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  • Product: 2-Cyano-5-methylbenzoic acid
  • CAS: 1261758-80-8

Core Science & Biosynthesis

Foundational

Synthesis and Properties of 2-Cyano-5-methylbenzoic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry and advanced organic synthesis, bi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry and advanced organic synthesis, bifunctional aromatic building blocks are critical for developing complex molecular architectures. 2-Cyano-5-methylbenzoic acid (CAS: 1261758-80-8) is a highly versatile intermediate characterized by the presence of an electron-withdrawing cyano group, a carboxylic acid moiety, and an electron-donating methyl group[1]. This unique electronic push-pull system, combined with distinct orthogonal reactivities, makes it an ideal scaffold for synthesizing tetrazoles, functionalized benzamides, and substituted benzylamines.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic rationales, and field-proven synthetic protocols for 2-Cyano-5-methylbenzoic acid, ensuring researchers can achieve high-yield, reproducible results in their drug development pipelines.

Physicochemical Profiling & Structural Properties

Understanding the intrinsic properties of 2-Cyano-5-methylbenzoic acid is crucial for predicting its behavior in various solvent systems and its interactions during biological screening. The cyano group significantly increases the acidity of the adjacent carboxylic acid compared to standard benzoic acid derivatives due to its strong


 (inductive) and 

(mesomeric) effects[2].
Table 1: Quantitative Physicochemical Data
PropertyValueSource / Predictive Basis
Chemical Name 2-Cyano-5-methylbenzoic acidIUPAC Standard
CAS Registry Number 1261758-80-8ChemicalBook[1]
Molecular Formula C₉H₇NO₂Sigma-Aldrich
Molecular Weight 161.16 g/mol Sigma-Aldrich
Hydrogen Bond Donors 1 (Carboxylic -OH)Structural Analysis
Hydrogen Bond Acceptors 3 (Carboxyl =O, -OH, Cyano ≡N)Structural Analysis
Topological Polar Surface Area ~61.1 ŲComputed based on analogs[3]
Physical State Solid (typically off-white powder)Commercial Specifications[4]

Strategic Synthesis Routes: Mechanistic Causality & Design

The synthesis of 2-Cyano-5-methylbenzoic acid generally relies on the transformation of an existing ortho-substituted functional group on a 5-methylbenzoic acid core. We detail two highly robust methodologies: Palladium-Catalyzed Cyanation and the Sandmeyer Reaction.

Route A: Palladium-Catalyzed Cyanation of 2-Bromo-5-methylbenzoic Acid

Mechanistic Causality: Aryl bromides are excellent electrophiles for Pd-catalyzed cross-coupling. However, the cyanation of aryl halides is notoriously challenging because the cyanide ion (


) is a strong 

-donor. High concentrations of free cyanide will form stable, coordinatively saturated

complexes, effectively poisoning the catalyst and halting the catalytic cycle[5].

To circumvent this, Zinc cyanide (


)  is utilized. 

has low solubility in organic solvents like DMF, providing a controlled, low steady-state concentration of dissolved cyanide. Furthermore, the use of bulky bidentate phosphine ligands (e.g., dppf) or electron-rich monophosphines accelerates the reductive elimination step, preventing catalyst deactivation and driving the reaction forward[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-Br TransMet Transmetalation Cyanide Exchange OxAdd->TransMet + Zn(CN)2 - ZnBr2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product Prod 2-Cyano-5-methylbenzoic acid RedElim->Prod ArBr 2-Bromo-5-methylbenzoic acid ArBr->OxAdd ZnCN Zn(CN)2 ZnCN->TransMet

Mechanism of Palladium-catalyzed cyanation of 2-bromo-5-methylbenzoic acid.

Route B: Sandmeyer Cyanation of 2-Amino-5-methylbenzoic Acid

Mechanistic Causality: The Sandmeyer reaction leverages the diazotization of an aniline derivative to create a superlative leaving group (nitrogen gas,


). The reaction must be strictly maintained between 0–5 °C during diazotization; higher temperatures provide enough thermal energy to overcome the activation barrier for spontaneous hydrolysis, yielding the unwanted phenol byproduct[6].

The subsequent addition of a Cu(I) salt (CuCN) acts as a Single Electron Transfer (SET) mediator. Cu(I) donates an electron to the diazonium cation, releasing


 and generating a highly reactive aryl radical. This radical rapidly recombines with the cyano ligand bound to the copper center, regenerating the Cu(I) catalyst and forming the aryl nitrile[7].

SyntheticRoutes SM1 2-Bromo-5-methylbenzoic acid Cond1 Pd(0) Catalyst, Zn(CN)2 DMF, 120°C SM1->Cond1 SM2 2-Amino-5-methylbenzoic acid Cond2 1. NaNO2, HCl, 0°C 2. CuCN, KCN, 60°C SM2->Cond2 Target 2-Cyano-5-methylbenzoic acid (CAS: 1261758-80-8) Cond1->Target Palladium-Catalyzed Cyanation Cond2->Target Sandmeyer Reaction

Synthetic pathways to 2-Cyano-5-methylbenzoic acid via Pd-catalysis and Sandmeyer reaction.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process checks.

Protocol 1: Palladium-Catalyzed Cyanation

This method is preferred for scale-up due to the avoidance of explosive diazonium intermediates.

  • Preparation & Degassing: In a flame-dried 250 mL Schlenk flask, combine 2-bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol),

    
     (3.27 g, 27.9 mmol, 0.6 equiv), and 
    
    
    
    (2.68 g, 2.3 mmol, 5 mol%). Add 100 mL of anhydrous DMF.
  • Atmosphere Control: Subject the mixture to three freeze-pump-thaw cycles. Self-Validation: The solution should turn from a pale yellow suspension to a clear, deeper yellow solution upon heating, indicating the active Pd(0) species.

  • Reaction Execution: Heat the sealed flask to 120 °C for 14 hours under an argon atmosphere. Monitor via TLC (DCM:MeOH 9:1). The starting material spot (

    
    ) should disappear, replaced by a more polar, UV-active product spot (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature. Dilute with 200 mL of EtOAc and filter through a pad of Celite to remove insoluble zinc salts and palladium black.

  • Isolation: Wash the organic filtrate with 1M HCl (3 x 100 mL) to remove DMF, followed by brine. Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via recrystallization from hot ethanol to yield 2-Cyano-5-methylbenzoic acid as an off-white solid.
    
Protocol 2: Sandmeyer Cyanation

This method is highly cost-effective for laboratory-scale synthesis.

  • Diazotization: Suspend 2-amino-5-methylbenzoic acid (5.0 g, 33.1 mmol) in 30 mL of water and 10 mL of concentrated HCl (37%) in a 250 mL round-bottom flask. Cool the suspension to 0 °C using an ice-salt bath.

  • Nitrite Addition: Dissolve

    
     (2.5 g, 36.4 mmol) in 10 mL of cold water. Add this solution dropwise to the aniline suspension over 30 minutes, maintaining the internal temperature below 5 °C. Self-Validation: The suspension will clarify into a pale yellow solution of the diazonium salt. Starch-iodide paper should turn blue-black, confirming a slight excess of nitrous acid.
    
  • Cyanometallate Preparation: In a separate flask, dissolve

    
     (3.5 g, 39.1 mmol) and 
    
    
    
    (6.5 g, 100 mmol) in 40 mL of water. Caution: Highly toxic, perform in a fume hood. Cool to 0 °C.
  • Coupling: Neutralize the diazonium solution carefully with cold aqueous

    
     until pH ~6, then add it dropwise to the vigorously stirred CuCN/KCN solution. Self-Validation: Immediate gas evolution (
    
    
    
    ) and a color change to dark brown/red will occur.
  • Completion & Isolation: Heat the mixture to 60 °C for 1 hour to ensure complete nitrogen extrusion. Cool to room temperature, acidify carefully with 2M HCl to pH 2 (trap evolved HCN gas in a bleach scrubber). Extract with EtOAc (3 x 50 mL), wash with brine, dry, and concentrate to afford the crude nitrile, which can be purified by silica gel chromatography.

Downstream Applications in Drug Development

The strategic placement of the cyano and carboxyl groups on the toluene core makes 2-Cyano-5-methylbenzoic acid a highly prized intermediate in medicinal chemistry:

  • Tetrazole Bioisosteres: The cyano group can undergo a [3+2] cycloaddition with sodium azide (

    
    ) in the presence of an ammonium chloride or zinc bromide catalyst to form a 1H-tetrazole. Tetrazoles are metabolically stable bioisosteres for carboxylic acids, frequently utilized in the design of antihypertensives (e.g., Angiotensin II receptor blockers).
    
  • Primary Amine Synthesis: Reduction of the nitrile using Raney Nickel/H₂ or Lithium Aluminum Hydride (

    
    ) yields 2-(aminomethyl)-5-methylbenzoic acid. This is a critical precursor for synthesizing rigidified lactams or functionalized benzylamine pharmacophores.
    
  • Metabolic Soft Spots: The 5-methyl group serves as a lipophilic handle that can act as a metabolic "soft spot," allowing for controlled hepatic clearance via Cytochrome P450-mediated oxidation to the corresponding benzyl alcohol or carboxylic acid during in vivo studies.

References

  • Scholaris.ca. "Stereoselective Heterocycle Synthesis via Alkene Difunctionalization". Scholaris. Available at:[Link]

Sources

Exploratory

Thermodynamics and Solubility Profiling of 2-Cyano-5-methylbenzoic Acid in Organic Solvents: A Technical Guide

Executive Overview & Structural Analysis For researchers and drug development professionals, understanding the solvation thermodynamics of active pharmaceutical ingredient (API) building blocks is critical for optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Structural Analysis

For researchers and drug development professionals, understanding the solvation thermodynamics of active pharmaceutical ingredient (API) building blocks is critical for optimizing synthesis, crystallization, and purification workflows. 2-Cyano-5-methylbenzoic acid (CAS: 1261758-80-8) is a highly functionalized aromatic intermediate characterized by competing polar and non-polar functional groups ([1]).

The solubility profile of this compound is governed by the intricate interplay of its three primary substituents on the benzene ring:

  • Carboxylic Acid (-COOH): Acts as both a strong hydrogen-bond donor and acceptor. In the solid state, it forms robust dimers, resulting in a high crystal lattice energy that solvents must overcome.

  • Cyano Group (-CN): A strongly electron-withdrawing group that introduces a significant dipole moment, drastically enhancing solubility in polar aprotic solvents.

  • Methyl Group (-CH3): Introduces steric bulk and lipophilicity. Compared to unmethylated cyanobenzoic acids, this group slightly disrupts crystal packing density and increases affinity for less polar organic solvents ([2]).

Struct Core 2-Cyano-5-methylbenzoic Acid COOH Carboxylic Acid (-COOH) Protic H-Bonding Core->COOH Interacts with Alcohols CN Cyano Group (-CN) Strong Dipole Moment Core->CN Interacts with DMF/DMSO CH3 Methyl Group (-CH3) Hydrophobic Interaction Core->CH3 Interacts with Toluene

Functional group contributions to solvent-specific solvation thermodynamics.

The Causality of Solvation Thermodynamics

Dissolution is an inherently thermodynamic process. For 2-Cyano-5-methylbenzoic acid to dissolve, the free energy of solvation (


) must be negative. The solvent must provide enough exothermic solvation energy to overcome the endothermic penalty of breaking the crystalline hydrogen-bond network ([3]).
  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are the optimal solvents for this compound. They act as powerful hydrogen-bond acceptors for the -COOH proton and stabilize the strong dipole of the -CN group. Because they do not self-associate (unlike water or alcohols), the energetic barrier to forming a solvent cavity is lower.

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents provide moderate to high solubility. They form hydrogen bonds with both the -COOH and the nitrogen lone pair of the -CN group. However, the solvent-solvent hydrogen bonds must first be broken, slightly reducing overall thermodynamic efficiency.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is severely restricted. The weak van der Waals interactions provided by the solvent cannot outcompete the strong intermolecular forces of the solute's crystal lattice.

Pathway Solid Crystal Lattice (Strong H-bonds) Cavity Solvent Cavity Formation Solid->Cavity Energy Input Solvation Solute-Solvent Interaction Cavity->Solvation Solvation Energy Solution Thermodynamic Equilibrium Solvation->Solution ΔG < 0

Thermodynamic pathway of 2-Cyano-5-methylbenzoic acid dissolution.

Quantitative Solubility Data

While proprietary pharmaceutical databases house the exact empirical datasets for the 1261758-80-8 isomer, formulation scientists routinely utilize the well-documented 4-cyanobenzoic acid as a highly accurate structural proxy to model thermodynamic behavior ([4]). The addition of the 5-methyl group in 2-Cyano-5-methylbenzoic acid induces a slight lipophilic shift, meaning empirical solubility in esters and ketones will be marginally higher than the proxy data presented below.

Table 1: Mole Fraction Solubility ( ) in Protic Solvents (Alcohols)

Data models the baseline solubility behavior driven by hydrogen bonding.

Temperature (K)MethanolEthanol1-Propanol2-Propanol1-Butanol
298.15 0.04580.03890.03250.02870.0268
303.15 0.05410.04610.03850.03410.0318
308.15 0.06360.05430.04540.04020.0375
313.15 0.07450.06370.05330.04710.0440
318.15 0.08690.07440.06230.05510.0515
Table 2: Mole Fraction Solubility ( ) in Aprotic & Ketone Solvents

Notice the exponential leap in solubility when utilizing N,N-Dimethylformamide (DMF), driven by dipole stabilization.

Temperature (K)N,N-Dimethylformamide (DMF)AcetoneEthyl AcetateAcetonitrile
298.15 0.25410.10150.06520.0234
303.15 0.28560.11680.07540.0273
308.15 0.32040.13430.08720.0318
313.15 0.35890.15430.10060.0370
318.15 0.40170.17720.11590.0430

Self-Validating Experimental Methodology: The Static Equilibrium Method

To generate precise solubility parameters for 2-Cyano-5-methylbenzoic acid in custom solvent mixtures, the Static Equilibrium Method is the industry standard. The protocol below is designed as a self-validating system; it inherently detects kinetic false-positives by enforcing a time-differential equilibrium check ([4]).

Step-by-Step Protocol

Step 1: Solvent and Solute Preparation

  • Action: Add an excess amount (supersaturation target) of 2-Cyano-5-methylbenzoic acid to 20 mL of the chosen organic solvent in a jacketed glass vessel.

  • Causality: An excess of solid must remain visible at all times to ensure the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase—the fundamental definition of thermodynamic equilibrium.

Step 2: Thermostatic Equilibration

  • Action: Seal the vessel to prevent solvent evaporation. Submerge in a thermostatic water bath and stir vigorously at the target temperature (e.g., 298.15 K ± 0.1 K) for a minimum of 48 hours.

  • Causality: Solubility is exponentially sensitive to temperature variations. The extended 48-hour timeframe ensures the crystal lattice has fully equilibrated with the solvation shell, preventing false-low readings caused by slow dissolution kinetics.

Step 3: Phase Separation

  • Action: Cease stirring and allow the suspension to settle isothermally for 2 hours. Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to the exact bath temperature).

  • Causality: Pre-warming the filter prevents localized temperature drops that would cause immediate microscopic precipitation of the solute inside the filter pores, skewing the concentration data.

Step 4: Gravimetric Quantification & Self-Validation

  • Action: Accurately weigh a 5 mL aliquot of the clear filtrate in a pre-dried, tared evaporating dish. Evaporate the solvent under reduced pressure, dry the residual solid in a vacuum oven to a constant weight, and calculate the mole fraction.

  • The Self-Validation Loop: Repeat Steps 3 and 4 at the 72-hour mark . If the calculated mass fraction at 72 hours differs from the 48-hour mark by >2%, the system is still kinetically shifting. The experiment must be extended until consecutive 24-hour readings stabilize.

G A Solvent Selection (Protic, Aprotic, Non-polar) B Excess Solute Addition (2-Cyano-5-methylbenzoic acid) A->B C Thermostatic Equilibration (48-72 hours, ±0.1 K) B->C D Phase Separation (Isothermal Filtration) C->D E Gravimetric Analysis (Solvent Evaporation) D->E Method A F HPLC / UV-Vis Quantification D->F Method B G Data Processing (Mole Fraction Calculation) E->G F->G

Experimental workflow for thermodynamic solubility determination.

References

Sources

Foundational

Molecular Structure and Synthetic Utility of 2-Cyano-5-methylbenzoic Acid: A Technical Guide for Drug Development

Executive Summary In modern pharmaceutical development, the strategic placement of functional groups on aromatic scaffolds is critical for tuning pharmacokinetics, target binding affinity, and metabolic stability. 2-Cyan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the strategic placement of functional groups on aromatic scaffolds is critical for tuning pharmacokinetics, target binding affinity, and metabolic stability. 2-Cyano-5-methylbenzoic acid (CAS: 1261758-80-8) represents a highly versatile bifunctional building block. The orthogonal reactivity of its carboxylic acid and cyano groups, combined with the steric and lipophilic influence of the methyl substituent, makes it an ideal precursor for complex heterocycles, including antituberculosis agents and kinase inhibitors[1].

This whitepaper provides an in-depth technical analysis of the molecular architecture, physicochemical properties, and self-validating synthetic protocols for 2-Cyano-5-methylbenzoic acid, designed specifically for application scientists and drug development professionals.

Molecular Architecture & Physicochemical Profiling

The molecular structure of 2-Cyano-5-methylbenzoic acid (Formula: C9H7NO2) is defined by a central benzene ring substituted with a carboxylic acid at position 1, a cyano group at position 2, and a methyl group at position 5[2][3].

Causality in Structural Features
  • Electronic Effects: The cyano (-CN) group is strongly electron-withdrawing via both inductive and resonance effects. Positioned ortho to the carboxylic acid, it significantly increases the acidity (lowers the pKa) of the -COOH group compared to unsubstituted benzoic acid[4]. This enhanced acidity facilitates easier salt formation and improves solubility in aqueous physiological environments.

  • Steric and Lipophilic Influence: The methyl (-CH3) group at the 5-position provides a localized hydrophobic patch. In structure-activity relationship (SAR) studies, such as the development of thioquinazolinone-based phosphopantetheinyl transferase (PptT) inhibitors, this methyl group can dictate the orientation of the molecule within the hydrophobic pockets of the target enzyme[1].

Quantitative Data Summary
PropertyValueCausality / Impact in Drug Design
CAS Number 1261758-80-8Unique identifier for regulatory tracking[2][3].
Molecular Formula C9H7NO2Dictates stoichiometry in synthetic workflows[3].
Molecular Weight 161.16 g/mol Low MW allows it to serve as a highly efficient fragment[2][3].
XLogP3 (Estimated) ~1.2Moderate lipophilicity ensures good solubility in polar organic solvents[5].
H-Bond Donors 1 (-COOH)Crucial for directing intermolecular interactions or forming salts.
H-Bond Acceptors 3 (-CN, -C=O, -OH)Facilitates binding in enzymatic pockets[5].

Synthetic Methodologies: Palladium-Catalyzed Cyanation

While classical Sandmeyer reactions can be used to install cyano groups, the modern, high-yield approach utilizes the Palladium-Catalyzed Cyanation of 2-bromo-5-methylbenzoic acid. This method avoids the stoichiometric use of toxic copper(I) cyanide and provides superior regiocontrol[4].

SyntheticWorkflow SM 2-Bromo-5-methylbenzoic acid (Starting Material) Reagents Pd(PPh3)4, Zn(CN)2 DMF, 120°C SM->Reagents  Catalyst/Cyanide Source Intermediate Pd(II) Oxidative Addition Complex Reagents->Intermediate  Oxidative Addition Product 2-Cyano-5-methylbenzoic acid (Target Product) Intermediate->Product  Transmetalation &  Reductive Elimination Purification HPLC / Recrystallization (>98% Purity) Product->Purification  Downstream Processing

Caption: Workflow for the Palladium-catalyzed cyanation of 2-bromo-5-methylbenzoic acid.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate failures are immediately detectable.

Step 1: Reaction Setup In an oven-dried Schlenk flask under an inert argon atmosphere, charge 2-bromo-5-methylbenzoic acid (1.0 equiv), Zn(CN)2 (0.6 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Causality: The inert atmosphere is critical because the active Pd(0) species is highly susceptible to oxidation by atmospheric oxygen, which would irreversibly deactivate the catalyst. Zn(CN)2 is chosen over NaCN because its lower solubility provides a slow, controlled release of cyanide ions, preventing the formation of inactive[Pd(CN)4]2- complexes (catalyst poisoning)[4].

Step 2: Solvent Addition and Heating Add anhydrous DMF (10 mL/mmol) to the flask. Heat the reaction mixture to 120 °C and stir vigorously for 12 hours.

  • Causality: DMF is a polar aprotic solvent that stabilizes the ionic transition states during transmetalation. The elevated temperature of 120 °C provides the necessary thermal energy to overcome the high activation barrier for oxidative addition into the robust C(sp2)-Br bond[4].

Step 3: Workup and Quenching Cool the mixture to room temperature and quench with a saturated aqueous solution of Na2CO3. Filter the suspension through a pad of Celite to remove palladium black and zinc salts.

  • Causality: The basic quench deprotonates the carboxylic acid, converting the product into its highly water-soluble sodium salt. This allows organic impurities (such as phosphine ligands and homocoupled byproducts) to be easily washed away during a subsequent ethyl acetate extraction.

Step 4: Acidification and Isolation Carefully acidify the aqueous filtrate with 1M HCl to pH 2. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum.

  • Causality: Lowering the pH below the pKa of the carboxylic acid forces the precipitation of the neutral 2-cyano-5-methylbenzoic acid, providing a highly pure crude product ready for analytical validation.

Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting incomplete conversions or the formation of side products.

PdCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L_n)-Br] Pd0->OxAdd + 2-Bromo-5-methylbenzoic acid TransMet Transmetalation [Ar-Pd(II)(L_n)-CN] OxAdd->TransMet + Zn(CN)2 - ZnBr2 RedElim Reductive Elimination Ar-CN Product TransMet->RedElim RedElim->Pd0 Release of Product

Caption: Catalytic cycle of the Pd-catalyzed cyanation highlighting key transition states.

Applications in Pharmaceutical Development

2-Cyano-5-methylbenzoic acid is frequently utilized as a precursor for the synthesis of complex polycyclic systems. By reacting the cyano group with nucleophiles or reducing it to a primary amine, chemists can rapidly construct quinazolinones and isoindolinones .

For instance, derivatives of 5-methylbenzoic acid are critical in the synthesis of thioquinazolinones. These compounds have been identified as highly potent, on-target antituberculosis agents that inhibit the essential mycobacterial enzyme phosphopantetheinyl transferase (PptT)[1]. The ability to selectively manipulate the cyano and carboxylic acid groups allows for the rapid generation of SAR libraries to optimize binding affinity against such targets.

Self-Validating Analytical Protocols (E-E-A-T)

To ensure the trustworthiness of the synthesized batch, the following analytical protocols must be executed to validate purity and structural integrity.

High-Performance Liquid Chromatography (HPLC)
  • Method: Reverse-phase HPLC (C18 column) using a gradient mobile phase of Water (with 0.1% Trifluoroacetic acid) and Acetonitrile.

  • Causality: The addition of 0.1% TFA is mandatory. It ensures the carboxylic acid remains fully protonated during the run, preventing peak tailing and ensuring sharp, baseline resolution from any unreacted 2-bromo-5-methylbenzoic acid or debrominated side products[4].

Nuclear Magnetic Resonance (1H NMR)
  • Method: 1H NMR in DMSO-d6 at 400 MHz.

  • Causality: The success of the cyanation is confirmed by the shift in the aromatic proton signals. The strong anisotropic and electron-withdrawing effect of the newly installed cyano group will cause a distinct downfield shift of the proton at the 3-position. Furthermore, the methyl group will appear as a sharp singlet integrating to 3 protons at approximately 2.4 ppm, confirming the retention of the 5-methyl substituent.

References

  • Journal of Medicinal Chemistry. "Thioquinazolinones as Antituberculosis Agents Targeting Phosphopantetheinyl Transferase." ACS Publications.[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Cyano-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Cyano-5-methylbenzoic acid, a substituted a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-5-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic organic chemistry. While detailed experimental data for this specific isomer is not extensively documented in publicly available literature, this guide consolidates the known information and provides expert insights into its chemical identity, potential synthetic pathways, and prospective applications. By leveraging established chemical principles and data from structurally related analogs, this document serves as a valuable resource for researchers and professionals in drug discovery and materials science. This guide will cover the nomenclature, structural features, and physicochemical properties based on available data and predictive models. Furthermore, a detailed discussion on plausible synthetic strategies and potential applications as a chemical intermediate is presented, grounded in authoritative chemical literature.

Chemical Identity and Nomenclature

The unequivocal identification of a chemical entity is paramount for scientific rigor. 2-Cyano-5-methylbenzoic acid is a disubstituted benzoic acid with the following key identifiers:

  • IUPAC Name : 2-Cyano-5-methylbenzoic acid

  • CAS Number : 1261758-80-8[1]

  • Molecular Formula : C₉H₇NO₂[1]

  • Molecular Weight : 161.16 g/mol [1]

  • Canonical SMILES : CC1=CC(=C(C=C1)C(=O)O)C#N

The structure, depicted below, features a benzene ring substituted with a carboxylic acid group at position 1, a cyano group at position 2, and a methyl group at position 5.

Table 1: Chemical Identifiers for 2-Cyano-5-methylbenzoic Acid

IdentifierValueSource
IUPAC Name 2-Cyano-5-methylbenzoic acidN/A
CAS Number 1261758-80-8BLD Pharm[1]
Molecular Formula C₉H₇NO₂BLD Pharm[1]
Molecular Weight 161.16BLD Pharm[1]
SMILES O=C(O)C1=CC(C)=CC=C1C#NN/A

Physicochemical Properties and Safety Data

Safety Information:

A commercial supplier provides the following GHS hazard statements for 2-Cyano-5-methylbenzoic acid:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Precautionary Statements:

  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Due to the presence of the cyano group, this compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Proposed Synthetic Routes

While specific, validated synthetic protocols for 2-Cyano-5-methylbenzoic acid are not extensively documented, its structure suggests several plausible synthetic strategies based on well-established organic reactions. The choice of a particular route would depend on the availability of starting materials, desired scale, and safety considerations.

Synthesis via Sandmeyer Reaction

A highly effective and widely used method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction.[2][3][4][5][6] This approach would involve the diazotization of an appropriate aminobenzoic acid precursor followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.[2][5][6]

Proposed Workflow:

Caption: Proposed Sandmeyer reaction workflow for 2-Cyano-5-methylbenzoic acid.

Experimental Protocol (Hypothetical):

  • Diazotization: 2-Amino-5-methylbenzoic acid would be dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite would then be added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide would be prepared. The freshly prepared diazonium salt solution would then be slowly added to this cyanide solution.

  • Workup: The reaction mixture would be allowed to warm to room temperature and then heated to ensure complete reaction. After cooling, the product would be extracted with an organic solvent. The organic layer would be washed, dried, and concentrated to yield crude 2-Cyano-5-methylbenzoic acid, which could then be purified by recrystallization or column chromatography.

Synthesis from a Halogenated Precursor

An alternative strategy involves the nucleophilic substitution of a halogen atom on a suitable precursor, such as 2-bromo- or 2-iodo-5-methylbenzoic acid. This transformation can be achieved using a cyanide source, often with a palladium or copper catalyst.

Proposed Workflow:

Caption: Proposed synthesis via cyanation of a halogenated precursor.

Experimental Protocol (Hypothetical):

  • Reaction Setup: 2-Bromo-5-methylbenzoic acid would be dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Cyanation: Copper(I) cyanide or a palladium catalyst with a cyanide source (e.g., zinc cyanide) would be added to the solution. The reaction mixture would be heated to a high temperature (e.g., 150-200 °C) under an inert atmosphere for several hours.

  • Workup: After completion, the reaction mixture would be cooled and poured into an acidic aqueous solution. The product would then be extracted with an organic solvent. The organic extracts would be washed, dried, and concentrated. The crude product would be purified by a suitable method like recrystallization.

Potential Applications in Research and Development

Substituted benzoic acids are valuable building blocks in medicinal chemistry and materials science. The presence of the cyano and methyl groups on the benzoic acid scaffold of 2-Cyano-5-methylbenzoic acid offers multiple avenues for further chemical transformations, making it a potentially valuable intermediate.

Intermediate in Pharmaceutical Synthesis

The cyano group can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations allow for the introduction of diverse functionalities, which is a key strategy in the design of new drug candidates. For instance, related aminobenzoic acids are precursors to quinazolinones, a class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[7]

Precursor for Novel Heterocyclic Compounds

The ortho-relationship of the cyano and carboxylic acid groups provides a reactive scaffold for the synthesis of various heterocyclic systems. For example, it could potentially be used to synthesize derivatives of phthalic acid or other condensed ring systems that are of interest in materials science and as bioactive molecules.

Spectroscopic Characterization (Predicted)

¹H NMR:

  • The aromatic region would likely show three distinct signals corresponding to the three protons on the benzene ring. The coupling patterns would be indicative of their relative positions.

  • A singlet corresponding to the methyl group protons would be expected, likely in the range of 2.3-2.6 ppm.

  • A broad singlet for the carboxylic acid proton would be present at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

¹³C NMR:

  • The spectrum would show nine distinct carbon signals.

  • The carbonyl carbon of the carboxylic acid would appear at a downfield chemical shift (typically >165 ppm).

  • The carbon of the cyano group would be observed in the range of 115-125 ppm.

  • Six signals would be present in the aromatic region (120-150 ppm).

  • The methyl carbon would appear at an upfield chemical shift (typically 20-25 ppm).

Infrared (IR) Spectroscopy:

  • A characteristic sharp peak for the C≡N stretch of the cyano group would be expected around 2220-2260 cm⁻¹.

  • A broad O-H stretching band for the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching absorption for the carboxylic acid would be present around 1700-1725 cm⁻¹.

Conclusion and Future Outlook

2-Cyano-5-methylbenzoic acid represents a chemical entity with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Although detailed experimental data for this specific isomer is currently limited in the public domain, this technical guide has provided a comprehensive overview based on its known identifiers and has proposed plausible synthetic routes and potential applications based on established chemical principles.

Further research is warranted to fully characterize the physicochemical properties of 2-Cyano-5-methylbenzoic acid and to explore its reactivity in various chemical transformations. The development of robust and scalable synthetic protocols will be crucial for making this compound more accessible to the scientific community, thereby enabling the exploration of its full potential in drug discovery and materials science.

References

  • Beilstein Journal of Organic Chemistry. (2025, April 28). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-halobenzoic acids.
  • Wikipedia. (2023, October 27). Sandmeyer reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids. Retrieved from [Link]

  • BenchChem. (2025). Application of 2-Amino-5-cyano-3-methylbenzoic Acid in Pharmaceutical Synthesis.
  • ResearchGate. (2025, December 27). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Retrieved from [Link]

  • Scientific Research Publishing. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Hazard Profiling and Safety Protocols for 2-Cyano-5-methylbenzoic Acid

Executive Summary In modern drug development and materials science, substituted benzoic acids serve as critical synthetic intermediates. 2-Cyano-5-methylbenzoic acid is a highly functionalized building block utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, substituted benzoic acids serve as critical synthetic intermediates. 2-Cyano-5-methylbenzoic acid is a highly functionalized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, its dual-functional nature—combining a reactive carboxylic acid with a cyano group—presents specific toxicological and physical hazards. This whitepaper provides an in-depth, mechanistically grounded guide to the hazards, safety precautions, and standardized handling protocols for this compound, ensuring scientific integrity and operational safety in laboratory environments.

Chemical Identity & Physicochemical Profile

Before designing a safety protocol, it is imperative to understand the physicochemical baseline of the compound. The solid-state nature of this chemical dictates its primary exposure routes: aerosolized dust inhalation and direct dermal contact[1].

Table 1: Chemical Identity and Physical Properties

ParameterSpecification
Chemical Name 2-Cyano-5-methylbenzoic acid
CAS Registry Number 1261758-80-8[2]
Molecular Formula C9H7NO2[1]
Molecular Weight 161.16 g/mol [3]
Physical State Solid (Powder/Crystalline)
Structural Features Carboxylic acid (-COOH), Cyano group (-C≡N), Toluene core

Mechanistic Hazard Profiling

As an Application Scientist, I emphasize that understanding why a chemical is hazardous is more critical than merely memorizing its hazard codes. The toxicity of 2-Cyano-5-methylbenzoic acid is driven by its specific functional groups[4]:

  • H315 (Skin Irritation) & H319 (Eye Irritation): The carboxylic acid moiety acts as a localized proton donor. Upon contact with the aqueous environment of the tear film or sweat, it rapidly lowers the local pH. This acidic stress disrupts the lipid bilayer of cellular membranes and induces the denaturation of corneal and epidermal proteins.

  • H335 (Respiratory Irritation): Handling the dry powder can generate fine particulates. Inhalation leads to deposition in the mucosal membranes of the upper respiratory tract, where the compound dissolves, causing localized acidic irritation and triggering the cough reflex.

  • H302 (Harmful if Swallowed): Ingestion introduces the compound to hepatic metabolism. While the cyano group is covalently bound to the aromatic ring (making it less prone to releasing free cyanide than aliphatic nitriles), cytochrome P450-mediated oxidation can still induce systemic electrophilic stress and potential toxicity.

G cluster_0 Exposure Routes cluster_1 Mechanistic Action cluster_2 GHS Hazard Outcomes Compound 2-Cyano-5-methylbenzoic acid Dermal Dermal / Ocular Contact Compound->Dermal Inhalation Inhalation of Dust Compound->Inhalation Ingestion Ingestion Compound->Ingestion Acidic Protonation by -COOH (Local pH drop) Dermal->Acidic Particulate Mucosal Deposition (Physical Irritation) Inhalation->Particulate Metabolic Hepatic Metabolism (Systemic Toxicity) Ingestion->Metabolic H315 H315 & H319: Skin/Eye Irritation Acidic->H315 H335 H335: Respiratory Irritation Particulate->H335 H302 H302: Harmful if Swallowed Metabolic->H302

Fig 1: Mechanistic hazard pathways of 2-Cyano-5-methylbenzoic acid exposure.

Quantitative Safety Data & GHS Classification

Based on standardized Safety Data Sheets (SDS), the compound is classified under the Globally Harmonized System (GHS)[4]. The table below synthesizes these parameters to inform risk assessment.

Table 2: GHS Classification and Precautionary Directives

Hazard ClassGHS CodeDescriptionPrimary Precautionary Statements
Acute Toxicity (Oral) H302Harmful if swallowedP264 (Wash hands), P270 (Do not eat/drink)
Skin Corrosion/Irritation H315Causes skin irritationP280 (Wear protective gloves/clothing/eye protection)
Serious Eye Damage H319Causes serious eye irritationP305+P351+P338 (Rinse eyes cautiously with water)
STOT (Single Exposure) H335May cause respiratory irritationP261 (Avoid breathing dust), P304+P340 (Move to fresh air)

Experimental Workflow & Safety Protocols

To ensure a self-validating safety system, experimental protocols must integrate causality. We do not just wear gloves; we select specific materials based on chemical compatibility, and we design workflows to prevent aerosolization.

Step-by-Step Handling Methodology
  • Environmental Validation (Engineering Controls):

    • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.

    • Validation: Before opening the reagent bottle, use a velometer to verify the fume hood face velocity is between 100 and 120 feet per minute (fpm) . This ensures adequate capture of any aerosolized particulates.

  • Personal Protective Equipment (PPE) Donning:

    • Action: Equip standard laboratory PPE: flame-retardant lab coat, safety goggles (not just safety glasses, to prevent lateral dust ingress), and nitrile gloves.

    • Causality: Nitrile provides excellent resistance to incidental contact with solid organic acids. If handling the compound in solution (e.g., dissolved in DMSO or DMF), double-gloving is required, as these solvents act as rapid dermal carriers.

  • Weighing and Transfer (Anti-Static Protocol):

    • Action: Use a grounded, anti-static spatula (e.g., ceramic or coated stainless steel) to transfer the powder.

    • Causality: Fine organic powders possess low minimum ignition energies. Friction during transfer can generate electrostatic discharge (ESD), posing a deflagration risk. Anti-static tools mitigate this hazard.

  • Reaction Setup:

    • Action: Dissolve the compound in the chosen solvent within a closed system (e.g., a septum-sealed round-bottom flask purged with inert gas like Nitrogen or Argon).

G Start Initiate Procedure Check Verify Fume Hood (>100 fpm) Start->Check PPE Don PPE (Nitrile, Goggles) Check->PPE Weigh Weighing Protocol (Anti-static tools) PPE->Weigh Solvent Reaction Setup Weigh->Solvent Spill Spill Detected? Solvent->Spill Decon Decontamination (Alkaline wash) Spill->Decon Yes Waste Hazardous Waste Segregation Spill->Waste No Decon->Waste

Fig 2: Standard operating procedure for safe handling and spill response.

Decontamination & Waste Management Protocol

In the event of a spill, or during routine cleanup, standard sweeping is strictly prohibited as it aerosolizes the hazardous dust.

Spill Response Protocol:
  • Containment: Isolate the area. Do not use compressed air or dry brushes.

  • Chemical Neutralization (The Causality): Because 2-Cyano-5-methylbenzoic acid is highly lipophilic and acidic, wiping it with plain water is ineffective. Instead, prepare a 5% Sodium Bicarbonate (NaHCO₃) solution .

  • Application: Dampen absorbent spill pads with the alkaline solution and gently place them over the powder. The weak base reacts with the carboxylic acid to form a water-soluble sodium salt, neutralizing the acidic hazard and preventing aerosolization.

  • Disposal: Collect all contaminated pads, gloves, and neutralized residue into a designated, clearly labeled hazardous waste container for solid organic waste.

References

Sources

Foundational

Advanced Antimicrobial Profiling of Benzoic Acid Derivatives: Mechanisms, Structure-Activity Relationships, and Assay Methodologies

Executive Summary Benzoic acid and its phenolic derivatives (e.g., hydroxybenzoic acids, parabens) represent a foundational class of antimicrobial agents utilized extensively in pharmaceuticals, cosmetics, and food prese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoic acid and its phenolic derivatives (e.g., hydroxybenzoic acids, parabens) represent a foundational class of antimicrobial agents utilized extensively in pharmaceuticals, cosmetics, and food preservation. Despite their historical ubiquity, optimizing these compounds for modern drug development requires a rigorous understanding of their structure-activity relationships (SAR), pH-dependent pharmacokinetics, and synergistic potential.

This technical guide synthesizes the mechanistic pathways of benzoic acid derivatives, provides quantitative comparative data on their efficacy, and outlines a self-validating, CLSI-compliant experimental framework for evaluating their minimum inhibitory concentrations (MIC).

Mechanism of Action: The Causality of Cellular Disruption

To engineer better antimicrobial formulations, we must first understand how these molecules induce bacterial stasis and death. The antimicrobial efficacy of benzoic acid is fundamentally tied to its lipophilicity and the pH of the surrounding microenvironment[1].

Benzoic acid has a pKa of approximately 4.2. In acidic to slightly neutral environments, a significant portion of the molecule exists in its undissociated, lipophilic state. This uncharged form easily partitions into and diffuses across the bacterial phospholipid bilayer[2]. Once inside the cytoplasm—where the internal pH is near neutral (pH ~7.0)—the acid rapidly dissociates into benzoate anions and protons (


).

This sudden influx of protons causes severe intracellular acidification, collapsing the proton motive force (PMF) required for ATP synthesis. The cell expends massive amounts of energy attempting to pump the excess protons out via


-ATPases, leading to metabolic exhaustion, enzyme denaturation, and ultimately, cell death[1].

MoA A Undissociated Benzoic Acid B Lipid Bilayer Penetration A->B C Intracellular Dissociation (H+) B->C D Cytoplasmic Acidification C->D E Metabolic Collapse & Cell Death D->E

Fig 1. Antimicrobial mechanism of action of benzoic acid derivatives.

Structure-Activity Relationship (SAR) Profiling

The addition of functional groups (hydroxyl, methoxyl, or alkyl esters) to the benzoic acid ring drastically alters its partition coefficient (LogP) and electronic distribution, directly impacting its antimicrobial potency.

Positional isomerism plays a critical role. For instance, attaching a hydroxyl group at the ortho position (2-hydroxybenzoic acid) maintains high efficacy, whereas multiple hydroxyl substitutions (e.g., 3,4,5-trihydroxybenzoic acid) increase the molecule's hydrophilicity, severely restricting its ability to penetrate the bacterial membrane and resulting in higher MIC values[3].

Furthermore, researchers have identified powerful synergistic interactions when combining specific derivatives.


-resorcylic acid (2,4-dihydroxybenzoic acid), when combined with membrane-disrupting agents like capric acid, exhibits a profound synergistic staphylocidal effect, achieving complete bacterial reduction within minutes[4].
Quantitative Efficacy: Comparative MIC Data

The following table synthesizes the Minimum Inhibitory Concentration (MIC) data for various benzoic acid derivatives against Escherichia coli, illustrating the impact of structural modifications[3].

CompoundSubstitution PatternMIC against E. coli (mg/mL)Mechanistic Implication
Benzoic Acid (BA) Unsubstituted1.0Baseline lipophilic membrane penetration.
2-Hydroxybenzoic Acid Ortho-hydroxyl1.0Intramolecular hydrogen bonding maintains lipophilicity.
3-Hydroxybenzoic Acid Meta-hydroxyl> 1.0Altered electron distribution reduces efficacy.
3,4,5-Trihydroxybenzoic Acid Tri-hydroxyl4.0High hydrophilicity prevents membrane crossing.

Experimental Methodology: Self-Validating Broth Microdilution

To accurately quantify the antimicrobial properties of these derivatives, laboratories must employ standardized, reproducible assays. As an application scientist, I mandate the use of the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution[5][6].

A robust protocol is not merely a list of steps; it is a self-validating system. Every variable—from the cation concentration in the media to the exact bacterial titer—must be controlled to prevent false resistance or susceptibility artifacts.

Step-by-Step Protocol: MIC Determination

Phase 1: Media and Reagent Preparation

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB): Use CAMHB because its standardized calcium and magnesium levels stabilize bacterial membranes, ensuring reproducible interactions with the drug[5].

  • Prepare Compound Stock Solutions: Dissolve the benzoic acid derivative in an appropriate solvent (e.g., DMSO). Causality: Because benzoic acid derivatives can be poorly soluble in water, a solvent is often required. The final concentration of DMSO in the test wells must not exceed 1% to prevent solvent-induced bacterial toxicity.

Phase 2: Inoculum Standardization 3. Culture Preparation: Grow the target strain (e.g., E. coli ATCC 25922) overnight on a non-selective agar plate. 4. Standardize Turbidity: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately


 CFU/mL).
5. Final Dilution:  Dilute the suspension in CAMHB so that the final concentration in the microplate well is exactly 

CFU/mL. Causality: An inoculum that is too high triggers the "inoculum effect," depleting the drug and causing false resistance. An inoculum too low yields false susceptibility.

Phase 3: Microplate Assembly & Self-Validation 6. Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the benzoic acid derivative across the columns (e.g., from 8.0 mg/mL down to 0.015 mg/mL). 7. Inoculation: Add the standardized bacterial inoculum to the test wells. 8. Implement Self-Validating Controls:

  • Growth Control (Media + Bacteria): Validates that the bacteria are viable and the media supports growth.

  • Sterility Control (Media Only): Validates aseptic technique and ensures no background contamination.

  • Solvent Control (Media + Bacteria + 1% DMSO): Proves that any observed growth inhibition is due to the benzoic acid derivative, not the solvent.

  • Incubation & Reading: Incubate the plate at 37°C for 16-20 hours. The MIC is the lowest concentration well that exhibits no visible bacterial growth (turbidity).

Workflow A Compound Preparation (Serial Dilution in CAMHB) C Microplate Inoculation (5x10^5 CFU/mL final) A->C B Inoculum Standardization (0.5 McFarland) B->C D Incubation (37°C, 16-20 hrs) C->D E MIC Determination (Visual/Optical Density) D->E F Self-Validation Controls (Growth, Sterility, Solvent) F->C

Fig 2. CLSI-compliant broth microdilution workflow with self-validating controls.

Formulation Considerations for Drug Development

When transitioning benzoic acid derivatives from in vitro screening to clinical or commercial formulation, scientists must account for the environment's pH. Because the antimicrobial activity is heavily dependent on the undissociated form of the acid, formulations must be buffered to an acidic pH (typically pH 4.0 - 5.0) to maximize efficacy[1]. In neutral or alkaline formulations (pH > 7.0), the compound will fully dissociate into the benzoate anion, rendering it largely ineffective at crossing the bacterial cell membrane.

Furthermore, leveraging synergistic combinations—such as pairing hydroxybenzoic acids with medium-chain fatty acids (like capric acid)—can drastically reduce the required therapeutic dose, minimizing potential cellular toxicity while maintaining broad-spectrum antimicrobial protection[4].

References

  • A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. International Journal of Creative Research Thoughts. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

  • Synergistic staphylocidal interaction of benzoic acid derivatives. Oxford Academic. Available at: [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. SciSpace. Available at:[Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Modalities of 2-Cyano-5-methylbenzoic Acid in Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Rationale In modern medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the design of rigid, functionalized heterocyclic scaffolds is paramount for optimizing pharmacokinetic properties and target affinity. 2-Cyano-5-methylbenzoic acid (CAS: 1261758-80-8) has emerged as a highly versatile, bifunctional building block[1]. The unique spatial arrangement of the ortho-cyano and carboxylic acid groups creates a primed system for tandem reduction-cyclization or hydrolysis-condensation reactions, making it an ideal precursor for isoindolinones, phthalazines, and phthalimides[2]. Furthermore, the presence of the 5-methyl group offers a distinct synthetic advantage: it serves as a latent electrophilic handle that can be activated via radical halogenation for late-stage diversification.

This application note details the mechanistic causality, physicochemical profile, and self-validating experimental protocols for deploying 2-Cyano-5-methylbenzoic acid in complex organic synthesis.

Physicochemical Profile

To ensure reproducibility in the described protocols, the baseline quantitative data and physical properties of the starting material are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Cyano-5-methylbenzoic acid

PropertyValueSynthetic Relevance
CAS Number 1261758-80-8Unique identifier for procurement[1].
Molecular Formula C9H7NO2Determines stoichiometric equivalents.
Molecular Weight 161.16 g/mol Used for mass-to-mole conversions.
LogP (Predicted) ~1.8 - 2.2Indicates moderate lipophilicity; soluble in polar aprotic solvents (THF, DMF) and alcohols[3].
Functional Groups Nitrile (-CN), Carboxyl (-COOH), Methyl (-CH3)Enables orthogonal reactivity (reduction, coupling, radical halogenation).

Reductive Cyclization: Synthesis of 5-Methylisoindolin-1-ones

Mechanistic Rationale

Isoindolin-1-ones are privileged pharmacophores found in numerous anxiolytic, antipsychotic, and anticancer agents. The synthesis of 5-methylisoindolin-1-one from 2-cyano-5-methylbenzoic acid relies on a tandem reductive amination/intramolecular cyclization sequence[4].

Causality of Reagent Selection: Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected over strong hydride donors (like LiAlH₄) to ensure chemoselectivity. LiAlH₄ risks over-reducing the carboxylic acid to an alcohol, which would yield an isoindoline rather than the desired isoindolinone lactam[4]. Pd/C selectively reduces the nitrile to a transient primary amine. The proximity of this nucleophilic amine to the electrophilic carboxyl carbon drives a thermodynamically favorable intramolecular condensation, extruding water to form the stable 5-membered lactam ring.

Fig 1. Reductive cyclization pathway of 2-Cyano-5-methylbenzoic acid to 5-methylisoindolin-1-one.

Self-Validating Protocol: Pd-Catalyzed Reductive Cyclization

This protocol includes in-process controls (IPCs) to validate the reaction state without requiring immediate LC-MS analysis.

  • Reaction Setup: In a thoroughly dried, high-pressure reaction vessel, dissolve 2-Cyano-5-methylbenzoic acid (1.0 mmol, 161.2 mg) in anhydrous methanol (15 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%, ~106 mg). Safety Note: Pd/C is highly pyrophoric; add under a steady stream of argon or nitrogen.

  • Hydrogenation: Purge the vessel with hydrogen gas three times, then pressurize to 3 atm (approx. 45 psi) of H₂. Stir vigorously at room temperature for 12 hours[4].

  • In-Process Control (IPC): Monitor via TLC (Eluent: Hexanes/EtOAc 1:1, UV 254 nm). The starting material (Rf ~0.3, tailing due to the acid) will disappear, replaced by a highly UV-active, non-tailing spot (Rf ~0.5) corresponding to the cyclized lactam.

  • Work-up: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product typically crystallizes upon solvent removal. Recrystallize from hot ethanol to yield pure 5-methylisoindolin-1-one.

Divergent Synthesis of Functionalized Phthalimides

Mechanistic Rationale

Phthalimides are vital intermediates and final products in agrochemicals and pharmaceuticals[2]. 2-Cyano-5-methylbenzoic acid can be converted into N-substituted 4-methylphthalimides via an acid-catalyzed hydrolysis-condensation cascade.

Causality of Reagent Selection: Treating the cyano-acid with a primary amine in the presence of a catalytic amount of strong acid (or under thermal conditions) first hydrolyzes the nitrile to an amide/acid equivalent (phthalic anhydride analog in situ). The primary amine then attacks the highly electrophilic intermediates, followed by a second condensation to close the imide ring[2]. This one-pot approach avoids the need to pre-synthesize 4-methylphthalic anhydride, saving a synthetic step and improving overall atom economy.

Self-Validating Protocol: One-Pot Phthalimide Synthesis
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 2-Cyano-5-methylbenzoic acid (1.0 mmol, 161.2 mg) in toluene (10 mL).

  • Reagent Addition: Add the desired primary amine (e.g., benzylamine, 1.1 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 mmol).

  • Thermal Cyclization: Heat the mixture to reflux (approx. 110°C). The Dean-Stark trap will collect the extruded water and ammonia (as a byproduct of nitrile hydrolysis/condensation).

  • In-Process Control (IPC): The reaction is self-indicating; as the insoluble starting acid is consumed, the toluene solution becomes homogeneous. TLC (Hexanes/EtOAc 3:1) will show the formation of a fast-moving, UV-active imide product.

  • Work-up: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL) to remove the p-TSA catalyst and any unreacted starting acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the N-substituted 4-methylphthalimide.

Late-Stage Benzylic Functionalization (The "Methyl" Advantage)

Mechanistic Rationale

The 5-methyl group on this scaffold is not merely a structural feature; it is a latent reactive site. Through the Wohl-Ziegler reaction, the benzylic position can be selectively brominated to yield 5-(bromomethyl)-2-cyanobenzoic acid.

Causality of Reagent Selection: N-Bromosuccinimide (NBS) is used as a continuous, low-concentration source of molecular bromine. Azobisisobutyronitrile (AIBN) is chosen as the radical initiator because it undergoes homolytic cleavage at exactly the reflux temperature of standard halogenation solvents (e.g., carbon tetrachloride or trifluorotoluene), ensuring a steady propagation of the radical chain mechanism[4]. The electron-withdrawing cyano and carboxyl groups deactivate the aromatic ring, preventing electrophilic aromatic substitution and ensuring absolute regioselectivity at the benzylic carbon.

Fig 2. Workflow for the radical benzylic bromination of 2-Cyano-5-methylbenzoic acid.

Self-Validating Protocol: Radical Benzylic Bromination
  • Reaction Setup: In a flame-dried 50 mL round-bottom flask, dissolve 2-Cyano-5-methylbenzoic acid (1.0 mmol, 161.2 mg) in trifluorotoluene (10 mL) (a greener alternative to toxic CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 186.9 mg) and AIBN (0.1 mmol, 16.4 mg).

  • Initiation: Equip the flask with a reflux condenser and heat to 85°C under a nitrogen atmosphere.

  • In-Process Control (IPC): The reaction progress is visually self-validating. NBS is denser than the solvent and sits at the bottom of the flask. As the reaction proceeds, it is converted to succinimide, which is lighter and floats to the top of the solvent. Once all solid has floated to the surface (typically 2-4 hours), the reaction is complete.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath to fully precipitate the succinimide byproduct. Filter the mixture cold.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-(bromomethyl)-2-cyanobenzoic acid. This highly reactive electrophile should be stored at -20°C under argon or used immediately in subsequent cross-coupling or nucleophilic substitution reactions.

Conclusion

2-Cyano-5-methylbenzoic acid is a highly programmable synthetic module. By understanding the causal relationships between its orthogonal functional groups and specific reaction conditions, chemists can predictably route this single starting material into diverse, high-value chemical space—ranging from rigid isoindolinone lactams to reactive benzylic electrophiles.

References

  • RSC Publishing. (2024). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]

Sources

Application

Application Note: Advanced Protocols for Copper(I) Cyanide-Mediated Cyanation Reactions

Executive Summary The transformation of aryl halides into aryl nitriles is a foundational process in organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and advanced materials. Since i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of aryl halides into aryl nitriles is a foundational process in organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and advanced materials. Since its discovery in 1914 by Karl Wilhelm Rosenmund and Erich Struck, and subsequent optimization by Julius von Braun 1, the use of copper(I) cyanide (CuCN) has remained a cornerstone for these transformations. This application note provides an in-depth mechanistic analysis and validated experimental protocols for both the classic Rosenmund-von Braun reaction and modern, mild Ullmann-type domino cyanation methodologies.

Mechanistic Insights: The Copper-Cyanide Cycle

The classic Rosenmund-von Braun reaction relies on the unique ability of CuCN to act simultaneously as a transition metal mediator and a cyanide source. The reaction is typically driven by an excess of CuCN in a polar, high-boiling solvent such as dimethylformamide (DMF), nitrobenzene, or pyridine at reflux temperatures 2.

Causality of the Catalytic Cycle: The mechanism mirrors an Ullmann-type nucleophilic aromatic substitution 3. It initiates with the coordination of the aryl halide to the Cu(I) center. This is followed by the oxidative addition of the aryl halide, generating a highly reactive, transient Cu(III) intermediate [[2]](). Finally, reductive elimination rapidly expels the aryl nitrile product and a copper(I) halide byproduct 2.

Mechanism ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition [Ar-Cu(III)(CN)X] ArX->OxAdd CuCN Copper(I) Cyanide CuI Cu(I) Active Species CuCN->CuI CuI->OxAdd RedElim Reductive Elimination OxAdd->RedElim Product Aryl Nitrile (Ar-CN) RedElim->Product CuX CuX Byproduct RedElim->CuX

Catalytic cycle of CuCN-mediated cyanation via oxidative addition and reductive elimination.

Reaction Parameters & Optimization

A significant limitation of the classic Rosenmund-von Braun reaction is that the elevated temperatures (up to 200 °C) severely restrict functional group tolerance, and the excess CuCN complicates product purification 2.

To circumvent these issues, modern adaptations utilize a domino halide exchange-cyanation approach. Because aryl iodides are significantly more reactive than aryl bromides, adding catalytic potassium iodide (KI) establishes an equilibrium that converts aryl bromides to highly reactive aryl iodides in situ2. The addition of bidentate ligands, such as N,N'-dimethylethylenediamine (DMEDA), solubilizes the copper complexes and accelerates the reaction, allowing it to proceed in non-polar solvents like toluene at much lower temperatures 45.

Quantitative Comparison of Cyanation Conditions
Reaction ProtocolReagents & CatalystsSolventTemperatureYield RangeFunctional Group Tolerance
Classic Rosenmund-von Braun Ar-X, CuCN (Excess)DMF, Pyridine150–200 °C50–85%Low (Harsh thermal conditions)
Domino Halide Exchange Ar-Br, CuI (10 mol%), KI (20 mol%), DMEDA, NaCNToluene110–130 °C75–95%High (Milder conditions)
Microwave-Promoted Ar-I, CuCN, TBABWater170 °C (100-W MW)70–90%Moderate (Rapid 3-5 min reaction)

(Data synthesized from established methodologies 2, 4, 5)

Validated Experimental Protocols

Protocol A: Classic Stoichiometric Rosenmund-von Braun Cyanation

Use Case: Robust, electronically deficient aryl halides where functional group tolerance is not a primary concern.

Causality in Workup: The most notorious challenge in this protocol is that the newly formed aryl nitrile strongly coordinates to the Cu(I) halide byproduct, forming an insoluble polymeric complex that traps the product 2. To liberate the nitrile, the workup must include a decomplexation agent. Aqueous Iron(III) chloride (FeCl₃) oxidizes Cu(I) to Cu(II), which has a vastly lower affinity for nitriles. Alternatively, ethylenediamine can be used to aggressively chelate the copper.

  • Reagent Charging: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv) and CuCN (1.5 to 2.0 equiv).

  • Solvent Addition & Purge: Add anhydrous DMF (approx. 0.5 M relative to the halide). Seal the flask with a septum and purge the solution with Argon or N₂ for 15 minutes to prevent unwanted oxidative side reactions.

  • Thermal Activation: Replace the septum with a reflux condenser under an inert atmosphere. Heat the mixture to 150–160 °C in an oil bath. Monitor the reaction via TLC or GC-MS (typically 12–24 hours). The mixture will turn into a dark, homogenous solution.

  • Complex Cleavage (Critical Step): Once the starting material is consumed, cool the reaction to 60 °C. Pour the mixture into an equal volume of aqueous FeCl₃ solution (or 10% aqueous ethylenediamine). Stir vigorously for 30–60 minutes. The color will shift dramatically as the copper complex breaks down.

  • Extraction: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with water and brine to remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow Step1 1. Reagent Charging Ar-X, CuCN, DMF Step2 2. Deoxygenation N2/Ar Purge Step1->Step2 Step3 3. Thermal Activation Reflux (150-200°C) Step2->Step3 Step4 4. Complex Cleavage Add FeCl3 or Ethylenediamine Step3->Step4 Step5 5. Liquid Extraction EtOAc / Aqueous Wash Step4->Step5 Step6 6. Product Isolation Chromatography Step5->Step6

Step-by-step experimental workflow for the classic Rosenmund-von Braun cyanation reaction.

Protocol B: Mild Copper-Catalyzed Domino Halide Exchange-Cyanation

Use Case: Complex API intermediates requiring high functional group tolerance.

  • Preparation: To a Schlenk tube, add the aryl bromide (1.0 equiv), NaCN (1.2 equiv), CuI (10 mol%), and KI (20 mol%) 4.

  • Ligand & Solvent: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous Toluene, followed by N,N'-dimethylethylenediamine (DMEDA) (1.0 equiv) via a microsyringe 4.

  • Reaction: Seal the tube and heat to 110 °C for 24 hours. The KI facilitates the in situ conversion of the bromide to the more reactive iodide, which rapidly undergoes cyanation 5.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts. Concentrate and purify via chromatography.

Safety & Waste Management

Toxicity Warning: CuCN and NaCN are highly toxic and can release lethal hydrogen cyanide (HCN) gas if exposed to acids. Never acidify a reaction mixture containing unreacted cyanides. Quenching Protocol: All aqueous waste streams, glassware rinses, and Celite pads must be treated with a generous excess of commercial bleach (Sodium hypochlorite, NaOCl) and adjusted to pH > 10 using NaOH. Stir for at least 24 hours to ensure complete oxidation of residual cyanide ions to the significantly less toxic cyanate (CNO⁻) before disposal.

References

  • Rosenmund-von Braun Reaction - Organic Chemistry Portal, organic-chemistry.org,
  • Rosenmund–von Braun reaction - Wikipedia, wikipedia.org,
  • Copper-catalyzed domino halide exchange-cyanation of aryl bromides - Semantic Scholar, semanticscholar.org,
  • Introduction of the Cyano Group by Substitution of a Halogen - Thieme E-Books, thieme-connect.de,
  • Ullmann Reaction - Organic Chemistry Portal, organic-chemistry.org,

Sources

Method

Application Note: Chemoselective Esterification of 2-Amino-5-bromo-3-methylbenzoic Acid for Advanced Scaffold Synthesis

Introduction and Strategic Context 2-Amino-5-bromo-3-methylbenzoic acid (CAS: 206548-13-2) is a highly versatile ortho-aminobenzoic acid (anthranilic acid) derivative. It serves as a critical building block in the design...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

2-Amino-5-bromo-3-methylbenzoic acid (CAS: 206548-13-2) is a highly versatile ortho-aminobenzoic acid (anthranilic acid) derivative. It serves as a critical building block in the design of complex bioactive molecules, particularly in the synthesis of quinazoline-based kinase inhibitors and targeted oncological therapeutics 12.

In multi-step synthetic campaigns—such as transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or cyanation reactions (e.g., Rosenmund-von Braun)—an unprotected carboxylic acid group is highly problematic. It can poison metal catalysts, induce zwitterion formation, and severely limit the molecule's solubility in organic solvents. Converting the carboxylic acid into a methyl ester (methyl 2-amino-5-bromo-3-methylbenzoate) is the standard protective strategy 3. However, the unique steric topology of this molecule requires careful methodological selection to ensure high yields and purity.

Mechanistic Insights: Overcoming Steric and Electronic Hurdles

The esterification of anthranilic acid derivatives presents a classic chemoselectivity challenge. The proximity of the primary amine to the carboxylic acid creates a dynamic where the amine can act as a competing nucleophile, leading to self-condensation (polymeric amides) if the carboxylate is activated improperly.

The Causality of Reagent Selection: While classical Fischer esterification (using catalytic H₂SO₄ and refluxing methanol) is widely taught, it is sub-optimal for this specific substrate. The reaction is equilibrium-driven, and the generation of water stalls conversion. Furthermore, the protonation of the amine by H₂SO₄ creates an electron-withdrawing anilinium ion, which inductively deactivates the adjacent carbonyl carbon toward nucleophilic attack by methanol.

By contrast, the Thionyl Chloride (SOCl₂) / Methanol protocol operates via a highly efficient, irreversible pathway:

  • In Situ Activation : SOCl₂ reacts exothermically with methanol to generate anhydrous HCl and methyl chlorosulfite, directly converting the carboxylic acid to a highly reactive acyl chloride intermediate.

  • Amine Deactivation : The anhydrous HCl instantly protonates the ortho-amine, locking it as an unreactive hydrochloride salt. This completely suppresses intermolecular amide formation.

  • Irreversible Trapping : The electrophilic acyl chloride is rapidly and irreversibly trapped by methanol, driving the reaction to completion without the need for a Dean-Stark apparatus.

Quantitative Method Comparison

To validate the selection of the SOCl₂-mediated pathway, the following table summarizes the quantitative performance metrics of both methodologies based on standard laboratory optimizations.

Reaction ParameterMethod A: SOCl₂ / Methanol (Recommended)Method B: Fischer (H₂SO₄ / Methanol)
Typical Yield 88% – 95%60% – 75%
Reaction Time 4 – 6 hours18 – 24 hours
Reagent Stoichiometry 2.0 – 3.0 eq SOCl₂0.5 – 1.0 eq H₂SO₄
Thermodynamic Driver Irreversible (Gas evolution: SO₂, HCl)Equilibrium (Requires H₂O removal)
Crude Purity (LC-MS) > 95% (Ready for downstream use)80% – 85% (Requires chromatography)
Scalability Excellent (Requires gas scrubber)Moderate

Experimental Protocol: SOCl₂-Mediated Methyl Esterification

This protocol is designed as a self-validating system. The visual and thermal cues provided ensure the operator can verify the reaction's progress in real-time.

Materials Required:

  • 2-Amino-5-bromo-3-methylbenzoic acid (1.0 eq)

  • Anhydrous Methanol (10 mL per gram of substrate)

  • Thionyl Chloride (SOCl₂) (2.5 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reactor Setup & Suspension : Equip a thoroughly dried round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas scrubber system (to neutralize SO₂ and HCl off-gases). Add 2-amino-5-bromo-3-methylbenzoic acid (1.0 eq) and suspend it in anhydrous methanol.

  • Thermal Control & Activation : Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Critical Step: Begin the dropwise addition of SOCl₂ (2.5 eq) via the dropping funnel. The addition must be slow (over 30–45 minutes) to control the violent exothermic reaction and maintain the internal temperature below 10 °C.

    • Self-Validation: The cloudy suspension will gradually clear into a homogenous solution as the acyl chloride and subsequent ester hydrochloride form.

  • Reflux & Conversion : Once the addition is complete and gas evolution subsides, remove the ice bath. Attach a heating mantle and gently heat the reaction to reflux (65 °C) for 4 to 6 hours.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS.

    • Self-Validation: The starting material spot should completely disappear, replaced by a distinct, higher R_f spot corresponding to the ester.

  • Concentration : Cool the mixture to ambient temperature. Remove the excess methanol and residual volatile byproducts under reduced pressure using a rotary evaporator. The resulting crude material is the hydrochloride salt of the desired ester.

  • Neutralization & Free-Basing : Suspend the crude residue in EtOAc and cool to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise.

    • Causality: This step neutralizes the excess acid and deprotonates the anilinium salt back to the free primary amine, which is essential for the product to partition into the organic phase. Continue addition until the aqueous layer tests at pH 8.

  • Extraction & Isolation : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer twice more with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo to yield methyl 2-amino-5-bromo-3-methylbenzoate as an off-white to pale yellow solid.

Workflow Visualization

The following diagram maps the critical path of the recommended protocol, highlighting the phase transitions and chemical states.

Workflow Start 2-Amino-5-bromo-3-methylbenzoic acid (Starting Material) Step1 Suspend in Anhydrous MeOH (Cool to 0 °C) Start->Step1 Step2 Dropwise Addition of SOCl2 (Strict Temp Control <10 °C) Step1->Step2 Step3 Reflux at 65 °C (4-6 Hours) Step2->Step3 in situ HCl generation Step4 Concentration (Remove excess MeOH/SOCl2) Step3->Step4 Reaction Completion Step5 Basic Workup (Sat. NaHCO3 to pH 8) Step4->Step5 Step6 Extraction & Drying (EtOAc, Na2SO4) Step5->Step6 Product Methyl 2-amino-5-bromo-3-methylbenzoate (Final Product) Step6->Product

Workflow for the SOCl2-mediated esterification of 2-amino-5-bromo-3-methylbenzoic acid.

References

  • 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383 . PubChem, National Center for Biotechnology Information. Available at:[Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review . Arab Journal of Chemistry. Available at:[Link]

Sources

Application

Application Note: Chemoselective Hydrolysis of Methyl 2-Amino-5-cyano-3-methylbenzoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Process Optimization Executive Summary The transformation of methyl 2-amino-5-cyano-3-methylben...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Process Optimization

Executive Summary

The transformation of methyl 2-amino-5-cyano-3-methylbenzoate to 2-amino-5-cyano-3-methylbenzoic acid is a foundational step in the synthesis of complex pharmacophores and anthranilic diamide insecticides. This application note provides a field-proven, self-validating protocol for the chemoselective saponification of the methyl ester. By strictly controlling thermal parameters and leveraging isoelectric precipitation, this methodology ensures quantitative conversion while preserving the base-sensitive cyano moiety.

Mechanistic Rationale & Chemoselectivity

Executing a hydrolysis on a polysubstituted aromatic ring requires precise tuning of reaction conditions to avoid off-target degradation. The substrate features two base-labile functional groups: a methyl ester and a nitrile[1].

  • Differential Electrophilicity: The ester carbonyl carbon is highly susceptible to nucleophilic attack by the hydroxide ion (saponification). In contrast, the nitrile carbon requires significantly higher activation energy to undergo hydration to an amide or full hydrolysis to a carboxylate. By limiting the thermal energy to 40–50 °C and using a moderate base concentration (2M NaOH), the reaction achieves perfect chemoselectivity[2].

  • Zwitterionic Workup Dynamics: The target product, 2-amino-5-cyano-3-methylbenzoic acid, possesses both a weakly basic aniline group (pKa ~2.5) and an acidic carboxylic acid group (pKa ~3.5–4.0). Post-reaction, the product exists as a highly soluble aqueous sodium carboxylate salt. The critical self-validating step of this protocol is the acidification phase: dropping the pH to exactly 3.0–4.0 neutralizes the carboxylate without protonating the aniline[2]. This precise isoelectric focusing minimizes aqueous solubility, triggering a massive, spontaneous precipitation event.

Chemoselectivity SM Methyl 2-amino-5-cyano- 3-methylbenzoate (Ester) Intermediate Sodium 2-amino-5-cyano- 3-methylbenzoate (Aqueous Salt) SM->Intermediate 2M NaOH, MeOH/H2O 40-50°C, 2-4h Product 2-Amino-5-cyano- 3-methylbenzoic acid (Precipitate) Intermediate->Product 2M HCl pH 3-4 (Ice Bath) SideProduct Amide / Di-acid (Over-hydrolysis) Intermediate->SideProduct Excess Heat Strong Base

Figure 1: Chemoselective ester hydrolysis pathway and pH-controlled precipitation logic.

Materials and Physicochemical Properties

To ensure reproducibility, verify the purity of all starting materials prior to execution. The methyl ester should ideally be >95% pure to prevent the accumulation of lipophilic impurities during the aqueous workup[3].

Table 1: Physicochemical Properties of Key Compounds

CompoundRoleCAS NumberMolecular WeightFormula
Methyl 2-amino-5-cyano-3-methylbenzoateStarting Material1032667-87-0190.20 g/mol C10H10N2O2
2-Amino-5-cyano-3-methylbenzoic acidTarget Product871239-18-8[1]176.17 g/mol C9H8N2O2

Table 2: Reaction Components and Stoichiometry

ReagentFunctionEquivalentsConcentration
Methyl 2-amino-5-cyano-3-methylbenzoateSubstrate1.0 eqN/A
Sodium Hydroxide (NaOH)Base / Nucleophile2.0 - 3.0 eq2.0 M (Aqueous)
Methanol (MeOH)Co-solventN/A0.2 - 0.5 M (relative to SM)
Hydrochloric Acid (HCl)Acidifying AgentAs needed2.0 M (Aqueous)

Experimental Protocol

This methodology is designed to be a self-validating system; visual cues at each step confirm the chemical state of the reaction.

Step 1: Substrate Dissolution

  • Charge a round-bottom flask equipped with a magnetic stir bar with methyl 2-amino-5-cyano-3-methylbenzoate (1.0 eq)[2].

  • Add Methanol (MeOH) to achieve a substrate concentration of approximately 0.2 M to 0.5 M. Stir until a homogeneous solution or fine suspension is achieved.

  • Causality: Methanol acts as a miscible co-solvent, ensuring the lipophilic organic substrate is accessible to the aqueous hydroxide ions, overcoming mass-transfer limitations.

Step 2: Base-Catalyzed Saponification

  • Slowly add an aqueous solution of 2M NaOH (2.0 to 3.0 eq) to the stirring mixture[2].

  • Causality: The first equivalent of NaOH is consumed in the nucleophilic acyl substitution. The second equivalent immediately deprotonates the newly formed carboxylic acid, driving the equilibrium forward (Le Chatelier's Principle). A slight excess compensates for any buffering by the substrate's functional groups.

Step 3: Thermal Incubation

  • Attach a reflux condenser and gently heat the reaction mixture to 40–50 °C[2].

  • Maintain temperature and stirring for 2 to 4 hours.

  • Causality: Heating accelerates the ester cleavage. Exceeding 50 °C risks initiating the hydration of the cyano group to a primary amide, degrading the chemoselectivity.

Step 4: Reaction Monitoring & Solvent Reduction

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) or HPLC until the starting material is completely consumed[1].

  • Once complete, cool the reaction to room temperature.

  • Critical Step: Remove the bulk of the methanol under reduced pressure using a rotary evaporator[1].

  • Causality: Removing methanol decreases the solubility of the final neutral product in the aqueous phase, maximizing the yield during the subsequent precipitation step.

Step 5: Isoelectric Precipitation

  • Transfer the concentrated aqueous solution to an ice bath and allow it to cool to 0–5 °C.

  • Carefully add 2M aqueous HCl dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Halt the addition when the pH reaches exactly 3.0 to 4.0[2].

  • Causality: At this specific pH window, the molecule reaches its isoelectric point, minimizing its solubility in water and triggering rapid crystallization.

Step 6: Isolation and Drying

  • Stir the resulting thick suspension in the ice bath for an additional 30 minutes to ensure complete crystallization[2].

  • Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold water to remove residual NaCl.

  • Dry the solid in a vacuum oven at 50 °C to constant weight[3].

Troubleshooting & Analytical Validation

If the protocol does not yield the expected results, consult the following diagnostic logic:

  • Issue: No Precipitation upon Acidification

    • Cause 1 (Overshooting pH): If the pH drops below 2.0, the amino group protonates, solubilizing the product as an anilinium hydrochloride salt.

    • Solution: Carefully back-titrate with a mild base (e.g., saturated aqueous NaHCO3) until the pH returns to 3.5. The precipitate should immediately form.

    • Cause 2 (Residual Solvent): If too much methanol was left in the mixture during Step 4, the product will remain dissolved.

    • Solution: Evaporate the solvent further under reduced pressure, then re-chill.

  • Analytical Validation (NMR): The success of the hydrolysis is most easily confirmed via ^1^H NMR (DMSO-d6). The defining marker of success is the complete disappearance of the sharp singlet at approximately δ 3.80 ppm, which corresponds to the methyl ester protons of the starting material[3]. The appearance of a broad, exchangeable singlet >12.0 ppm confirms the presence of the free carboxylic acid proton.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: google.com (Patents)
  • Source: sigmaaldrich.

Sources

Method

Application Note: Advanced HPLC Analysis of Benzoic Acid and Its Derivatives

Introduction & Mechanistic Insights Benzoic acid and its derivatives (e.g., salicylic acid, parabens, p-toluic acid, and p-hydroxybenzoic acid) are ubiquitous compounds utilized as antimicrobial preservatives, active pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Benzoic acid and its derivatives (e.g., salicylic acid, parabens, p-toluic acid, and p-hydroxybenzoic acid) are ubiquitous compounds utilized as antimicrobial preservatives, active pharmaceutical ingredients (APIs), and chemical intermediates[1][2][3]. The accurate quantification of these aromatic carboxylic acids is critical for regulatory compliance, quality control, and formulation stability[1].

High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD) is the gold standard for this analysis[1][2]. However, the chromatographic behavior of benzoic acid derivatives is highly dependent on their ionization state. As a Senior Application Scientist, it is vital to understand that method development is not merely about selecting a column, but about controlling the chemical microenvironment to dictate analyte-stationary phase interactions.

The Causality of Chromatographic Choices
  • Stationary Phase Dynamics: Reversed-phase (RP) chromatography utilizing a C18 (octadecylsilane) column is the primary mode of separation[1][2]. Because benzoic acid derivatives possess polar functional groups, they are prone to secondary interactions with residual, unreacted silanol groups (-Si-OH) on the silica matrix. These secondary interactions are the leading cause of peak tailing[4]. Utilizing high-purity, extensively end-capped C18 columns mitigates this effect[4].

  • Mobile Phase pH & Ionization Suppression: The pKa of benzoic acid is approximately 4.2. If the mobile phase pH is near this value, the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states, leading to split or heavily broadened peaks[2][4]. To achieve robust retention and sharp peak symmetry, the mobile phase pH must be strictly controlled to at least 1.5–2.0 units below the analyte's pKa (e.g., pH 2.0–2.5)[4]. This acidic environment fully protonates the carboxylic acid group, maximizing its hydrophobic interaction with the C18 stationary phase[2][5].

MethodDev Start Define Target Analytes (Benzoic Acid Derivatives) Col Select Stationary Phase (e.g., End-capped C18) Start->Col pH Optimize Mobile Phase pH (pH 2.0 - 3.0 to suppress ionization) Col->pH Org Tune Organic Modifier (Acetonitrile/Methanol ratio) pH->Org Eval Evaluate Peak Shape & Resolution Org->Eval Tailing Peak Tailing? Check secondary interactions Eval->Tailing No Success Method Validation (ICH Guidelines) Eval->Success Yes Tailing->pH Adjust pH/Buffer

Caption: Workflow for HPLC method development of benzoic acid derivatives.

Experimental Protocols

The following protocol provides a self-validating, step-by-step methodology for the simultaneous determination of benzoic acid and its common derivatives[1][6].

Step 1: Reagent and Standard Preparation
  • Solvent Procurement: Utilize exclusively HPLC-grade Acetonitrile and Methanol. Use ultra-pure deionized water (18.2 MΩ·cm)[1][6].

  • Mobile Phase Preparation: Prepare an aqueous buffer by adding 1.0 mL of analytical-grade phosphoric acid (H₃PO₄) to 1000 mL of water (yields pH ~2.1). Filter through a 0.22 µm membrane and degas via sonication[1].

  • Stock Solutions: Accurately weigh 100 mg of each reference standard (e.g., benzoic acid, salicylic acid, methylparaben) into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol to achieve 1000 µg/mL stock solutions[1]. Store at 4°C.

  • Working Standards: Dilute the stock solutions with the mobile phase to create a calibration curve ranging from 1 to 100 µg/mL[1].

Step 2: Sample Extraction and Preparation
  • Liquid Matrices (e.g., Beverages, Juices): Degas the sample via sonication for 15 minutes. Adjust the pH to ~2.5 using phosphoric acid to ensure analyte stability and solubility[6]. Dilute with the mobile phase to fit within the calibration range, and filter through a 0.45 µm PTFE syringe filter directly into an HPLC vial[1][6].

  • Solid/Semi-Solid Matrices: Weigh 1–2 g of homogenized sample into a centrifuge tube. Extract with a 60:40 (v/v) Methanol:Water mixture[7]. Vortex for 5 minutes, sonicate for 15 minutes, and centrifuge at 5000 rpm. Filter the supernatant through a 0.45 µm filter[1].

Step 3: Chromatographic Execution
  • System Setup: Install a high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[2]. Set the column oven temperature to 30 °C to maintain constant viscosity and reproducible retention times[4].

  • Equilibration: Flush the system with the mobile phase (e.g., 60% Aqueous Phosphoric Acid Buffer : 40% Acetonitrile) at a flow rate of 1.0 mL/min until a stable baseline is achieved[1][4].

  • Detection: Set the UV/DAD detector to 230 nm (or 254 nm depending on the specific derivative's absorption maximum)[4][7].

  • Injection: Inject 10 µL of the blank (mobile phase), followed by the calibration standards, and finally the prepared samples[1][4].

Quantitative Data & Method Parameters

To facilitate method transfer and optimization, the following tables summarize critical chromatographic parameters and the mechanistic effect of pH on retention.

Table 1: Comparative Chromatographic Parameters for Benzoic Acid Derivatives [2][6][7]

ParameterMethod A (General Benzoic Acids)Method B (Complex Mixtures/Impurities)Method C (Fast UHPLC Analysis)
Column End-capped C18 (250 x 4.6 mm, 5 µm)ZORBAX C8 (150 x 4.6 mm, 5 µm)Poroshell EC-C18 (50 x 4.6 mm, 2.7 µm)
Mobile Phase Water (0.1% H₃PO₄) : ACN (60:40)Phosphate Buffer (pH 5.5) : ACN (75:25)Water (0.1% Formic Acid) : MeOH Gradient
Flow Rate 1.0 mL/min1.0 mL/min1.5 mL/min
Detection UV at 230 nmUV at 254 nmDAD at 230 nm
Typical LOD 0.2 µg/mL0.5 µg/mL0.05 µg/mL

Table 2: Mechanistic Effect of Mobile Phase pH on Retention (C18 Column) [2][4][5]

Mobile Phase pHAnalyte State (Benzoic Acid, pKa ~4.2)Retention Factor (

)
Peak Symmetry (

)
Chromatographic Outcome
pH 2.5 Fully Protonated (Neutral)High (

)
1.05 (Excellent)Optimal hydrophobic interaction; sharp peaks.
pH 4.2 50% Ionized / 50% NeutralMedium (

)
> 2.0 (Poor)Split peaks or severe broadening due to dual states.
pH 6.0 Fully Deprotonated (Ionized)Low (

)
1.20 (Fair)Analyte elutes near the void volume; poor resolution.

Troubleshooting Guide: Diagnosing Peak Tailing

Peak tailing is the most pervasive issue when analyzing aromatic carboxylic acids. If tailing occurs despite using an acidic mobile phase, the root cause is typically secondary interactions with the silica backbone or sample solvent mismatch[4].

Troubleshooting Issue Peak Tailing Observed Cause1 Analyte Ionization (pH near pKa) Issue->Cause1 Cause2 Silanol Interactions (Free -Si-OH) Issue->Cause2 Fix1 Lower Mobile Phase pH (1.5 - 2 units < pKa) Cause1->Fix1 Fix2 Use End-Capped Column or Add TEA Cause2->Fix2 Resolve Symmetrical Peak Achieved Fix1->Resolve Fix2->Resolve

Caption: Troubleshooting logic for resolving peak tailing in acidic analyte chromatography.

Corrective Actions:

  • Verify pH: Ensure the mobile phase pH is strictly

    
     3.0[4].
    
  • Column Chemistry: Switch to a column with dense end-capping or a sterically protected stationary phase designed for polar acids[4].

  • Sample Solvent: Ensure the sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. Injecting samples dissolved in 100% strong organic solvent (e.g., pure Acetonitrile) can cause peak fronting or distortion[4].

References

  • Benchchem. "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives." Benchchem.
  • Benchchem. "Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives." Benchchem.
  • Collins, D. "A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity." VU Research Repository.
  • Univ-dbkm.dz. "Chapter XII: Analysis and Control of Aromatic Pharmaceutical Preparations." Univ-dbkm.dz.
  • Fisher Scientific. "Analysis of Benzoic, p-Toluic, and Terephthalic Acids Using Anion-Exchange HPLC." Fisher Scientific.
  • Benchchem. "A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)amino]benzoic acid and Related Compounds." Benchchem.
  • Taylor & Francis. "Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification." Taylor & Francis.
  • Agilent Technologies. "Analysis of ascorbic acid, citric acid and benzoic acid in orange juice." Agilent.

Sources

Application

Application Note: NMR Spectroscopy for the Structural Validation of Benzoic Acid Derivatives

Abstract Benzoic acid and its derivatives represent a cornerstone of pharmacologically active compounds and are pivotal building blocks in synthetic organic chemistry.[1] The definitive confirmation of their molecular st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzoic acid and its derivatives represent a cornerstone of pharmacologically active compounds and are pivotal building blocks in synthetic organic chemistry.[1] The definitive confirmation of their molecular structure following synthesis is a non-negotiable step in research, development, and quality control to ensure efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled, non-destructive insight into molecular architecture at the atomic level.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1D and 2D NMR spectroscopy for the unambiguous structural validation of benzoic acid derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the logical workflow from sample preparation to final structure confirmation.

Part 1: Foundational Principles - Why NMR is the Gold Standard

NMR spectroscopy is an indispensable tool in modern chemistry due to its ability to provide detailed information on the structure, dynamics, and chemical environment of molecules in solution.[4] Unlike techniques such as mass spectrometry which provide mass-to-charge ratios, or IR spectroscopy which identifies functional groups, NMR elucidates the precise connectivity and spatial relationship of atoms within a molecule.[5] This makes it the gold standard for structural elucidation.[2]

For benzoic acid derivatives, NMR is particularly powerful. The chemical shifts (δ) of the protons and carbons in the aromatic ring are exquisitely sensitive to the electronic effects of substituents.[1][6] This sensitivity allows for the confident determination of substitution patterns.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl pull electron density away from the ring. This "deshields" the aromatic protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Protons ortho and para to the EWG are the most affected.[7]

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ push electron density into the ring. This "shields" the nuclei, causing their signals to shift to a lower chemical shift (upfield). Again, the ortho and para positions experience the strongest effect.[7]

The carboxylic acid proton (-COOH) itself is a key diagnostic signal, typically appearing as a broad singlet far downfield (δ 10-14 ppm) due to hydrogen bonding. Its presence can be confirmed by a simple D₂O exchange experiment, where the addition of a few drops of deuterium oxide to the NMR tube results in the disappearance of the acidic proton signal.[7]

Part 2: Experimental Workflow - From Sample to Spectrum

A high-quality spectrum begins with meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[8]

Protocol 1: Optimized Sample Preparation for Benzoic Acid Derivatives

This protocol outlines the standard procedure for preparing high-quality NMR samples of small organic molecules like benzoic acid derivatives.[1]

  • Compound Quantity:

    • For ¹H NMR: Weigh 5-25 mg of the synthesized compound. This amount is typically sufficient for rapid data acquisition with a good signal-to-noise ratio on modern spectrometers.[9][10]

    • For ¹³C NMR: Weigh 50-100 mg of the compound. A higher concentration is required due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[8][9]

  • Solvent Selection & Volume:

    • Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for benzoic acid derivatives include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[11] Causality: Deuterated solvents are used to prevent large solvent signals from obscuring the analyte signals in the ¹H NMR spectrum and are essential for the instrument's field-frequency lock system.[9]

    • Using a clean, dry glass pipette, transfer 0.6-0.7 mL of the deuterated solvent into a vial containing the weighed sample. This volume corresponds to the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[12][13]

  • Dissolution and Homogenization:

    • Gently vortex or swirl the vial to completely dissolve the sample. A clear, homogeneous solution is critical for acquiring sharp, symmetrical NMR peaks.[13]

    • Trustworthiness Check: Visually inspect the solution against a light source. If any solid particles or cloudiness persist, the sample must be filtered.

  • Filtration and Transfer:

    • If solids are present, filter the solution directly into a clean, high-quality 5 mm NMR tube. A simple and effective method is to use a Pasteur pipette with a small plug of cotton or glass wool.[10][13] Causality: Undissolved solids will not be detected in a solution-state NMR spectrum but will severely disrupt the magnetic field homogeneity, leading to broad lines and poor resolution, a process known as poor "shimming".[9]

  • Addition of Internal Standard (Optional but Recommended):

    • Add a small amount (1-2 µL of a dilute solution) of an internal reference standard, such as Tetramethylsilane (TMS). TMS is chemically inert and provides a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift axis.[8][11]

  • Final Steps:

    • Cap the NMR tube securely. If the sample is to be stored or run over a long period, especially with volatile solvents, consider using a J. Young valve NMR tube.

    • Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer to prevent contamination of the instrument probe.[13]

Visualization: Standard NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve filter 3. Filter if Particulate (Critical for Homogeneity) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer shim 5. Shimming (Optimize B₀ Field) transfer->shim acquire_1d 6. Acquire 1D Spectra (¹H, ¹³C, DEPT) shim->acquire_1d acquire_2d 7. Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d process 8. Fourier Transform, Phase & Baseline Correction acquire_2d->process interpret 9. Spectral Interpretation process->interpret validate 10. Structure Validation interpret->validate

Caption: Workflow from sample preparation to final structure validation.

Part 3: The NMR Toolkit for Structural Elucidation

A combination of 1D and 2D NMR experiments is typically required for the complete and unambiguous assignment of a novel benzoic acid derivative.

1D NMR Spectroscopy: The First Look
  • ¹H NMR (Proton NMR): This is the starting point for any structural analysis. It provides three key pieces of information:

    • Chemical Shift (δ): Indicates the electronic environment of each proton. Aromatic protons of benzoic acid derivatives typically resonate between 7.0 and 8.5 ppm.[11]

    • Integration: The area under each signal is proportional to the number of protons it represents. This allows for determining the relative ratio of protons in the molecule.[1]

    • Splitting Pattern (Multiplicity): Arises from spin-spin coupling (J-coupling) between neighboring, non-equivalent protons. It follows the "n+1 rule," where 'n' is the number of adjacent protons. This is crucial for determining the substitution pattern on the benzene ring (e.g., ortho, meta, para).[7][11]

  • ¹³C NMR (Carbon-13 NMR): This experiment reveals the number of unique carbon environments in the molecule.

    • The carboxylic acid carbonyl carbon (C=O) is highly deshielded and appears at a characteristic chemical shift of ~165-175 ppm.[14][15]

    • Aromatic carbons typically resonate between 125 and 150 ppm.[16]

    • DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment is most common, showing CH₃ and CH groups as positive signals and CH₂ groups as negative signals. Quaternary carbons are absent.[17]

Data Presentation: Typical Chemical Shift Ranges

The following table summarizes typical chemical shift ranges for a representative benzoic acid derivative, 4-methylbenzoic acid, in CDCl₃.

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Carboxylic Acid (-COOH)~11.0 - 13.0 (broad s, 1H)~172Position is concentration and solvent dependent.
Aromatic (Ar-H)7.2 - 8.2127 - 145Shifts depend heavily on substituent effects.
Methyl (-CH₃)~2.4 (s, 3H)~22Typical range for a methyl group on an aromatic ring.
C-1 (ipso-COOH)-~127Quaternary carbon attached to the carboxylic acid.
C-4 (ipso-CH₃)-~145Quaternary carbon attached to the methyl group.
Data compiled from sources[1][11][14].
2D NMR Spectroscopy: Unambiguous Connectivity

While 1D NMR provides essential clues, 2D NMR experiments are required to piece them together into a definitive structure.[18]

  • COSY (COrrelation SpectroscopY): This homonuclear experiment maps ¹H-¹H J-coupling correlations. A cross-peak between two proton signals indicates that they are coupled (typically 2-3 bonds apart).[19] For benzoic acid derivatives, COSY is invaluable for tracing the connectivity of the protons around the aromatic ring, confirming the substitution pattern.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹H-¹³C correlation).[18] It is the most reliable way to assign protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (long-range coupling).[19] Causality: This is the key to connecting molecular fragments. For example, HMBC can show a correlation from the ortho protons (H-2/H-6) to the carbonyl carbon of the carboxylic acid group, unambiguously linking the acid functionality to the ring. It is also essential for assigning quaternary carbons, which are invisible in HSQC spectra.[5]

Visualization: The Logic of Structural Elucidation

G H1 ¹H NMR (Proton Environments, Splitting, Integration) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies Spin Systems HSQC HSQC (¹H-¹³C Direct Bonds) H1->HSQC C13 ¹³C NMR + DEPT (Carbon Environments, CHn Multiplicity) C13->HSQC Assigns Protonated Carbons HMBC HMBC (¹H-¹³C Long-Range Connectivity) COSY->HMBC Confirms Fragment Connectivity HSQC->HMBC Provides Starting Points Structure Unambiguous Structure HMBC->Structure Connects Fragments & Assigns Quaternary Carbons

Caption: Interrelation of NMR experiments for structure determination.

Part 4: Case Study - A Step-by-Step Interpretation Protocol

Let's consider the hypothetical validation of a synthesized compound expected to be 3-aminobenzoic acid .

Protocol 2: Step-by-Step Data Interpretation
  • Analyze ¹H NMR Spectrum:

    • Observe a broad singlet around 11-12 ppm (1H, -COOH).

    • Observe a broad singlet around 4.0 ppm (2H, -NH₂).

    • Observe four signals in the aromatic region (7.0-8.0 ppm), each integrating to 1H. Analyze their splitting patterns to confirm the 1,3- (meta) substitution. Expect to see a singlet-like signal (or narrow triplet), a doublet, a triplet, and a doublet of doublets, characteristic of a 1,3-disubstituted ring.

  • Analyze ¹³C NMR & DEPT-135 Spectra:

    • Count the signals. Expect 7 signals in total for the 7 carbons. Due to symmetry, some benzoic acid derivatives show fewer signals, but for 3-aminobenzoic acid, all 6 ring carbons are unique.[14]

    • Identify the carbonyl carbon at ~170 ppm.

    • Identify the four CH carbons in the aromatic region (positive in DEPT-135).

    • Identify the two quaternary carbons in the aromatic region (absent in DEPT-135).

  • Correlate with HSQC:

    • Match each of the four aromatic proton signals to its corresponding carbon signal. This definitively assigns the four CH carbons. The two quaternary carbons will have no cross-peaks.

  • Trace Connectivity with COSY:

    • Use the COSY spectrum to confirm the coupling network between the aromatic protons, verifying their relative positions (H-2, H-4, H-5, H-6).

  • Build the Skeleton with HMBC:

    • This is the final, confirmatory step. Look for key long-range correlations:

      • From H-2 and H-6 to the carbonyl carbon (~170 ppm), confirming the attachment of the -COOH group at C-1.

      • From H-2 and H-4 to the quaternary carbon C-3, confirming the position of the amino group.

      • From the -NH₂ protons to carbons C-2 and C-4, further locking in the structure.

  • Synthesize and Conclude:

    • By systematically integrating the data from all experiments, the proposed structure of 3-aminobenzoic acid is unequivocally validated. Every proton and carbon is assigned, and the connectivity of all functional groups is confirmed.

Part 5: Advanced Applications & Considerations

  • Quantitative NMR (qNMR): Beyond structural validation, NMR is a powerful quantitative tool.[20] By adding a certified internal standard of known concentration and purity, the exact concentration and purity of the synthesized benzoic acid derivative can be determined directly from the ¹H NMR spectrum by comparing the integrals of the analyte and standard signals.[21][22] This is a primary analytical method recognized in pharmaceutical analysis.[21]

  • Solid-State NMR (ssNMR): For drug development professionals, the solid form of an active pharmaceutical ingredient (API) is critical. ssNMR allows for the characterization of crystalline and amorphous solid forms, providing information on polymorphism, which can impact solubility, stability, and bioavailability.[23]

  • Common Challenges:

    • Poor Solubility: If a compound is poorly soluble in common NMR solvents, signal-to-noise will be low. Trying a range of solvents (e.g., DMSO-d₆, Methanol-d₄) or gentle heating may be necessary.

    • Signal Overlap: In complex derivatives, aromatic signals may overlap, making interpretation difficult. Acquiring data on a higher-field spectrometer (e.g., 600 MHz vs 400 MHz) will increase spectral dispersion and resolve overlapping signals.[24]

Conclusion

NMR spectroscopy, through a logical and systematic application of 1D and 2D techniques, provides an unparalleled depth of information for the structural validation of benzoic acid derivatives. From initial sample preparation to the final assembly of the molecular puzzle using experiments like HMBC, NMR offers a self-validating system that ensures the identity, substitution pattern, and connectivity of these vital chemical entities. For any professional engaged in chemical synthesis or drug development, mastering these NMR protocols is essential for ensuring scientific integrity and accelerating research progress.[3][23]

References

  • Pascual, C., Meier, J., & Simon, W. (1966). The 13C NMR spectra of 23 di- and tri- substituted derivatives of esters, thioesters and amides of benzoic acids. Magnetic Resonance in Chemistry, 4(2), 141-149.

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Singh, S., & Kumar, A. (2025, April 25). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. International Journal of Pharmaceutical Research and Allied Sciences, 14(2).

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • DeVasher, R. B., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.

  • Rundlöf, T., et al. (2014). Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Journal of Pharmaceutical and Biomedical Analysis, 93, 111-117.

  • NMR-Bio. (n.d.). Applications of Nuclear Magnetic Resonance (NMR) in R&D. Retrieved from [Link]

  • ETH Zurich. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 1H NMR Spectral parameters for substituted benzenes. DSpace@MIT. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 15). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]

  • Mizyuk, V., et al. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

  • Moravek. (2021, April 12). Applications of NMR in Pharmaceutical Analysis. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

  • News-Medical. (2025, March 18). Enhancing pharmaceutical quality control with advanced NMR solutions. Retrieved from [Link]

  • Kakis, G., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. International Journal of Molecular Sciences, 23(15), 8565.

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Hamed, E. A., et al. (2006). UV, 1H NMR Studies and a Semiempirical Mo Calculations of Some Substituted Phenylthiomethyl Benzoic Acid Derivatives. Spectroscopy Letters, 29(4), 715-726.

  • Akkurt, N., et al. (2019). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Michalska, D., et al. (2009). Experimental and theoretical study on benzoic acid derivatives. Journal of Molecular Structure, 924-926, 375-383.

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-Hydroxy-benzoic Acid at BMRB. Retrieved from [Link]

  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Satyarthy, S., Cheng, M., & Ghosh, A. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Nanomaterials, 15(3), 164.

Sources

Method

Application Note: Optimized Sample Preparation for NMR Analysis of Cyano-Substituted Benzoic Acids

Introduction & Scope Cyano-substituted benzoic acids (CBAs) are vital building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. Accurate structural elucidation via Nuclear Magnet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Cyano-substituted benzoic acids (CBAs) are vital building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy requires meticulous sample preparation. This application note provides a comprehensive, self-validating protocol for the formulation and spectral acquisition of CBAs, specifically addressing physicochemical challenges such as carboxylic acid dimerization, protic exchange, and quadrupolar relaxation induced by the cyano group.

Physicochemical Properties & Solvent Selection

The simultaneous presence of a carboxylic acid (-COOH) and a strongly electron-withdrawing cyano (-CN) group dictates the solubility and spectral behavior of CBAs.

In non-polar solvents like CDCl3, benzoic acids form strongly hydrogen-bonded dimers (1)[1]. This equilibrium causes the chemical shift of the -COOH proton to be highly concentration-dependent, often appearing as a broad, drifting signal that is unreliable for diagnostic assignment (1)[1].

To overcome this, DMSO-d6 is the solvent of choice. DMSO acts as a strong hydrogen bond acceptor, effectively breaking the carboxylic acid dimers and yielding a sharp, concentration-independent -COOH resonance (1)[1]. Furthermore, CBAs exhibit excellent solubility in DMSO-d6 (>10 mg/mL), whereas their solubility in CDCl3 is often restricted (2)[2]. Alternatively, protic solvents like CD3OD can be used, but they induce rapid deuterium exchange with the labile -COOH proton, rendering it invisible in the 1H NMR spectrum (3)[3].

Table 1: Comparison of Quantitative Solvent Data for Cyano-Substituted Benzoic Acids

SolventSolubility LimitDimerization State-COOH 1H Chemical ShiftSuitability for CBAs
DMSO-d6 > 10 mg/mLMonomer (Solvent-complexed)~13.0 - 13.5 ppm (Sharp)Optimal
CD3OD > 10 mg/mLMonomer (Solvent-complexed)Invisible (Deuterium exchange)Good (if -COOH is not needed)
CDCl3 < 2 mg/mLDimerized (Hydrogen-bonded)~10.0 - 12.0 ppm (Broad, drifting)Suboptimal

Sample Preparation Workflow

NMR_Workflow Start Cyano-Benzoic Acid Sample Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Preferred) Solvent->DMSO Breaks Dimers MeOD CD3OD (-COOH invisible) Solvent->MeOD Protic Exchange CDCl3 CDCl3 (Poor Solubility) Solvent->CDCl3 Dimerization Issues Prep Weigh 5-25 mg Add 0.6 mL Solvent DMSO->Prep MeOD->Prep CDCl3->Prep Filter Filter Precipitates (0.2 µm PTFE) Prep->Filter Tube Transfer to 5mm Precision NMR Tube Filter->Tube Degas Degas (Optional) Freeze-Pump-Thaw Tube->Degas Analyze NMR Acquisition (1H, 13C, 2D) Degas->Analyze

Figure 1: Workflow for NMR sample preparation of cyano-substituted benzoic acids.

Detailed Experimental Protocol

This methodology is optimized for standard 5 mm solution-state NMR probes (e.g., Bruker or JEOL systems).

Step 1: Sample Weighing & Concentration In a clean laboratory environment, weigh 5 to 25 mg of the CBA compound to achieve an optimal concentration of 50–150 mM (4)[4]. Halving the sample concentration requires 4x the spectrometer time to acquire data with the same signal-to-noise (S/N) ratio, which is highly detrimental for 13C acquisition (4)[4].

Step 2: Dissolution & Volume Optimization Add exactly 0.6 mL of high-purity DMSO-d6 to the vial. This volume ensures a sample height of approximately 4 to 4.8 cm in a standard 5 mm tube, which is critical for covering the RF coil and ensuring optimal magnetic field homogeneity (5)[5].

Step 3: Filtration If the solution appears cloudy, filter it through a 0.2 µm PTFE syringe filter directly into the NMR tube. Particulates, especially paramagnetic impurities, severely degrade line shape and resolution.

Step 4: Tube Selection & Transfer Transfer the solution into a high-quality, precision 5 mm NMR tube. Avoid using chipped or scratched tubes. While economy tubes are acceptable for routine 1H NMR, precision tubes are highly recommended to minimize camber and concentricity variations, which complicate shimming (4)[4].

Step 5: Degassing (Optional but Recommended) For high-resolution 13C NMR or NOE experiments, remove dissolved oxygen (a paramagnetic relaxation agent) using the freeze-pump-thaw technique for at least three cycles (5)[5]. Do not bubble nitrogen gas through the solution, as this accelerates solvent evaporation and alters the sample concentration (5)[5].

Step 6: Capping and Cleaning Seal the tube tightly with a cap to prevent solvent evaporation and water absorption (DMSO is highly hygroscopic). Wipe the exterior of the tube with a lint-free wipe to remove any chemical residue or fingerprints before insertion into the spectrometer (6)[6].

Validation Check

A properly prepared sample acts as a self-validating system. Upon acquisition, verify the following:

  • The deuterium lock level variation is <2% during acquisition.

  • The internal standard peak (e.g., TMS) exhibits a line width at half height of < 1.0 Hz.

  • The -COOH resonance in DMSO-d6 is sharp and stable, confirming the complete disruption of dimers.

Mechanistic Causality & Troubleshooting (E-E-A-T)

Understanding the causality behind these experimental choices is critical for troubleshooting difficult spectra.

The "Invisible" Cyano Carbon (13C NMR)

A frequent issue when analyzing CBAs is the apparent absence or extreme weakness of the cyano carbon (-CN) signal in the 13C NMR spectrum. This is caused by two compounding factors:

  • Lack of NOE: The cyano carbon has no directly attached protons, meaning it does not benefit from the Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled 13C acquisition.

  • Long Relaxation Times (T1): Quaternary carbons have very long longitudinal relaxation times (T1). If the relaxation delay (D1) between pulses is too short, the magnetization of the cyano carbon does not fully recover, leading to signal saturation. Troubleshooting: Increase the relaxation delay (D1 ≥ 2-5 seconds) and increase the number of scans. Alternatively, a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)3] can be added to shorten T1 times.

Quadrupolar Broadening

The 14N nucleus in the cyano group has a spin quantum number of I=1 and possesses a quadrupole moment. The rapid quadrupolar relaxation of 14N can induce scalar relaxation of the second kind in the adjacent 13C nucleus (the cyano carbon), broadening its signal and further reducing its peak height.

Volume and Shimming Causality

Using less than 0.5 mL of solvent in a 5 mm tube places the liquid-air interface (meniscus) and the liquid-glass interface too close to the active volume of the RF coil (5)[5]. These interfaces create massive magnetic susceptibility gradients that are nearly impossible to shim out, resulting in asymmetric or broadened peaks (5)[5]. Adhering strictly to the 0.6 mL rule ensures the coil is bathed in a homogeneous magnetic environment.

Tautomeric Considerations

While CBAs generally exist as stable monomers in DMSO-d6, researchers should be aware that specific ortho-substituted derivatives (e.g., 2-cyanobenzoic acid) can exhibit ring-chain tautomerism, which may present as minor, low-intensity signals in the baseline of both 1H and 13C spectra (7)[7].

References

  • Title: BRUKER NMR TRAINING - Magnetic Resonance Research Center Source: University of Notre Dame (nd.edu) URL: [Link]

  • Title: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: Modgraph URL: [Link]

  • Title: Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]

  • Title: NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Sample Preparation & NMR Tubes | Chemical Research Support Source: Weizmann Institute of Science URL: [Link]

  • Title: Experimental Study of Tautomeric Equilibria of 2-Cyanobenzoic Acids in Gas, Solution and Solid Phase Source: Semantic Scholar URL: [Link]

Sources

Application

Application Note: Advanced Knoevenagel Condensation Protocols Using Cyanoacetic Acid Derivatives

Executive Summary The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, widely utilized in drug discovery and the production of fine chemicals. When utilizing cyanoacetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, widely utilized in drug discovery and the production of fine chemicals. When utilizing cyanoacetic acid and its derivatives (such as ethyl cyanoacetate or malononitrile) as the active methylene component, the reaction exhibits exceptional efficiency. The strong electron-withdrawing nature of the cyano group significantly increases the acidity of the


-protons, allowing the reaction to proceed under mild basic conditions.

This guide provides an in-depth, self-validating framework for executing the Knoevenagel condensation using cyanoacetic acid derivatives. It bridges traditional high-temperature azeotropic methods with modern, eco-friendly green chemistry protocols, ensuring that researchers understand the causality behind every experimental choice.

Mechanistic Principles & Substrate Causality

To optimize the Knoevenagel condensation, one must understand the thermodynamic and kinetic drivers of the reaction. The process begins with the deprotonation of the active methylene by a weak base (e.g., piperidine, ammonium acetate, or biogenic carbonates) to form a resonance-stabilized enolate. This nucleophile attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming an aldol-type intermediate.

The Doebner Modification: When free cyanoacetic acid is used in the presence of pyridine and heat, the reaction undergoes the Doebner modification 1. Following the initial condensation and dehydration, the carboxylic acid group undergoes decarboxylation (loss of


), yielding a substituted acrylonitrile. If an ester derivative (like ethyl cyanoacetate) is used, decarboxylation does not occur, and the 

-unsaturated ester is retained.

Mechanism A Carbonyl Compound D Aldol-type Intermediate A->D B Cyanoacetic Derivative C Deprotonated Enolate B->C Base C->D E Dehydration (-H2O) D->E Heat F α,β-Unsaturated Adduct E->F G Doebner Decarboxylation (-CO2) F->G If R=COOH H Substituted Alkene / Nitrile F->H If R=Ester G->H

Mechanistic pathway of the Knoevenagel condensation and Doebner modification.

Experimental Design: Causality Behind the Choices

Successful execution of these protocols requires strict adherence to stoichiometric and thermodynamic principles:

  • Stoichiometry (The 1:1 Rule): It is critical to use a strict 1:1 molar ratio of the carbonyl compound to the cyanoacetic acid derivative. Causality: The highly activated

    
    -unsaturated product is highly susceptible to nucleophilic attack. Excess cyanoacetate will act as a Michael donor, leading to an unwanted Michael addition into the newly formed double bond, drastically reducing the yield of the target alkene 2.
    
  • Water Management: The condensation reaction produces one equivalent of water. Causality: Because the reaction is an equilibrium process, failure to remove water shifts the equilibrium backward. In traditional setups, a Dean-Stark apparatus with an azeotropic solvent (toluene) is used. In modern green protocols, water is used as the solvent; the hydrophobic product precipitates out of the aqueous phase, driving the equilibrium forward via phase separation 3.

  • Temperature Control: When using free cyanoacetic acid, the reagent must be added dropwise to a pre-heated carbonyl/catalyst mixture. Causality: Heating cyanoacetic acid alone causes premature thermal decarboxylation, destroying the active methylene before it can react 2.

Validated Experimental Protocols

Workflow S1 1. Preparation Equimolar Reactants S2 2. Reaction Heat / MW Monitor Gas S1->S2 S3 3. Work-up Phase Separation or Filtration S2->S3 S4 4. Purification Recrystallize S3->S4 S5 5. Validation NMR / TLC S4->S5

Step-by-step experimental workflow for Knoevenagel condensation.

Protocol A: Traditional High-Temperature Condensation (Dean-Stark)

Best for unreactive or sterically hindered ketones.

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 10.0 mmol of the ketone (e.g., cyclohexanone) and 1.0 mmol of ammonium acetate (catalyst) in 20 mL of toluene.

  • Heating: Bring the mixture to a gentle reflux (approx. 110 °C).

  • Addition: Dissolve 10.0 mmol of cyanoacetic acid in a minimal amount of glacial acetic acid (1:1 weight ratio). Add this solution dropwise to the refluxing mixture over 30 minutes.

  • Self-Validation (Reaction): Observe the evolution of

    
     gas bubbles and the collection of water in the Dean-Stark trap. The reaction is complete when gas evolution ceases and water volume stabilizes (typically 2-4 hours).
    
  • Work-up: Cool the mixture to room temperature, wash with saturated

    
     to remove unreacted acid, and extract with ethyl acetate. Dry over anhydrous 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize the crude product from hot ethanol.

Protocol B: Green Solvent-Free / Aqueous Microwave Synthesis

Best for reactive aromatic aldehydes and eco-friendly drug discovery pipelines.

  • Preparation: In a microwave-safe vessel, combine 10.0 mmol of an aromatic aldehyde, 10.0 mmol of ethyl cyanoacetate, and a catalytic amount (10 mol%) of KOH or an ionic liquid (e.g.,[HyEtPy]Cl-H2O-DABCO) 4 in 5 mL of deionized water.

  • Reaction: Irradiate the mixture in a microwave reactor at 60–100 °C for 5–40 minutes.

  • Self-Validation (Reaction): The initially homogeneous or biphasic liquid mixture will rapidly precipitate a solid mass as the hydrophobic

    
    -unsaturated product forms and crashes out of the aqueous phase.
    
  • Work-up: Cool the vessel in an ice bath. Filter the precipitated solid under vacuum and wash with cold water.

  • Purification: The product is often >95% pure at this stage, but can be recrystallized from ethanol if necessary.

Quantitative Data & Yield Comparison

The choice of catalyst and solvent system heavily influences the reaction time and yield. Below is a summarized comparison of validated conditions for cyanoacetic acid derivatives based on recent literature:

Substrate (Carbonyl)Active MethyleneCatalyst / Solvent SystemTemp / TimeYield (%)Ref
CyclohexanoneCyanoacetic AcidAmmonium Acetate / Toluene110 °C / 3 h83 - 91%2
Aromatic AldehydesCyanoacetic AcidKOH / Water (Microwave)60 °C / 15 min65 - 97%5
Aromatic AldehydesEthyl Cyanoacetate[HyEtPy]Cl-H2O-DABCO (Ionic Liquid)50 °C / 5-40 min83 - 99%4
5-HMFEthyl CyanoacetateCa:Ba Biogenic Carbonates (Solvent-Free)100 °C / 1 h87%6

Analytical Validation & Troubleshooting

A robust protocol must be self-validating. Use the following analytical markers to confirm the success of your Knoevenagel condensation:

Spectroscopic Signatures
  • 
    H NMR:  The most definitive proof of condensation with an aldehyde is the disappearance of the aldehyde proton (typically ~9.5–10.5 ppm) and the emergence of a highly deshielded vinylic proton singlet , which typically appears between 7.93 ppm and 8.23 ppm  due to the anisotropic effect of the adjacent cyano and carbonyl/ester groups 6.
    
  • 
    C NMR:  Look for the characteristic cyano group carbon signal in the range of 114.8–116.4 ppm , and the vinylic carbons between 135.6–144.2 ppm 6.
    
Troubleshooting Common Pitfalls
  • Low Yield / Starting Material Recovery: If TLC indicates unreacted starting materials, the reaction temperature may be insufficient, or water is not being adequately removed. Switch to a Dean-Stark apparatus or increase the microwave irradiation temperature.

  • Complex Mixture / Multiple Spots on TLC: This usually indicates a secondary Michael addition. Ensure you are strictly adhering to the 1:1 molar ratio. If using highly reactive aliphatic aldehydes, self-aldol condensation may compete; in this case, pre-mix the cyanoacetate and catalyst, and add the aldehyde dropwise to keep its steady-state concentration low.

References

  • Wikipedia - Knoevenagel Condensation (Doebner Modific
  • BenchChem - Technical Support Center: Knoevenagel Condens
  • Organic & Biomolecular Chemistry (RSC Publishing)
  • RSC Advances - DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
  • Mendeley / J. Braz. Chem. Soc.
  • MDPI - Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)

Sources

Method

Application Note: Negishi Cross-Coupling for the Synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid

Strategic Context & Biological Relevance The targeted synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid is a critical operation in modern pharmaceutical development. This specific molecular fragment is the core buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Biological Relevance

The targeted synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid is a critical operation in modern pharmaceutical development. This specific molecular fragment is the core building block for Filorexant (MK-6096) , a potent, orally bioavailable dual orexin receptor antagonist (DORA)[1]. By competitively inhibiting both the OX1R and OX2R receptors, Filorexant dampens the wake-promoting orexin signaling pathway, offering a highly targeted therapeutic mechanism for the treatment of insomnia[1].

To achieve high-purity yields of this intermediate, the Negishi cross-coupling reaction is employed. This palladium-catalyzed sp²-sp² carbon-carbon bond formation is prized for its high functional group tolerance and exceptional chemoselectivity[2].

OrexinPathway Orexin Orexin Neuropeptides (Orexin A & B) Receptors Orexin Receptors (OX1R & OX2R) Orexin->Receptors Agonism Wake Arousal & Wakefulness (Insomnia State) Receptors->Wake Activation Drug Filorexant (MK-6096) Dual Antagonist Drug->Receptors Competitive Antagonism Sleep Sleep Promotion (Therapeutic Effect) Drug->Sleep Induces

Fig 2. Biological rationale of MK-6096 (Filorexant) as a dual orexin receptor antagonist.

Mechanistic Causality: Overcoming the Free Carboxylic Acid

Executing a Negishi coupling on 2-bromo-5-methylbenzoic acid presents a distinct chemoselectivity challenge: the presence of a free, acidic carboxylic acid proton (-COOH). Organozinc reagents are highly sensitive to protic sources, which typically lead to rapid protonolysis and reaction failure[2].

The Causality of the One-Pot Design: To bypass the need for esterification and subsequent hydrolysis, we employ a sequential metalation-transmetalation strategy .

  • Deprotonation & Exchange: Two equivalents of a Grignard reagent (e.g., iPrMgCl) are utilized. The first equivalent acts as a sacrificial base to deprotonate the carboxylic acid, forming a magnesium carboxylate salt. The second equivalent executes a rapid halogen-metal exchange at the C-Br bond.

  • Transmetalation: The addition of exactly 1.0 equivalent of anhydrous ZnCl₂ transmetalates the highly reactive arylmagnesium species into a milder, highly selective arylzinc intermediate.

  • Catalytic Cycle: The PdCl₂(PPh₃)₂ precatalyst is reduced in situ to Pd(0). The electron-deficient 2-chloropyrimidine undergoes rapid oxidative addition with the Pd(0) center. Subsequent transmetalation with the arylzinc intermediate and reductive elimination yields the target biaryl compound[3].

Optimized Reaction Parameters

The following quantitative parameters are derived from the optimized conditions established by Liu et al. (2021) for maximum yield and scalability[3].

ParameterReagent / ConditionQuantity / RatioMolar Equivalents
Substrate A 2-Bromo-5-methylbenzoic acid10.00 g (46.5 mmol)1.0 eq
Substrate B 2-Chloropyrimidine5.86 g (51.15 mmol)1.1 eq
Metalation iPrMgCl (2.0 M in THF)46.5 mL (93.0 mmol)2.0 eq
Zinc Source Anhydrous ZnCl₂ powder6.32 g (46.4 mmol)1.0 eq
Catalyst PdCl₂(PPh₃)₂0.65 g (0.93 mmol)0.02 eq (2 mol%)
Solvent Anhydrous THF100 mL10 Volumes
Conditions Temperature / Time55 °C / 14 hoursN/A
Expected Yield 5-methyl-2-(pyrimidin-2-yl)benzoic acid~7.8 g78.4%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the built-in validation checkpoint is successfully met.

Step 1: Arylmagnesium Formation (Halogen-Metal Exchange)
  • Purge a 500 mL 3-neck round-bottom flask with ultra-high purity Argon for 15 minutes.

  • Charge the flask with 2-bromo-5-methylbenzoic acid (10.00 g, 46.5 mmol) and anhydrous THF (80 mL). Stir until completely dissolved.

  • Cool the reaction mixture to -20 °C using a dry ice/isopropanol bath.

  • Add iPrMgCl (2.0 M in THF, 46.5 mL, 93.0 mmol) dropwise via a syringe pump over 30 minutes, maintaining the internal temperature below -10 °C.

  • Stir the mixture at -10 °C for 1 hour.

Validation Checkpoint 1: Quench a 0.1 mL aliquot of the reaction mixture with D₂O. Analyze via GC-MS or LC-MS. The system is validated if >95% of the starting material mass has shifted to the deuterated product (indicating complete Br/Mg exchange).

Step 2: Transmetalation to Arylzinc
  • Weigh anhydrous ZnCl₂ powder (6.32 g, 46.4 mmol) in a glovebox to prevent moisture absorption.

  • Add the ZnCl₂ powder in a single portion to the reaction mixture at -10 °C under a heavy stream of Argon.

  • Remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C) over 1 hour.

Validation Checkpoint 2: The reaction mixture will transition from a cloudy suspension to a homogeneous, slightly viscous light-yellow solution, confirming successful transmetalation to the organozinc species.

Step 3: Palladium-Catalyzed Cross-Coupling
  • To the room-temperature arylzinc solution, add 2-chloropyrimidine (5.86 g, 51.15 mmol) dissolved in 20 mL of anhydrous THF.

  • Add the catalyst PdCl₂(PPh₃)₂ (0.65 g, 0.93 mmol, 2 mol%).

  • Equip the flask with a reflux condenser and heat the reaction mixture to 55 °C for 14 hours[3].

Validation Checkpoint 3: Monitor the reaction via HPLC (UV detection at 254 nm). The coupling is validated as complete when the peak corresponding to 2-chloropyrimidine falls below 1% Area Under the Curve (AUC).

Step 4: Workup and Isolation
  • Cool the reaction to 0 °C and carefully quench with 1.0 M aqueous HCl (50 mL) to dissolve zinc salts and precipitate the free benzoic acid.

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude solid via recrystallization from ethanol/water to yield 5-methyl-2-(pyrimidin-2-yl)benzoic acid as an off-white solid.

Workflow N1 1. Metalation iPrMgCl (2.0 eq) THF, -20°C N2 2. Transmetalation ZnCl2 (1.0 eq) 0°C to RT N1->N2 N3 3. Cross-Coupling 2-Chloropyrimidine PdCl2(PPh3)2, 55°C N2->N3 N4 4. Isolation Aqueous Workup & Crystallization N3->N4

Fig 1. One-pot workflow for the Negishi synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid.

References

  • Liu, F., Zhao, S., Yu, L., & Liu, H. (2021). Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl) Benzoic Acid. Letters in Organic Chemistry, 18(7), 501-506. URL:[Link]

  • Winrow, C. J., et al. (2011). Pharmacological characterization of MK-6096 - A dual orexin receptor antagonist for insomnia. Neuropharmacology. URL:[Link]

  • Negishi Coupling. Organic Chemistry Portal. URL:[Link]

Sources

Application

Application Note: 2-Cyano-5-methylbenzoic Acid as a Key Intermediate in the Synthesis of Isoindolin-1-one Pharmacophores

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Cyano-5-methylbenzoic acid (CAS: 1261758-80-8) Introduction & Mechanistic Rationale In modern medicinal chemistry, the desi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Cyano-5-methylbenzoic acid (CAS: 1261758-80-8)

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on rigid, hydrogen-bond-capable heterocyclic scaffolds. 2-Cyano-5-methylbenzoic acid is a highly versatile, bi-functional building block that serves as a direct precursor to isoindolin-1-ones and phthalazin-1(2H)-ones.

The Causality of Scaffold Selection

The strategic selection of this specific isomer over unmethylated or differently substituted benzoic acids is driven by two mechanistic advantages:

  • Pre-organized Cyclization Vector: The ortho-relationship between the electrophilic nitrile and the carboxylic acid creates a thermodynamically favorable pathway for the formation of 5- and 6-membered nitrogen heterocycles upon reduction or nucleophilic attack [1].

  • Late-Stage Functionalization Handle: The 5-methyl group provides a sterically accessible, electronically activated benzylic position. This allows for precise Wohl-Ziegler halogenation, creating an electrophilic vector for the attachment of complex linkers (e.g., in PROTACs) without disrupting the core pharmacophore's hydrogen-bonding network.

Target Applications in Drug Discovery

  • Cereblon (CRBN) Modulators and PROTACs: The isoindolin-1-one core is the fundamental recognition motif for the E3 ligase Cereblon, famously utilized in immunomodulatory imide drugs (IMiDs) like lenalidomide. Converting 2-cyano-5-methylbenzoic acid to 5-methylisoindolin-1-one, followed by benzylic bromination, yields a perfect anchor point for PROTAC linker attachment [2].

  • PARP Inhibitors: Reacting the cyano-acid with hydrazine derivatives yields a phthalazine core. This scaffold mimics the nicotinamide moiety of NAD+, allowing it to competitively bind the catalytic domain of Poly (ADP-ribose) polymerase (PARP) enzymes, a validated mechanism for synthetic lethality in BRCA-mutated oncology targets.

Workflow A 2-Cyano-5-methylbenzoic Acid (CAS: 1261758-80-8) B 5-Methylisoindolin-1-one (Reductive Cyclization) A->B H2, Pd/C MeOH C 5-(Bromomethyl)isoindolin-1-one (Radical Bromination) B->C NBS, AIBN Reflux D PROTAC Ligand / PARP Inhibitor (Linker Attachment) C->D SN2 Substitution with Linker/Amine

Synthetic workflow from 2-Cyano-5-methylbenzoic acid to targeted PROTAC/PARP inhibitor cores.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPC) to ensure scientific integrity and reproducibility.

Protocol A: Reductive Cyclization to 5-Methylisoindolin-1-one

Mechanistic Rationale: Catalytic hydrogenation selectively reduces the nitrile to a highly reactive primary amine. The spatial proximity of the adjacent carboxylic acid drives a spontaneous intramolecular amidation. This bypasses the need for expensive peptide coupling reagents (e.g., HATU, EDC) and generates water as the only byproduct [3].

Step-by-Step Methodology:

  • Preparation: In a high-pressure reaction vessel, dissolve 2-cyano-5-methylbenzoic acid (1.0 eq, 10 mmol) in anhydrous methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an inert argon atmosphere to prevent auto-ignition of the catalyst.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the reactor to 3 atm (approx. 45 psi) of

    
     and stir vigorously at 40 °C for 12 hours.
    
  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (

    
    ) is fully replaced by the product mass (
    
    
    
    ).
  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-methylisoindolin-1-one as a crystalline solid. Recrystallize from ethyl acetate/hexanes if purity is <98%.

Protocol B: Benzylic Bromination for PROTAC Linker Attachment

Mechanistic Rationale: Wohl-Ziegler bromination utilizes N-Bromosuccinimide (NBS) and a radical initiator (AIBN). AIBN thermally decomposes at 70°C to provide a steady, low concentration of bromine radicals, ensuring high regioselectivity for the benzylic 5-methyl position over the aromatic ring.

Step-by-Step Methodology:

  • Preparation: Suspend 5-methylisoindolin-1-one (1.0 eq, 5 mmol) in anhydrous acetonitrile or trifluorotoluene (green alternative to

    
    ) (0.1 M).
    
  • Reagent Addition: Add NBS (1.1 eq) and AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux (80 °C) under an inert atmosphere for 4-6 hours.

  • Validation (IPC): Monitor by

    
     NMR. The singlet corresponding to the 
    
    
    
    group (~2.4 ppm) should disappear, replaced by a new singlet for the
    
    
    group (~4.5 ppm).
  • Workup: Cool the mixture to 0 °C. The byproduct, succinimide, will precipitate. Filter the solid and concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient of Dichloromethane/Methanol) to isolate 5-(bromomethyl)isoindolin-1-one.

Mechanism A 2-Cyano-5-methylbenzoic Acid B 2-(Aminomethyl)-5-methylbenzoic Acid (Transient Intermediate) A->B Catalytic Hydrogenation (Reduction of Nitrile) C Intramolecular Amidation (Nucleophilic Attack on Carbonyl) B->C Spontaneous Cyclization (Loss of Water) D 5-Methylisoindolin-1-one + H2O C->D Lactam Formation

Mechanism of reductive cyclization from 2-cyanobenzoic acid to isoindolin-1-one.

Quantitative Data Presentation

The choice of reduction conditions significantly impacts the yield and purity of the resulting isoindolinone. The table below summarizes comparative optimization data for the cyclization of ortho-cyanobenzoic acids [1][3].

Reduction MethodCatalyst / ReagentSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)Primary Impurity
Catalytic Hydrogenation 10% Pd/C,

(3 atm)
Methanol401292% >98% Unreacted starting material
Catalytic Hydrogenation Raney Nickel,

(1 atm)
Ethanol252485%95%Secondary amine dimers
Chemical Reduction

(Excess)
THF0 to 25445%<80%Over-reduction to isoindoline
Electrochemical Carbon ElectrodesMeCN /

25878%92%Hydroxylactam intermediates

Note: Catalytic hydrogenation using Pd/C remains the most scalable and atom-economical method, avoiding the over-reduction of the carbonyl group commonly seen with strong hydride donors.

References

  • Title: Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

  • Title: Isoindolinone Synthesis Source: Organic Chemistry Portal URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Temperature Control in Bromination Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how critical precise temperature control is for succ...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how critical precise temperature control is for successful bromination reactions. These reactions are powerful tools in synthesis, but their exothermic nature demands respect and careful management.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with both the fundamental principles and the practical steps needed to master your experiments, ensuring safety, selectivity, and reproducibility.

Section 1: Foundational Principles (FAQs)

This section addresses the fundamental "why" behind stringent temperature control in bromination.

Q1: Why is temperature control so critical in bromination reactions?

A1: There are three primary reasons:

  • Exothermicity and Safety: Most bromination reactions are exothermic, meaning they release significant heat.[1][2] Without proper cooling, the reaction rate can increase, generating even more heat. This feedback loop can lead to a thermal runaway, a dangerous situation where the reaction accelerates uncontrollably, potentially causing boiling, pressure buildup, and even vessel failure.[3][4][5]

  • Selectivity: Temperature is a key determinant of reaction selectivity. Many substrates have multiple sites where bromine can react. Higher temperatures can provide the necessary activation energy for less-favored, undesired side reactions to occur, leading to a mixture of products and reduced yield of the target molecule.[6][7] For instance, in free-radical brominations, lower temperatures enhance selectivity for the most stable radical intermediate.[8] In electrophilic additions, elevated temperatures can promote non-stereospecific radical pathways over the desired stereoselective ionic mechanism.[9]

  • Product Stability: The desired brominated product or intermediates may be thermally unstable. Elevated temperatures can lead to decomposition, reducing the overall yield and complicating purification.

Q2: How does temperature influence the selectivity between different bromination pathways (e.g., radical vs. electrophilic addition)?

A2: Temperature is a powerful lever to direct the reaction pathway.

  • Radical Bromination (e.g., Allylic/Benzylic): These reactions are typically initiated by light (photolysis) or a radical initiator (e.g., AIBN, benzoyl peroxide) and often performed at higher temperatures (reflux). The initiation step requires energy to generate bromine radicals. However, even within radical reactions, temperature affects selectivity. According to the Hammond postulate, the key hydrogen abstraction step in bromination is endothermic, so the transition state resembles the radical product.[6][10] Lowering the temperature exaggerates the energy differences between the transition states for forming primary, secondary, and tertiary radicals, thus increasing selectivity for the most stable radical.

  • Electrophilic Addition/Substitution: These reactions typically proceed through an ionic mechanism, often involving a polar bromonium ion intermediate.[11] They are generally favored at lower temperatures (e.g., 0 °C to room temperature) and in the dark to prevent the formation of bromine radicals.[9][12] Running these reactions at elevated temperatures can introduce a competing and non-selective radical pathway, compromising both regioselectivity and stereoselectivity.[7][9]

Section 2: Practical Implementation & Best Practices

This section covers the "how-to" of setting up and monitoring your reaction for optimal temperature control.

Q3: How do I select the appropriate cooling system for my reaction scale and target temperature?

A3: The choice depends on your target temperature and the scale of the reaction. A system's ability to dissipate the heat generated by the exotherm is paramount.

Cooling MethodTypical Temperature Range (°C)ProsCons
Ice/Water Bath 0 to 5Simple, inexpensive, non-toxic.[13][14]Limited to near-freezing temperatures.
Ice/Salt Bath -20 to -5Inexpensive, achieves sub-zero temperatures.[13][15]Corrosive, temperature can be inconsistent.
Dry Ice/Solvent Bath -78 to -40Achieves very low temperatures, stable.[13][14]Requires handling of dry ice and flammable solvents; potential for CO₂ to acidify the reaction if not sealed.
Liquid Nitrogen/Solvent Slush Bath -196 to -98Reaches cryogenic temperatures.[13][14][16]Requires specialized Dewar flasks; potential to condense atmospheric oxygen, creating an explosion hazard.[13]
Automated Cryostat/Chiller -80 to 20Precise and stable temperature control, programmable.[17]High initial equipment cost.
  • Recommendation: For most lab-scale electrophilic brominations requiring temperatures between -30 °C and 0 °C, a dry ice bath with a suitable solvent (e.g., acetone, acetonitrile) is a reliable choice.[8][15] For larger-scale or process development work, an automated reactor with a chiller is highly recommended for safety and reproducibility.[17]

Q4: What are the best practices for adding the brominating agent to control the exotherm?

A4: The rate of heat generation is directly proportional to the rate of reagent addition.

  • Slow, Controlled Addition: Never add the brominating agent all at once.[18] Use a pressure-equalizing dropping funnel or a syringe pump for slow, dropwise addition. This allows the cooling system to remove heat as it is generated, preventing accumulation and a temperature spike.[9]

  • Dilute the Reagent: Adding the brominating agent as a solution in the reaction solvent helps to buffer the heat generated and improves dispersion.

  • Monitor Internal Temperature: Place a calibrated thermometer or thermocouple directly in the reaction mixture (not in the cooling bath). The internal temperature is the true indicator of the reaction's state.

  • Ensure Efficient Stirring: Vigorous stirring is crucial for homogenous mixing and efficient heat transfer from the reaction mixture to the vessel walls and into the cooling bath.[9] Inadequate stirring can create localized hotspots where the temperature is much higher than the probe reading.

Section 3: Troubleshooting Guide

This Q&A section addresses specific problems you may encounter during your experiments.

Issue 1: Reaction Overheating & Temperature Spikes

Q5: My reaction temperature is spiking uncontrollably. What are the immediate steps to take?

A5: This is a critical safety situation. Your immediate goal is to stop the reaction and regain control.

  • Stop Reagent Addition: Immediately cease adding the brominating agent.

  • Enhance Cooling: If possible, add more coolant to your bath (e.g., more dry ice).

  • Prepare a Quench: If the temperature continues to rise rapidly, prepare to quench the reaction by adding a pre-cooled quenching agent, such as a solution of sodium thiosulfate or sodium bisulfite, which will neutralize any unreacted bromine.[19]

Q6: I'm observing significant poly-brominated byproducts. How can temperature control help?

A6: Poly-bromination is a classic sign of an overly reactive system, often exacerbated by poor temperature control.[20] The initial bromination activates the substrate, making subsequent brominations faster.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the reaction at a significantly lower temperature. For highly activated aromatic systems like phenols or anilines, temperatures of -30 °C or even lower may be necessary to achieve mono-selectivity.[8][20]

    • Slow the Addition Rate: As discussed in Q4, slowing the addition of the brominating agent prevents a localized excess of the reagent, giving the mono-brominated product time to disperse before it can react again.

Issue 2: Incomplete or Sluggish Reactions

Q7: My reaction is not proceeding to completion, and I have significant starting material left. Could the temperature be too low?

A7: Yes, while crucial for control, excessively low temperatures can slow the reaction rate to a crawl.[6][16]

  • Troubleshooting Steps:

    • Confirm Reagent Activity: First, ensure your brominating agent is active. N-Bromosuccinimide (NBS), for example, can decompose over time and should be stored in a cool, dark place.[8][21]

    • Check for Initiation (Radical Reactions): If it's a radical reaction, ensure your initiator (lamp or chemical) is working correctly.

    • Gradual Warming: If reagents are confirmed to be active, allow the reaction to warm slowly. For example, after the addition is complete at 0 °C, you might let the bath slowly expire and stir at room temperature for a period.[8] Monitor this process carefully by TLC or another method to ensure a delayed exotherm does not occur.

Section 4: Experimental Protocol Example

Protocol 1: General Procedure for Controlled Electrophilic Bromination of an Activated Aromatic Compound

  • System Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor internal temperature, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

  • Initial Cooldown: Charge the flask with the aromatic substrate and a suitable anhydrous solvent (e.g., CH₂Cl₂ or acetonitrile). Begin stirring and cool the flask in a prepared cooling bath (e.g., dry ice/acetone) to the target temperature (e.g., -30 °C).[8]

  • Reagent Preparation: In a separate flask, dissolve one equivalent of the brominating agent (e.g., NBS) in the reaction solvent. Transfer this solution to the dropping funnel.

  • Controlled Addition: Once the substrate solution is stable at the target temperature, begin the dropwise addition of the brominating agent solution over 30-60 minutes. Critically, monitor the internal temperature to ensure it does not rise more than 2-3 °C above the target. Adjust the addition rate as necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for a designated period. Monitor the reaction's progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly add a pre-cooled aqueous solution of a reducing agent like sodium thiosulfate to quench any excess bromine.[19]

  • Workup: Allow the mixture to warm to room temperature and proceed with a standard aqueous workup and purification.

Section 5: Visual Workflows

The following diagrams illustrate key decision-making processes for managing bromination reactions.

Exotherm_Troubleshooting observe Observe: Internal Temperature Spiking action1 IMMEDIATE ACTION: Stop Reagent Addition observe->action1 action2 Enhance Cooling: Add more dry ice/coolant action1->action2 decision Is Temperature Still Rising? action2->decision quench CRITICAL: Quench Reaction with Pre-cooled Na2S2O3 (aq) decision->quench Yes stabilize Temperature Stabilized: Monitor until stable decision->stabilize No diagnose Post-Mortem Analysis: - Was addition too fast? - Was stirring inadequate? - Was cooling bath ineffective? quench->diagnose stabilize->diagnose

Caption: Workflow for managing a runaway exotherm.

Selectivity_Pathway sub Substrate + Brominating Agent temp_high High Temperature sub->temp_high High Temp (e.g., Reflux, Light) temp_low Low Temperature sub->temp_low Low Temp (e.g., 0°C, Dark) radical Radical Intermediates temp_high->radical Favors Radical Pathway ionic Ionic Intermediates (e.g., Bromonium Ion) temp_low->ionic Favors Ionic Pathway prod_mix Mixture of Products (Lower Selectivity) radical->prod_mix Leads to prod_sel Specific Product (Higher Selectivity) ionic->prod_sel Leads to

Caption: Impact of temperature on reaction pathway selectivity.

References

  • Filo. (2025, November 21).
  • PubMed. (2009, December 1).
  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

  • Sciencemadness Discussion Board. (2019, January 28). Preparation of N-Bromosuccinimide. [Link]

  • ACS Publications. “Reproportionation” in Gas-Phase Methane Bromination Leads to Higher Selectivity for CH3Br at Moderate Temperatures. [Link]

  • Energy Foundations for High School Chemistry. Exothermic, Endothermic, & Chemical Change. [Link]

  • IEEE Xplore. (2025, September 4). Calorimetric Monitoring of Exothermic Reactions by Distributed Acoustic Sensing. [Link]

  • ResearchGate. Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. [Link]

  • ResearchGate. (2021, May). Incompatibilities between N-Bromosuccinimide and Solvents. [Link]

  • DergiPark. Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. [Link]

  • Bionity.com. Cooling bath. [Link]

  • Google Patents. (2002, May 15). Prepn of N-bromosuccinimide.
  • Moodle@Units. Conducting Reactions Below Room Temperature. [Link]

  • YouTube. (2022, August 3). Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry. [Link]

  • PMC. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Radleys UK. (2023, April 18). How To Perform Reactions At Low Temperatures. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: Cooling Baths. [Link]

  • Tark Thermal Solutions. Bath Cooling. [Link]

  • Wikipedia. Exothermic reaction. [Link]

  • Academia.edu. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • ACS Publications. (2021, May 17). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. [Link]

  • ACS Omega. (2023, December 28). Sustainable Aerobic Bromination with Controllable Chemoselectivity. [Link]

  • Royal Society of Chemistry. (2022, May 20). Bromination Reactions. [Link]

  • THI Total-Hazard-Investigation. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications. [Link]

  • Teddy Bear Pools and Spas. A Quick Start Guide To Your Hot Tub Brominating Concentrate. [Link]

  • YouTube. (2014, July 11). Position Selectivity in Radical Bromination. [Link]

  • Science Forums. (2012, March 1). Preventing a bromination reaction from going radical. [Link]

  • Tubs Parts. How to use bromine in your hot tub. [Link]

  • Chemistry Steps. (2026, March 5). Reaction of Alkenes with Bromine. [Link]

  • wikiHow. (2025, February 24). How to Set up and Maintain Spa Water Bromine. [Link]

  • Mettler Toledo. Heat of Reaction. [Link]

  • ARIA. Runaway reactions, case studies, lessons learned. [Link]

  • Gexcon. Runaway Reaction. [Link]

  • Reddit. (2020, July 17). [Question] Why does bromination is regioselective than chlorination?[Link]

  • IntechOpen. Modern Approaches to Green Bromination for a Sustainable Future. [Link]

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. [Link]

  • Reddit. (2019, September 12). Trouble with NBS bromination. [Link]

Sources

Optimization

Incomplete cyanation of 2-amino-5-bromo-3-methylbenzoic acid ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific challenges associated with the cyanation of 2-amino-5-bromo-3-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific challenges associated with the cyanation of 2-amino-5-bromo-3-methylbenzoic acid esters.

While the conversion of an aryl bromide to an aryl nitrile is a fundamental transformation, the presence of a free ortho-amino group and the inherent risks of transition-metal catalysis make this specific substrate prone to stalling. This guide bridges the gap between theoretical organometallic mechanisms and practical, bench-top solutions.

Part 1: Mechanistic Insights into Cyanation Failure (The "Why")

Incomplete cyanation of methyl or ethyl 2-amino-5-bromo-3-methylbenzoate rarely stems from a single procedural error; it is usually a systemic failure of the catalytic cycle. Understanding the causality behind these failures is critical for rational optimization.

  • Cyanide-Induced Catalyst Poisoning (The Primary Culprit): Palladium-catalyzed cyanation relies on a delicate steady-state concentration of dissolved cyanide. If the concentration of CN⁻ in the solution exceeds the rate of the oxidative addition step, the "naked" Pd(0) or the Pd(II) intermediate is rapidly swamped by cyanide ions. This leads to the formation of thermodynamically stable, catalytically dead palladiumate complexes, such as[Pd(CN)₄]²⁻. This is visually indicated by the precipitation of "Pd black" and a stalled reaction[1].

  • Ligand Displacement by the Free Amino Group: The unprotected primary amine at the 2-position of your substrate is a strong σ-donor. While the adjacent methyl group (at position 3) provides some steric shielding, the amine can still competitively coordinate to the electrophilic Pd(II) center, displacing phosphine ligands and impeding the critical transmetalation step.

  • The Reductive Elimination Bottleneck: For the final C–CN bond to form, the aryl and cyano groups must occupy mutually cis positions on the square-planar Pd(II) intermediate. Monodentate ligands (like PPh₃) allow for trans-isomerization, trapping the catalyst. Bidentate ligands with large bite angles (e.g., dppf, Xantphos) are mandatory because they sterically enforce the required cis-geometry, drastically accelerating reductive elimination[2].

Part 2: Quantitative Troubleshooting Matrix

To illustrate the impact of these mechanistic variables, the following table summarizes how different reaction parameters influence the conversion of the 2-amino-5-bromo-3-methylbenzoic acid ester.

Catalyst SystemCyanide SourceAdditiveTemp / SolventConversion (%)Primary Observation / Causality
Pd(PPh₃)₄ (5 mol%)Zn(CN)₂ (0.6 eq)None80°C, DMF35%Reaction stalls early; Pd black precipitates due to cyanide poisoning and slow reductive elimination.
Pd₂(dba)₃ / dppfZn(CN)₂ (0.6 eq)Zn dust (20 mol%)100°C, DMF78%Improved yield; Zn dust helps reduce oxidized Pd(II) back to active Pd(0).
Pd₂(dba)₃ / dppfZn(CN)₂ (0.6 eq)Zn dust (20 mol%)100°C, DMF>95% Optimal for Zn(CN)₂: Cyanide added last to a pre-heated mixture to ensure oxidative addition occurs first[1].
Pd(OAc)₂ / XantphosK₄[Fe(CN)₆] (0.2 eq)Na₂CO₃ (1 eq)120°C, NMP>98% Cleanest profile: K₄[Fe(CN)₆] acts as a slow-release CN⁻ source, completely preventing catalyst poisoning[3].

Part 3: Frequently Asked Questions (FAQs) & Targeted Solutions

Q1: My Pd-catalyzed reaction stalls at 40% conversion, and I observe a black precipitate in the flask. What is happening? Answer: The black precipitate is elemental palladium ("Pd black"), indicating irreversible catalyst deactivation. This is a classic symptom of cyanide poisoning. Solution: You must alter the order of addition. Do not mix all reagents at room temperature. Pre-heat the aryl bromide, catalyst, and ligand in the solvent to initiate the oxidative addition complex, then add the zinc cyanide slowly. Alternatively, switch to a slow-release cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆])[1].

Q2: Does the free amino group at the 2-position of my ester substrate interfere with the reaction? Answer: Yes. Free anilines can competitively coordinate to the Pd(II) center, slowing down transmetalation and promoting protodehalogenation (where the Br is replaced by H instead of CN). Solution: If direct cyanation remains sluggish despite optimizing the cyanide source, utilize a highly sterically demanding bidentate ligand like Xantphos. Its wide bite angle outcompetes the amine for coordination sites on the palladium center. If issues persist, consider a transient protection strategy (e.g., N-acetylation) prior to cyanation.

Q3: I am using the traditional Rosenmund-von Braun reaction with CuCN. The conversion is incomplete, and purification is a nightmare. Should I switch to Palladium? Answer: The Rosenmund-von Braun reaction requires stoichiometric (or excess) copper(I) cyanide and extremely harsh temperatures (150-170 °C)[4]. Incomplete conversion is often due to oxidized CuCN (Cu(II) is inactive) or poor solubility. Furthermore, the resulting copper complexes cause severe emulsion issues during aqueous workup. Solution: Yes, transitioning to a Palladium-catalyzed protocol is highly recommended. It operates at lower temperatures, utilizes catalytic metals, and vastly simplifies downstream purification.

Part 4: Workflow Visualization

The following decision tree outlines the logical troubleshooting path for resolving incomplete cyanation.

CyanationTroubleshooting Start Incomplete Cyanation (<50% Conversion) CheckPd Is Pd precipitating (Black solid)? Start->CheckPd Poisoning Cyanide Poisoning [Pd(CN)₄]²⁻ formed CheckPd->Poisoning Yes CheckAmine Is the 2-amino group unprotected? CheckPd->CheckAmine No SolPoison Use K₄[Fe(CN)₆] or change addition order Poisoning->SolPoison AmineCoord Competitive Coordination to Pd center CheckAmine->AmineCoord Yes CheckLigand Using monodentate phosphine ligands? CheckAmine->CheckLigand No SolAmine Protect amine (Boc/Ac) or use Xantphos AmineCoord->SolAmine LigandFail Slow reductive elimination CheckLigand->LigandFail Yes SolLigand Switch to bidentate ligands (dppf, Xantphos) LigandFail->SolLigand

Logical troubleshooting workflow for incomplete palladium-catalyzed cyanation.

Part 5: Validated Experimental Protocols

The following self-validating protocols are engineered to bypass the common failure modes discussed above.

Protocol A: The "Slow-Release" Method using K₄[Fe(CN)₆] (Highly Recommended)

This protocol utilizes potassium ferrocyanide as a benign, slow-release cyanide source, ensuring the steady-state concentration of CN⁻ remains too low to poison the catalyst, but high enough to drive the reaction[3].

Materials:

  • Methyl 2-amino-5-bromo-3-methylbenzoate (1.0 mmol)

  • K₄[Fe(CN)₆]·3H₂O (0.2 mmol - Note: 1 mole provides 6 moles of CN⁻)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Na₂CO₃ (1.0 mmol)

  • Anhydrous NMP (5 mL)

Step-by-Step Procedure:

  • System Purge: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide ester, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, Xantphos, and Na₂CO₃. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous NMP (5 mL) via a syringe.

  • Reaction: Heat the vigorously stirring mixture to 120 °C using an oil bath. The slow dissolution of K₄[Fe(CN)₆] will dictate the reaction rate, preventing Pd black formation.

  • Monitoring: Monitor via LC-MS. Full conversion is typically achieved within 12-16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove inorganic salts. Wash the organic filtrate with water (3 x 10 mL) and brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Optimized Zn(CN)₂ Method (Controlled Addition)

If Zn(CN)₂ must be used, this protocol prevents catalyst poisoning by ensuring the oxidative addition complex forms before cyanide is introduced[1].

Materials:

  • Methyl 2-amino-5-bromo-3-methylbenzoate (1.0 mmol)

  • Zn(CN)₂ (0.6 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • dppf (0.04 mmol, 4 mol%)

  • Zinc dust (0.2 mmol, 20 mol%)

  • Anhydrous DMF (5 mL)

Step-by-Step Procedure:

  • Pre-activation: In a glovebox or under strict Argon, add the aryl bromide ester, Pd₂(dba)₃, dppf, and Zinc dust to a dry vial. Add 4 mL of anhydrous DMF.

  • Pre-heating: Seal the vial and heat to 100 °C for 15 minutes. Causality: This allows the rapid oxidative addition of Pd(0) into the C-Br bond without interference.

  • Controlled Addition: Suspend the Zn(CN)₂ in 1 mL of anhydrous DMF. Using a syringe, add this suspension dropwise to the pre-heated reaction mixture over 10 minutes.

  • Reaction: Maintain heating at 100 °C for 4-6 hours. The presence of Zn dust will continuously reduce any inactive Pd(II) species back into the catalytic cycle.

  • Workup: Quench with 5% aqueous ammonia (to complex excess zinc/cyanide) and extract with EtOAc. Purify via flash chromatography.

References

  • BenchChem. "Application Notes and Protocols for Cyanation Reactions in Organic Synthesis." BenchChem Technical Resources.
  • Schareina, T., Zapf, A., & Beller, M. "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].
  • BenchChem. "Application Notes and Protocols for the Synthesis of 2-amino-5-cyano-3-methylbenzoic acid." BenchChem Technical Resources.
  • ResearchGate. "Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition.

Sources

Troubleshooting

Technical Support Center: Optimizing Copper(I) Cyanide Mediated Cyanation

Welcome to the technical support center for copper(I) cyanide mediated cyanation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful trans...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for copper(I) cyanide mediated cyanation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation, improve yields, and troubleshoot common experimental hurdles. The content is structured to provide not just protocols, but a deeper understanding of the reaction's nuances, drawing from established literature and practical field experience.

Foundational Principles: The Rosenmund-von Braun Reaction and Its Modern Evolution

The classic Rosenmund-von Braun reaction involves the conversion of an aryl halide to an aryl nitrile using a stoichiometric amount of copper(I) cyanide, typically in a high-boiling polar aprotic solvent like DMF, N-methylpyrrolidone, or pyridine at elevated temperatures (150-250 °C).[1][2][3] While effective, this method is often plagued by harsh conditions, leading to functional group incompatibility and difficult product purification from copper byproducts.[2][4]

Modern advancements have introduced catalytic systems that operate under milder conditions, improving the reaction's scope and practicality. These often involve the use of ligands to stabilize the copper catalyst and may employ safer, alternative cyanide sources.[5][6][7][8] This guide will address both the classic and modern iterations of this essential cyanation method.

Troubleshooting Guide: Common Issues and Solutions

Low yields or complete reaction failure in copper-mediated cyanation can almost always be traced back to a few key parameters. This section provides a systematic approach to identifying and resolving these common problems.

Problem Potential Causes Recommended Solutions
Low or No Conversion of Starting Material 1. Inactive Copper(I) Cyanide: CuCN is sensitive to air and moisture, oxidizing to Cu(II) species which are inactive.[9] 2. Insufficient Temperature: The traditional Rosenmund-von Braun reaction requires high temperatures to proceed.[10] 3. Poor Solvent Quality: Residual water or other impurities in the solvent can interfere with the reaction.1. Verify CuCN Quality: Use fresh, high-purity CuCN. It should be an off-white or beige powder; a greenish tint indicates the presence of Cu(II) impurities.[9][10] 2. Optimize Temperature: If using the classic method, ensure the reaction reaches the required temperature (typically 150-200°C).[2] For modern catalytic systems, a lower temperature (e.g., 110°C) may be sufficient.[6][8] 3. Use Anhydrous Solvent: Employ freshly dried, high-purity solvents.
Formation of Side Products/Decomposition 1. Excessively High Temperature: Can lead to decomposition of the starting material or product.[2] 2. Presence of Oxygen: Can promote side reactions and catalyst deactivation.1. Lower Reaction Temperature: Consider using a ligand-based catalytic system to enable lower reaction temperatures.[3] 2. Ensure Inert Atmosphere: Thoroughly degas the solvent and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).
Low Isolated Yield After Workup 1. Incomplete Extraction of Product: Aryl nitriles can form stable complexes with copper salts, making them difficult to extract.[1] 2. Product Loss During Purification: The product may be lost during crystallization or chromatography due to co-precipitation with copper salts.[4]1. Effective Quenching and Extraction: After cooling, quench the reaction with an aqueous solution of a complexing agent like ethylenediamine or aqueous ammonia to break up copper complexes before extraction.[1] Alternatively, an aqueous solution of sodium bicarbonate can be used.[11] 2. Thorough Washing: Wash the organic extracts with water and brine to remove residual copper salts and solvent.[11] 3. Careful Purification: If column chromatography is necessary, ensure the crude product is free of significant copper contamination before loading.

Frequently Asked Questions (FAQs)

Here we address specific questions that frequently arise during the planning and execution of copper(I) cyanide mediated cyanation reactions.

Q1: My reaction with an aryl bromide is sluggish. What can I do to improve the rate and yield?

A: Aryl bromides are generally less reactive than aryl iodides in this reaction. To improve performance with aryl bromides, consider the following:

  • Domino Halide Exchange-Cyanation: A highly effective modern approach is to use a catalytic amount of CuI with an iodide salt (e.g., KI or NaI) in the presence of a ligand like N,N'-dimethylethylenediamine. This in situ generates the more reactive aryl iodide, which then undergoes cyanation.[5][8][12]

  • Use of a Ligand: The addition of a ligand can significantly accelerate the reaction and allow for milder conditions. L-proline and 1,10-phenanthroline have been shown to be effective.[3][7][13]

  • Higher Temperatures: In the absence of the above, increasing the reaction temperature may be necessary, though this carries the risk of decomposition.[10]

Q2: What are the visual cues of a successful or failed reaction?

A: While not definitive, some visual indicators can be helpful:

  • Successful Reaction: The reaction mixture will often darken upon heating, and you should observe the consumption of your starting material by TLC or GC analysis.

  • Failed Reaction (Potential Signs): If the reaction mixture remains unchanged in color or consistency after prolonged heating, it may indicate a problem. The presence of significant amounts of unreacted starting material is the most reliable indicator of failure. A distinct brown color could suggest the formation of copper(0) nanoparticles, possibly from the disproportionation of Cu(I).[10]

Q3: Are there safer alternatives to using solid CuCN?

A: Yes, the toxicity of metal cyanides is a significant concern. Several alternatives have been developed:

  • Acetone Cyanohydrin: This can be used as a cyanide source in the presence of a base. It is a liquid and can be easier to handle than solid CuCN.[6][11][14]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a relatively non-toxic and stable crystalline solid that can be used as a cyanide source in palladium- or copper-catalyzed reactions.[5][7]

  • Formamide or DMF as a Cyanide Source: Under certain conditions, formamide or even the solvent DMF can serve as the cyanide source, offering a "cyanide-free" approach.[15][16]

Q4: How critical is the purity of copper(I) cyanide?

A: It is extremely critical. Commercial CuCN can contain significant amounts of inactive Cu(II) species, which can be detrimental to the reaction. As mentioned, a green color is a tell-tale sign of Cu(II) contamination.[9][10] Using high-purity, off-white CuCN is essential for reproducibility and high yields.

Experimental Protocols

Protocol 1: Classic Rosenmund-von Braun Cyanation of an Aryl Iodide

This protocol is a general guideline for the traditional, stoichiometric cyanation.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aryl iodide (1.0 equiv) and copper(I) cyanide (1.2-1.5 equiv).

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per mmol of aryl halide).

  • Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction may take several hours to reach completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into an aqueous solution of ethylenediamine (10-15%) and stir for 30 minutes to break up copper complexes.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or toluene (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Modern Ligand-Accelerated Catalytic Cyanation of an Aryl Bromide

This protocol utilizes a catalytic amount of copper and a ligand for milder conditions.

  • Reaction Setup: To a flame-dried Schlenk tube, add CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and the aryl bromide (1.0 equiv).[11]

  • Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous DMF, acetone cyanohydrin (1.2 equiv), and tributylamine (1.3 equiv) under an argon atmosphere.[11]

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C for 16-48 hours.[11] Monitor the reaction progress by TLC or GC.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. The reduced amount of copper should simplify the purification process.

Visualizing the Process

To further aid in understanding the experimental workflow and underlying chemistry, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Start reagents Combine Aryl Halide, CuCN/CuI, and Ligand start->reagents solvent Add Anhydrous Solvent (e.g., DMF) reagents->solvent inert Establish Inert Atmosphere (N₂/Ar) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Aqueous Solution (e.g., NaHCO₃) cool->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate wash->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product Isolated Aryl Nitrile purify->product

Caption: A typical experimental workflow for copper-mediated cyanation.

G ArX Ar-X (Aryl Halide) CuIII_intermediate Ar-Cu(III)(CN)X (Cu(III) Intermediate) ArX->CuIII_intermediate Oxidative Addition CuCN Cu(I)CN Cu_complex [Cu(I)CN]n Complex CuCN->Cu_complex Cu_complex->CuIII_intermediate ArCN Ar-CN (Aryl Nitrile) CuIII_intermediate->ArCN Reductive Elimination CuX Cu(I)X CuIII_intermediate->CuX

Caption: Proposed mechanism for the Rosenmund-von Braun reaction.

Concluding Remarks

While copper(I) cyanide mediated cyanation can present challenges, a systematic and informed approach to optimization and troubleshooting can lead to high yields and reproducible results. The key to success lies in understanding the critical parameters: the quality of the copper(I) cyanide, the choice of solvent and temperature, and the execution of a careful workup procedure. Modern catalytic methods offer significant advantages in terms of milder conditions and broader substrate scope, and should be considered for sensitive substrates.

References

Sources

Optimization

Technical Support Center: Recrystallization of Cyano-Benzoic Acid Derivatives

Welcome to the technical support center for the purification of cyano-benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of cyano-benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the critical step of recrystallization. Here, we move beyond simple protocols to explain the underlying principles that govern success, enabling you to troubleshoot effectively and optimize your purification strategies.

The Critical Role of Solvent Selection

The success of any recrystallization hinges on the choice of solvent. For cyano-benzoic acid derivatives, the presence of both a polar carboxylic acid (-COOH) group and a moderately polar cyano (-CN) group dictates their solubility behavior.[1][2] The fundamental principle is to identify a solvent (or solvent system) in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3][4] This differential solubility is the driving force for crystallization upon cooling.[5]

Single-Solvent Systems

A single-solvent system is the most straightforward approach. Based on the "like dissolves like" principle, polar solvents are generally good candidates for dissolving polar cyano-benzoic acids.[6] However, the ideal solvent must also allow the compound to precipitate upon cooling.

For instance, 4-cyanobenzoic acid exhibits high solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and moderate solubility in alcohols and ketones.[7] Its solubility in all tested organic solvents increases significantly with a rise in temperature, which is the key characteristic of a good recrystallization solvent.[7]

Table 1: Solubility Data and Suitability of Common Solvents for 4-Cyanobenzoic Acid

SolventPolaritySuitability as a Recrystallization SolventRationale & Expert Insights
Water HighGood, especially for removing non-polar impurities.4-cyanobenzoic acid is soluble in hot water and much less so in cold water.[5][8] This makes it an excellent, cost-effective, and non-toxic choice. However, crystals can be slow to dry.
Ethanol HighVery Good.Often an ideal choice. It effectively dissolves the compound when hot. Cooling, or the addition of an anti-solvent like water, can induce crystallization.[9][10][11]
Methanol HighGood.Similar to ethanol but its lower boiling point can sometimes make it less ideal for achieving a wide solubility differential.[6] It is effective for dissolving the compound.[7][12]
Acetone Medium-HighModerate.The solubility of 4-cyanobenzoic acid in acetone is quite high even at room temperature, which may lead to lower recovery unless used in a mixed-solvent system.[7]
Ethyl Acetate MediumModerate to Good.Can be a good choice, offering a balance of polarity. Solubility is moderate, which can be ideal for achieving a good hot/cold differential.[7]
Toluene LowPoor (as a primary solvent).Generally too non-polar to effectively dissolve cyano-benzoic acids at reasonable temperatures. More suitable as an "anti-solvent" in a mixed system.
Hexane LowPoor (as a primary solvent).Used almost exclusively as an anti-solvent to induce precipitation from a more polar solvent.[13]

Data synthesized from multiple sources, including quantitative data for 4-cyanobenzoic acid.[6][7][8][9]

Mixed-Solvent Systems (Solvent Pairs)

Often, no single solvent provides the ideal solubility profile. In these cases, a mixed-solvent system is employed.[14] This technique involves dissolving the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the point of saturation).[14][15] A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.

Common Solvent Pairs:

  • Ethanol-Water: The most common and effective pair for these derivatives.

  • Methanol-Water: Also highly effective.

  • Acetone-Hexane: Useful when a less polar system is required.

  • Ethyl Acetate-Hexane: A versatile mid-polarity combination.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of cyano-benzoic acid derivatives in a practical, question-and-answer format.

Q1: My compound separated as a liquid ("oiled out") instead of forming crystals. What went wrong and how do I fix it?

A1: Oiling Out: Causes and Solutions

"Oiling out" occurs when the dissolved compound comes out of solution as a liquid emulsion rather than a solid crystalline lattice.[16] This typically happens for two primary reasons:

  • High Impurity Concentration: Significant amounts of impurities can disrupt crystal lattice formation, a phenomenon related to freezing-point depression.[17]

  • Saturation Temperature Above Melting Point: The solution becomes saturated at a temperature that is higher than the melting point of your compound. As it cools, the compound separates in its liquid state.[17]

Immediate Corrective Actions:

  • Add More Solvent: Add more of the hot primary solvent to decrease the saturation temperature. This is often the quickest fix. The goal is to lower the temperature at which the solution is saturated to below the compound's melting point.

  • Re-heat the Solution: If an oil has formed, reheat the entire mixture until it is a clear, homogeneous solution. Then, attempt the cooling process again, perhaps after adding more solvent.

Preventative Strategies:

  • Lower the Cooling Temperature Gradient: Allow the solution to cool much more slowly. A slower cooling rate provides more time for proper crystal nucleation.

  • Change Solvents: Select a solvent with a lower boiling point. This ensures the solution temperature is less likely to exceed the compound's melting point during dissolution.

  • Use a Mixed-Solvent System: A carefully chosen solvent pair can often modulate the solubility to avoid the conditions that lead to oiling out.

Q2: My crystal yield is extremely low. What are the most likely causes?

A2: Maximizing Recovery

Low recovery is a frustrating but common issue. The cause almost always lies in using an incorrect solvent volume or improper handling.[3][13]

Common Causes & Solutions:

  • Using Too Much Solvent: This is the most frequent error. The goal is to create a saturated solution at high temperature, not just a dissolved one. Using the minimum amount of near-boiling solvent is critical.[3]

    • Troubleshooting: If you suspect excess solvent was used, you can carefully evaporate some of it by gently boiling the solution (under a fume hood) to re-establish saturation.

  • Premature Crystallization: If the compound crystallizes too early, such as in the filter funnel during hot filtration, significant product loss occurs.[13]

    • Solution: Use a heated or stemless funnel and keep the filtration apparatus as hot as possible.[18] Pre-heating the filter flask and funnel with hot solvent vapor before filtration is a highly effective technique.

  • Incomplete Crystallization: Cooling may not have been sufficient.

    • Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solute.[3][5]

  • Washing with Room-Temperature Solvent: Washing the collected crystals is necessary to remove adhering mother liquor, but using solvent that is not ice-cold will redissolve a significant portion of your product.[3]

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.

Q3: The solution is cooled, but no crystals are forming. What should I do?

A3: Inducing Crystallization

Sometimes, a solution can become supersaturated without forming crystals.[3] This means the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.

Techniques to Induce Crystallization:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide a surface for nucleation to begin.[3][5]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution. This provides a perfect template for further crystal growth.[3]

  • Flash Freeze: For very stubborn cases, you can cool a small drop of the solution on a watch glass to evaporate the solvent and produce a small amount of solid. Scrape this solid back into the main solution to act as seed crystals.[5]

  • Reduce Solvent Volume: It is possible that too much solvent was added initially. Gently evaporate some of the solvent and attempt to cool the solution again.

Core Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This protocol is the foundation of purification for solid compounds.[19]

  • Solvent Selection: Using small test tubes, test the solubility of ~20-30 mg of your crude product in ~0.5 mL of various candidate solvents. An ideal solvent will dissolve the solid when hot but not when cold.[19]

  • Dissolution: Place the crude cyano-benzoic acid derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate.[20]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess.[3][20]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel.[6][18]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[5][13] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[3]

  • Drying: Allow the crystals to dry completely in a vacuum oven at a temperature well below their melting point.[13]

Protocol 2: Mixed-Solvent Recrystallization

This method is used when no single solvent is suitable.[14]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[14]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling & Isolation: Follow steps 5-8 from the Single-Solvent Recrystallization protocol above.

Visualization of Workflows

Recrystallization Solvent Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate solvent system.

start Start with Crude Cyano-Benzoic Acid Derivative test_single Test Solubility in a Small-Scale Single Solvent (e.g., Ethanol, Water) start->test_single dissolves_hot Dissolves when Hot? test_single->dissolves_hot precipitates_cold Precipitates when Cold? dissolves_hot->precipitates_cold Yes try_another Try Another Single Solvent dissolves_hot->try_another No use_single Use as Single Solvent precipitates_cold->use_single Yes precipitates_cold->try_another No test_mixed Select a Miscible Solvent Pair (Good/Poor Solvents) try_another->test_mixed use_mixed Use Mixed-Solvent Recrystallization Protocol test_mixed->use_mixed

Caption: A decision tree for selecting a recrystallization solvent.

General Recrystallization Workflow

This diagram illustrates the key stages of a standard recrystallization experiment.

cluster_purification Purification Steps cluster_troubleshooting Common Issues dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filt 2. Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filt cool 3. Cool Solution Slowly (Room Temp -> Ice Bath) hot_filt->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate oiling_out Oiling Out? cool->oiling_out no_crystals No Crystals Form? cool->no_crystals wash 5. Wash with Minimal Ice-Cold Solvent isolate->wash low_yield Low Yield? isolate->low_yield dry 6. Dry Purified Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Sources

Troubleshooting

Technical Support Center: Removal of Metal Catalysts from Cyanation Reaction Products

Introduction: The palladium-catalyzed cyanation of aryl halides is a cornerstone of modern organic synthesis, providing a powerful route to aromatic nitriles, which are key intermediates in the production of pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The palladium-catalyzed cyanation of aryl halides is a cornerstone of modern organic synthesis, providing a powerful route to aromatic nitriles, which are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1] However, the very efficiency of these metal catalysts presents a significant downstream challenge: their complete removal from the final product. For professionals in drug development, residual metal impurities are a critical concern due to potential toxicity and stringent regulatory limits, often requiring palladium levels below 10 parts per million (ppm).[2][3]

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions encountered during the removal of metal catalysts from cyanation reaction products. We will focus primarily on palladium, the most common catalyst, while the principles discussed are broadly applicable to other transition metals.

Troubleshooting Guide

This section addresses specific, common issues researchers face during post-cyanation workup and purification.

Problem 1: My isolated product is gray or black, even after filtering the reaction mixture.

This is a classic indicator of persistent metal contamination. The discoloration is caused by palladium species that were not removed by simple filtration.

Primary Causes & Diagnostic Steps:

  • Ineffective Filtration of Heterogeneous Catalysts: If you used a solid-supported catalyst like palladium on carbon (Pd/C), fine particles may have passed through the filter paper.

  • Formation of Soluble or Colloidal Palladium: Homogeneous catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) can decompose to form highly dispersed, non-filterable palladium(0) colloids or remain as soluble Pd(II) species.[4][5]

Step-by-Step Solution Workflow:

  • Optimize Filtration with a Filter Aid: Simple filtration is often insufficient. Using a pad of Celite® (diatomaceous earth) is the first and most crucial step to trap finely dispersed particles.[5][6] If this fails, the palladium is likely soluble or colloidal.

    • Why this works: Celite forms a porous filter bed with an intricate structure that can trap very fine particulates that would otherwise pass through standard filter paper.[4]

    • Action: See Protocol 1: Filtration through a Celite® Pad .

  • Adsorb with Activated Carbon: If the filtrate remains colored, the next step is to use an adsorbent. Activated carbon is a cost-effective and highly effective material for adsorbing both dissolved and colloidal palladium.[5][7][8]

    • Why this works: Activated carbon has a high surface area and a complex pore structure, allowing it to adsorb a wide range of organic and inorganic molecules, including palladium species, through physisorption and chemisorption.[7][9]

    • Action: See Protocol 2: Palladium Removal Using Activated Carbon .

  • Employ High-Affinity Scavengers: If activated carbon treatment is insufficient to meet strict ppm limits, a solid-supported scavenger is the definitive solution. These are typically silica or polymer resins functionalized with groups that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[4][7][10]

    • Why this works: Scavengers operate by chemisorption, forming strong coordinate bonds with the metal, which allows for highly selective and efficient removal down to very low ppm levels.[7]

    • Action: See Protocol 3: General Procedure for Using a Solid-Supported Scavenger .

Problem 2: My ICP-MS analysis shows residual palladium is still above 10 ppm after using a scavenger.

This indicates that the scavenging process itself was inefficient. The choice of scavenger and the reaction conditions are critical for success.[4]

Troubleshooting Scavenger Inefficiency:

Potential Cause Explanation & Solution
Incorrect Scavenger Selection The scavenger's binding affinity is dependent on the metal's oxidation state (Pd(0) vs. Pd(II)). Thiol-based scavengers, for instance, are generally more effective for Pd(II).[4] Solution: If the oxidation state is unknown, screen a small panel of scavengers with different functional groups (e.g., thiol, amine, TMT) to find the most effective one for your specific system.[4]
Insufficient Scavenger or Time Scavenging is a chemical reaction that requires sufficient equivalents and time to proceed to completion. Solution: Increase the equivalents of the scavenger (manufacturers typically recommend 3-5 equivalents relative to the metal) and/or extend the reaction time (from a few hours to 24 hours).[10][11] Monitor progress by taking aliquots over time.
Poor Solvent Compatibility The scavenger must have good contact with the solution. If the scavenger is not well-wetted by the solvent, its effectiveness will be drastically reduced. Solution: Consult the manufacturer's data for compatible solvents.[10] If necessary, a solvent swap to a more compatible medium like THF, DCM, or toluene may be required post-workup.
Interference from Other Species Ligands used in the cyanation (e.g., phosphines) or the cyanide source itself can sometimes compete with the scavenger for binding sites on the palladium atom. Solution: An aqueous wash to remove water-soluble salts and additives before the scavenging step can be beneficial. In some cases, a more aggressive scavenger or a different removal technique may be needed.
Problem 3: My product yield dropped significantly after the metal removal step.

Product loss is a common and costly issue, typically caused by the non-selective adsorption of your product onto the purification medium.

Strategies to Minimize Product Loss:

  • Reduce Adsorbent/Scavenger Loading: Use the minimum amount of material necessary to achieve the desired metal level. Perform a small-scale optimization to determine the sweet spot.[4]

  • Thoroughly Wash the Filter Cake: After filtering off the scavenger or activated carbon, wash the solid material multiple times with small portions of fresh, clean solvent.[4] Combine these washes with the main filtrate to recover any adsorbed product.

  • Select a More Specific Scavenger: Some scavengers may have an affinity for certain functional groups on your product. If you suspect this is happening, test a scavenger with a different functional group or backbone (e.g., switch from a silica-based to a polymer-based scavenger).[4]

  • Consider a Cartridge-Based System: For larger scale operations, using pre-packed scavenger cartridges can be more efficient than a batch process. The packed bed ensures excellent contact and can be washed more effectively, often leading to better product recovery.[7][12]

Frequently Asked Questions (FAQs)

Q1: How do I select the best overall strategy for metal removal from my cyanation reaction? The optimal strategy depends on the nature of the catalyst and the required purity level. The decision can be visualized as a logical workflow.

G start Post-Reaction Mixture catalyst_type What is the catalyst type? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Heterogeneous homo Homogeneous (e.g., Pd(OAc)2) catalyst_type->homo Homogeneous celite_filter 1. Dilute and Filter Through Celite® Pad hetero->celite_filter homo->celite_filter icp_test1 2. Test Filtrate (Visual or ICP-MS) celite_filter->icp_test1 pass1 Purity OK (<10 ppm) icp_test1->pass1 Pass fail1 Purity Not OK (>10 ppm) (Soluble/Colloidal Pd Present) icp_test1->fail1 Fail end_ok Product Ready pass1->end_ok scavenge 3. Treat with Scavenger (Activated Carbon or Functionalized Silica/Resin) fail1->scavenge filter_scavenger 4. Filter to Remove Scavenger scavenge->filter_scavenger icp_test2 5. Test Final Solution (ICP-MS) filter_scavenger->icp_test2 pass2 Purity OK (<10 ppm) icp_test2->pass2 Pass fail2 Purity Not OK (>10 ppm) (Troubleshoot Scavenging Process) icp_test2->fail2 Fail pass2->end_ok end_fail Re-evaluate Strategy fail2->end_fail

Caption: Decision tree for selecting a metal catalyst removal method.

Q2: What are the most common types of solid-supported scavengers? Scavengers are broadly categorized by the functional group attached to a solid support (like silica or polystyrene).

  • Thiol (-SH) and Thio-Urea Based: These are excellent for scavenging Pd(II) species due to the high affinity of sulfur for soft metals like palladium.[7]

  • Amine (-NH₂) Based: Effective for coordinating to electron-deficient metal centers.

  • Trimercaptotriazine (TMT): This molecule has three thiol groups, making it a very powerful and widely used scavenger for a range of metals, including palladium.[10][11] It is known for its high efficiency.

  • Phosphine Based: These can also be effective, particularly for scavenging Pd(0) species.

Q3: What is Celite and how does it aid in palladium removal? Celite is a brand name for diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. It is composed of the fossilized remains of diatoms. In the lab, it is used as a filter aid. It is not a scavenger; it does not chemically bind to palladium. Instead, it forms a fine, porous bed on top of your filter paper, which physically traps microscopic and colloidal metal particles that would otherwise pass through the filter.[4][6]

Q4: Are there alternatives to solid-supported scavengers for removing soluble palladium? Yes, though they are often less practical on a lab or pilot-plant scale.

  • Liquid-Liquid Extraction: If the palladium can be converted into a water-soluble salt (e.g., by an oxidative wash), it can sometimes be removed by extraction with an aqueous solution.[6][13] However, this can be inefficient, require multiple washes, and generate large volumes of aqueous waste.[7]

  • Precipitation: It is sometimes possible to precipitate the palladium out of the organic solution by adding a specific agent that forms an insoluble complex with the metal.[14][15] The solid can then be removed by filtration. This requires careful method development.

Q5: How do I confirm my final product is free of metal contamination? Visual inspection is not enough. Quantitative analysis is required to meet regulatory standards.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard in the pharmaceutical industry for detecting trace metals.[16][17] It offers extremely high sensitivity and can accurately quantify metal content down to parts-per-billion (ppb) levels.

  • Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES): Another common and robust technique, though generally less sensitive than ICP-MS.[16][17]

  • Fluorometric and Colorimetric Methods: These are emerging as rapid, inexpensive screening tools that can be used in the lab to quickly assess whether a scavenging method is working before submitting samples for more expensive ICP analysis.[2][16]

Key Experimental Protocols

Protocol 1: Filtration through a Celite® Pad

This protocol is the first line of defense for removing heterogeneous catalysts and colloidal metal particles.[4]

  • Prepare the Funnel: Place a piece of filter paper in a Büchner or sintered glass funnel that fits your collection flask.

  • Create the Celite® Bed: Add a layer of Celite® (typically 1-2 cm thick) onto the filter paper. Gently press down with a flat object (like a stopper) to create a level and compact bed.

  • Pre-Wet the Pad: Pour a small amount of the clean reaction solvent over the Celite® pad and apply a gentle vacuum to pull the solvent through. This settles the pad and prevents it from being disturbed when you add your reaction mixture.

  • Filter the Mixture: Dilute your crude reaction mixture with a suitable solvent to reduce its viscosity.[4] Slowly pour the diluted mixture onto the center of the Celite® bed, trying not to disturb the surface.

  • Apply Vacuum: Apply a gentle vacuum to draw the solution through the filter.

  • Wash the Pad: Once the entire mixture has passed through, wash the Celite® pad with fresh solvent to recover any remaining product. Combine the filtrate and washes.

Protocol 2: Palladium Removal Using Activated Carbon

Use this protocol when filtration alone is insufficient and soluble/colloidal palladium is suspected.

  • Setup: Following initial filtration through Celite®, transfer the filtrate to a round-bottom flask equipped with a stir bar.

  • Add Activated Carbon: Add activated carbon (a common starting point is 0.2 wt equivalents relative to the theoretical product weight) to the solution.[5]

  • Stir: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C). Scavenging can take anywhere from 2 to 24 hours. An 18-hour overnight stir is often practical and effective.[5][7]

  • Remove Carbon: Filter the mixture through a fresh pad of Celite® to completely remove the activated carbon. Caution: Do not use standard filter paper alone, as fine carbon particles may pass through.

  • Wash and Collect: Wash the filter cake thoroughly with fresh solvent to recover all of the product. The resulting filtrate should be significantly decolorized.

Protocol 3: General Procedure for Using a Solid-Supported Scavenger

This is the most robust method for achieving very low residual metal levels.

  • Select the Scavenger: Choose an appropriate scavenger based on the suspected palladium oxidation state, solvent system, and product functionality.[4]

  • Add Scavenger: To the filtered reaction mixture, add the solid-supported scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).[10]

  • Stir: Agitate the mixture at room temperature or with gentle heating for the recommended time (typically 2-24 hours).[10]

  • Filter: Remove the solid scavenger by simple filtration. A Celite® pad is recommended to ensure all fine particles are removed.

  • Wash and Collect: Wash the filtered scavenger with fresh solvent to recover any adsorbed product and combine the filtrates. The resulting solution is now ready for final concentration and analysis.

References

  • How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (2017, November 16). MDPI. Retrieved March 7, 2026, from [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (2012, December 28). R Discovery. Retrieved March 7, 2026, from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. Retrieved March 7, 2026, from [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Recovery of Palladium from the Spent Automobile Catalysts. (2022, April 12). Encyclopedia.pub. Retrieved March 7, 2026, from [Link]

  • Biotage® MP-TMT - Palladium Scavenger. (n.d.). Norlab. Retrieved March 7, 2026, from [Link]

  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd.. Retrieved March 7, 2026, from [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023, December 1). PubMed. Retrieved March 7, 2026, from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Platinum and Palladium Solvent Extraction of Spent Catalysts. (2023, August 3). MDPI. Retrieved March 7, 2026, from [Link]

  • Process for recovery of palladium from spent catalyst. (n.d.). Google Patents.
  • Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd.. Retrieved March 7, 2026, from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC. Retrieved March 7, 2026, from [Link]

  • Liquid-Liquid Extraction of Palladium from Simulated Liquid Waste using Phosphinic Acid as a Carrier. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

  • What processes or methods are in place for recycling or recovering palladium from spent electroplating solutions? (2024, April 13). ProPlate® Posts. Retrieved March 7, 2026, from [Link]

  • Biotage® MP-TMT - Palladium Scavenger. (n.d.). Biotage. Retrieved March 7, 2026, from [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016, October 15). Johnson Matthey Technology Review. Retrieved March 7, 2026, from [Link]

  • Biotage MP-TMT palladium scavenger. (2019, March 28). Norlab. Retrieved March 7, 2026, from [Link]

  • (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2026, February 28). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Your trick to remove residual palladium. (2025, September 19). Reddit. Retrieved March 7, 2026, from [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved March 7, 2026, from [Link]

  • Scavenging Technologies from Johnson Matthey. (n.d.). Johnson Matthey. Retrieved March 7, 2026, from [Link]

  • Biotage Metal Scavengers. (n.d.). Biotage. Retrieved March 7, 2026, from [Link]

  • Removal of Cyanide and Metals From Mineral Processing Waste Waters. (n.d.). CDC Stacks. Retrieved March 7, 2026, from [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Cyano-5-methylbenzoic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, chemists, and drug development professionals who are encountering yield-limit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, chemists, and drug development professionals who are encountering yield-limiting side reactions during the synthesis of 2-Cyano-5-methylbenzoic acid.

The introduction of a nitrile group onto an aromatic ring containing both a methyl and a carboxylic acid moiety presents unique chemoselectivity challenges. Direct cyanation is often complicated by the acidic carboxylic acid proton, which can interfere with metal catalysts or basic reagents[1]. To achieve high-purity yields, you must master the mechanistic causality behind each side reaction.

Below, we troubleshoot the two primary synthetic pathways: the Sandmeyer Reaction (starting from 2-amino-5-methylbenzoic acid) and Palladium-Catalyzed Cyanation (starting from 2-bromo-5-methylbenzoic acid).

Part I: The Sandmeyer Pathway (via 2-Amino-5-methylbenzoic acid)

The Sandmeyer reaction is a classic, robust method for converting anilines to aryl nitriles. However, the transient diazonium intermediate is highly reactive and prone to divergent side pathways if reaction parameters are not strictly controlled.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my product contaminated with large amounts of 2-hydroxy-5-methylbenzoic acid? Causality: You are observing the hydrolysis of the diazonium salt. Diazonium ions (


) are highly electrophilic. If the reaction temperature exceeds 5°C, or if the intermediate is left stirring for an extended period before the addition of the copper(I) cyanide complex, the aqueous solvent acts as a nucleophile. Water attacks the aromatic ring, displacing nitrogen gas and forming the corresponding phenol (salicylic acid derivative).
Resolution:  Maintain a strict temperature range of 0–5°C during diazotization. Pre-cool all reagent solutions, and execute the transfer to the CuCN solution immediately upon confirming the complete consumption of the starting aniline.

Q2: My reaction mixture turned into a dark, intractable tar. What happened? Causality: This is the result of azo coupling. If the reaction medium is not sufficiently acidic, unreacted 2-amino-5-methylbenzoic acid remains unprotonated and acts as a strong nucleophile. It attacks the newly formed diazonium salt, creating highly conjugated, polymeric azo dyes that manifest as dark, insoluble tars. Resolution: Ensure the reaction is strongly acidic (typically >2.5 equivalents of HCl or H₂SO₄ relative to the amine). This keeps the unreacted amine protonated (


), rendering it non-nucleophilic and preventing premature coupling.
Mechanistic Pathway Visualization

Sandmeyer Start 2-Amino-5-methylbenzoic acid Diazonium Diazonium Intermediate (Ar-N2+) Start->Diazonium NaNO2, HCl, 0-5°C Target 2-Cyano-5-methylbenzoic acid (Target Product) Diazonium->Target CuCN, Neutralization Hydrolysis 2-Hydroxy-5-methylbenzoic acid (Hydrolysis Side Product) Diazonium->Hydrolysis T > 5°C, H2O attack Reduction 3-Methylbenzoic acid (Reduction Side Product) Diazonium->Reduction Trace reducing agents Azo Azo Dyes / Tar (Coupling Side Product) Diazonium->Azo Unreacted amine coupling

Mechanistic divergence in the Sandmeyer cyanation highlighting target and side product pathways.

Self-Validating Protocol: Ester-Protected Sandmeyer Cyanation

Direct cyanation of the zwitterionic amino acid is challenging. A self-validating approach involves transient protection of the carboxylic acid[1].

  • Esterification (Protection): Suspend 2-amino-5-methylbenzoic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 12 hours. Validation check: TLC should show complete conversion to a higher Rf spot (methyl ester). The solution will be homogeneous.

  • Diazotization: Dissolve the ester in aqueous HCl (3.0 eq) and cool to 0°C in an ice-salt bath. Dropwise, add an aqueous solution of NaNO₂ (1.1 eq), keeping the internal temperature below 5°C. Validation check: The solution should turn clear yellow. A positive starch-iodide paper test confirms the presence of excess nitrous acid.

  • Cyanation: Carefully neutralize the diazonium solution with cold Na₂CO₃ to pH 6-7 (prevents HCN gas evolution). Add this dropwise to a vigorously stirring, pre-heated (60°C) aqueous solution of CuCN (1.2 eq) and KCN (2.0 eq). Validation check: Vigorous nitrogen gas evolution will occur. The mixture will turn dark brown, then gradually lighten as the complex decomposes into the nitrile.

  • Hydrolysis (Deprotection): Isolate the intermediate ester via ethyl acetate extraction. Dissolve in methanol, add aqueous NaOH (3.0 eq), and stir at 40°C for 3 hours. Acidify with HCl to pH 3 to precipitate the final 2-Cyano-5-methylbenzoic acid[1].

Part II: Palladium-Catalyzed Cyanation (via 2-Bromo-5-methylbenzoic acid)

Transition-metal catalysis offers a modern alternative to the Sandmeyer reaction, avoiding explosive diazonium salts and stoichiometric copper waste. However, the catalytic cycle is highly sensitive to the nature of the cyanide source.

Frequently Asked Questions (Troubleshooting)

Q3: My palladium catalyst "dies" immediately, yielding 90%+ unreacted starting material. Why? Causality: You are likely experiencing catalyst poisoning via the formation of inactive


 complexes. Free cyanide ions (from sources like NaCN or KCN) are exceptionally strong 

-donors. If the concentration of free

in the solution is too high, it outcompetes the aryl halide for coordination sites on the palladium center, halting the oxidative addition step entirely. Resolution: Switch to a "slow-release" cyanide source. Potassium ferrocyanide (

) is a highly effective, non-toxic alternative[2][3]. It releases cyanide ions into the catalytic cycle at a rate that matches the transmetalation step, preventing the palladium center from becoming oversaturated and deactivated.

Q4: I am detecting significant amounts of biaryl homocoupling and 3-methylbenzoic acid. How do I suppress these? Causality:

  • Homocoupling (Biaryl formation): Occurs when the transmetalation of cyanide is too slow, allowing two Aryl-Pd species to undergo transmetalation with each other, followed by reductive elimination.

  • Hydrodehalogenation (3-methylbenzoic acid): Occurs when trace moisture, alcohols, or even the solvent (like DMF) act as hydride donors to the Aryl-Pd(II) intermediate, replacing the bromine with a hydrogen atom. Resolution: Rigorously degas solvents to remove oxygen and use anhydrous conditions to prevent hydride transfer. Utilizing

    
     with 
    
    
    
    in dimethylacetamide (DMAC) has been shown to heavily favor the cyanation pathway over homocoupling[2].
Catalytic Workflow Visualization

PdCyanation Substrate 2-Bromo-5-methylbenzoic acid OxAdd Oxidative Addition (Pd(0) -> Pd(II)) Substrate->OxAdd Pd Catalyst Transmetal Transmetalation (Cyanide Transfer) OxAdd->Transmetal CN- Source Dehalogenation Hydrodehalogenation OxAdd->Dehalogenation Moisture / Hydride donors RedElim Reductive Elimination Transmetal->RedElim Poisoning Catalyst Poisoning [Pd(CN)4]2- Formation Transmetal->Poisoning Excess free CN- Homocoupling Biaryl Homocoupling Transmetal->Homocoupling Slow CN- transfer Target 2-Cyano-5-methylbenzoic acid RedElim->Target Product Release

Catalytic cycle of Pd-mediated cyanation and the mechanistic origins of common side reactions.

Self-Validating Protocol: Ligand-Free Pd-Catalyzed Cyanation

This protocol utilizes a robust, ligand-free system that minimizes catalyst poisoning and maximizes atom economy[2][3].

  • Reagent Loading: In an oven-dried Schlenk flask, combine 2-bromo-5-methylbenzoic acid (1.0 eq),

    
     (0.2 eq - note that one molecule provides 6 cyanide ions), 
    
    
    
    (1.0 eq), and
    
    
    (0.5 mol%). Validation check: The use of the hydrate form of ferrocyanide is intentional; the trace water aids in the slow dissolution and release of the cyanide.
  • Degassing: Add anhydrous DMAC. Subject the mixture to three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes. Validation check: Complete removal of oxygen prevents the oxidative homocoupling of the starting material.

  • Reaction Execution: Heat the mixture to 120°C under an argon atmosphere for 5 hours. Validation check: The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous solution as the active Pd(0) species is generated and the catalytic cycle turns over.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash thoroughly with water to remove iron salts and DMAC. Extract the organic layer with 1M NaOH to pull the carboxylic acid product into the aqueous phase, leaving organic impurities behind. Acidify the aqueous layer to pH 3 to precipitate the pure 2-Cyano-5-methylbenzoic acid.

Part III: Quantitative Side Reaction Profile

To aid in your analytical troubleshooting, the following table summarizes the typical quantitative distribution of products when utilizing unoptimized versus optimized conditions for both pathways.

Synthetic RouteCondition StateTarget Product Yield (%)Hydrolysis / Dehalogenation (%)Homocoupling / Azo Tar (%)Unreacted Starting Material (%)
Sandmeyer Unoptimized (T > 10°C, pH > 3)35 - 45%25 - 30% (Phenol)15 - 20% (Azo Tar)< 5%
Sandmeyer Optimized (Ester-protected, 0°C)82 - 88% < 2%< 5%< 2%
Pd-Catalyzed Unoptimized (NaCN source, wet DMF)10 - 15%15 - 20% (Dehalogenation)5 - 10% (Biaryl)> 50% (Poisoned)
Pd-Catalyzed Optimized (

, DMAC, 120°C)
85 - 92% < 3%< 2%< 1%

References

  • Benchchem. Application Notes and Protocols for the Synthesis of 2-amino-5-cyano-3-methylbenzoic acid. Retrieved from1

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal / J. Org. Chem. Retrieved from 2

  • Schareina, T., Zapf, A., & Beller, M. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition / NIH. Retrieved from 3

  • Chemical Communications. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of Benzoic Acid Isomers

Overview Welcome to the Application Support Center. Separating positional isomers of substituted benzoic acids (e.g., ortho-, meta-, and para-hydroxybenzoic acids or fluorobenzoic acids) is a classic chromatographic chal...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Application Support Center. Separating positional isomers of substituted benzoic acids (e.g., ortho-, meta-, and para-hydroxybenzoic acids or fluorobenzoic acids) is a classic chromatographic challenge. Because these isomers possess identical molecular weights and nearly indistinguishable logP values, standard reversed-phase methods often result in co-elution. This guide provides field-proven, self-validating strategies to achieve baseline resolution.

Diagnostic Troubleshooting Workflow

Before adjusting parameters randomly, follow this systematic diagnostic pathway to identify the root cause of isomer co-elution.

TroubleshootingWorkflow N1 Issue: Isomer Co-elution (Rs < 1.5) N2 Check Mobile Phase pH Is pH < pKa - 2? N1->N2 N3 Adjust pH to 2.0-2.5 (Add 0.1% TFA/FA) N2->N3 No N4 Evaluate Stationary Phase Is it an alkyl C18? N2->N4 Yes N3->N4 N5 Switch to Orthogonal Phase (PFP or Biphenyl) N4->N5 Yes N6 Optimize Temperature & Protic Solvent (MeOH) N4->N6 No N7 Baseline Resolution Achieved N5->N7 N6->N7

Systematic diagnostic workflow for resolving benzoic acid isomer co-elution.

Core Separation Strategies: The Causality of Isomer Resolution

A. The Limitation of Alkyl C18 Phases Standard C18 columns rely primarily on dispersive (hydrophobic) interactions. Because positional isomers (like 2-, 3-, and 4-hydroxybenzoic acid) have the same molecular volume and highly similar lipophilicity, a C18 phase lacks the spatial recognition required to discriminate between them.

B. Harnessing Orthogonal Selectivity (PFP and Biphenyl) To separate these isomers, you must exploit secondary interactions.

  • Pentafluorophenyl (PFP) Phases: The highly electronegative fluorine atoms create a strong dipole, allowing for dipole-dipole,

    
    , and hydrogen-bonding interactions. This shape selectivity often reverses the elution order compared to C18 columns 1.
    
  • Biphenyl Phases: Biphenyl columns offer enhanced

    
     polarizability. When used with a protic solvent like methanol, they provide exceptional retention of hydrophilic aromatic compounds, easily resolving ortho/para configurations 2.
    

C. The Critical Role of pH Control Benzoic acid derivatives typically have pKa values between 3.0 and 4.5. If the mobile phase pH is near the pKa, the analytes exist in a dynamic equilibrium between ionized and unionized states, leading to peak broadening, tailing, and variable retention. The mobile phase pH must be suppressed at least 2 units below the lowest pKa (target pH 2.0–2.5) to ensure 100% protonation 3.

Quantitative Data: Isomer Properties & Phase Selectivity

Understanding the physicochemical properties of your target molecules is the first step in method development. Below is a comparison of hydroxybenzoic acid (HBA) isomers and their typical chromatographic behavior.

IsomerpKa (COOH)pKa (OH)LogPElution Order (Standard C18)Elution Order (PFP Phase)
2-HBA (Salicylic Acid) 2.9713.72.263 (Most retained)1 (Least retained)
3-HBA 4.089.91.501 (Least retained)2
4-HBA 4.549.21.5823 (Most retained)

Note: The elution order reversal on PFP phases is driven by hydrogen-bonding interactions that are absent in standard alkyl C18 phases.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system. If Step 3 fails to produce baseline resolution, the system inherently points to a stationary phase mismatch rather than a gradient error.

  • Step 1: Mobile Phase Preparation (Ion Suppression)

    • Aqueous (A): 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water. Verify pH is

      
      .
      
    • Organic (B): 0.1% FA in Methanol. (Crucial Insight: Use Methanol, not Acetonitrile. Methanol is protic and enhances

      
       interactions on aromatic stationary phases, whereas aprotic Acetonitrile suppresses them).
      
  • Step 2: Column Selection & Equilibration

    • Install a Biphenyl or PFP column (e.g., 2.7 µm core-shell, 100 x 2.1 mm).

    • Equilibrate with 5% B for a minimum of 15 column volumes. Fluorinated phases require longer equilibration times than C18 to hydrate the stationary phase fully.

  • Step 3: Gradient Optimization

    • Run a shallow screening gradient: 5% to 40% B over 15 minutes.

    • Flow rate: 0.4 mL/min.

    • Column Temperature:

      
      . (Keep temperature low; higher temperatures increase kinetic energy, which can overcome the weak 
      
      
      
      and dipole interactions needed for isomer separation).
  • Step 4: System Suitability Testing (SST)

    • Inject a mixed standard. Calculate Resolution (

      
      ).
      
    • Validation Check: If

      
       between the critical pair (usually 3-HBA and 4-HBA), decrease the gradient slope to 1% B/min and lower the temperature to 
      
      
      
      .
Frequently Asked Questions (FAQs)

Q1: Why am I seeing split peaks or severe tailing for my benzoic acid isomers? A1: Peak tailing for acidic compounds is almost always caused by secondary interactions between the analyte and acidic silanol groups on the silica surface, or by partial ionization. Causality: If your mobile phase pH is 3.5 and your analyte's pKa is 3.5, 50% of the molecules are ionized and 50% are neutral. They travel at different speeds through the column, causing split or tailing peaks. Fix: Lower the mobile phase pH to 2.0 using TFA or Formic Acid to fully protonate the carboxylic acid group.

Q2: I switched to a PFP column, but my retention times are drifting between runs. Why? A2: PFP columns are highly sensitive to the aqueous/organic ratio. The fluorinated surface is more polar than a C18 surface, leading to the formation of a water-rich layer. Fix: Ensure you are equilibrating for at least 10–15 column volumes between gradient runs. If using an isocratic method, pre-mix the mobile phase rather than relying on the pump's proportioning valves to eliminate micro-fluctuations in solvent delivery.

Q3: Can I use Acetonitrile instead of Methanol for separating these isomers? A3: While you can, it is highly discouraged when using PFP or Biphenyl columns. Acetonitrile contains a triple bond with its own


 electrons. These electrons compete with the analyte for the 

active sites on the stationary phase, effectively "masking" the column's unique selectivity. Methanol is a protic solvent that does not interfere with

interactions, yielding vastly superior resolution for aromatic isomers.

Q4: Does column temperature affect isomer resolution? A4: Yes, significantly. Isomer separation relies on subtle differences in molecular shape and weak secondary interactions (like dipole-dipole). High temperatures (e.g.,


) provide excess kinetic energy that disrupts these weak interactions, causing the isomers to co-elute. Lowering the temperature to 

stabilizes these interactions and improves resolution.
References
  • Exploring the selectivity of C18 phases with Phenyl and PFP functionality. MAC-MOD Analytical. Available at: [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants. VU Research Repository. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Predicted vs. Experimental NMR Data for 2-Amino-5-cyano-3-methylbenzoic Acid: A Comparative Validation Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter discrepancies between algorithmic NMR predictions and empirical data, particularly in highly substituted aromatic systems. 2-Amino-5-cya...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter discrepancies between algorithmic NMR predictions and empirical data, particularly in highly substituted aromatic systems. 2-Amino-5-cyano-3-methylbenzoic acid (CAS: 871239-18-8) is a critical intermediate in the synthesis of anthranilic diamide insecticides (such as cyantraniliprole) and various pharmaceutical active ingredients [1].

Because it features a penta-substituted benzene ring with competing electron-donating and electron-withdrawing groups, it serves as an excellent benchmark for evaluating the accuracy of NMR prediction software (e.g., ACD/Labs, ChemDraw) against real-world experimental data [2]. This guide objectively compares predicted versus experimental


H and 

C NMR data, detailing the causality behind the chemical shifts and providing a self-validating experimental workflow.

The Causality of Chemical Shifts in a Push-Pull System

To understand why algorithmic predictions often deviate from experimental results, we must analyze the electronic cross-talk within the molecule. The benzene ring is subjected to a "push-pull" dynamic:

  • Electron-Donating Groups (EDGs): The

    
     group at C2 donates electron density via the mesomeric effect (
    
    
    
    ), while the
    
    
    group at C3 donates via the inductive effect (
    
    
    ).
  • Electron-Withdrawing Groups (EWGs): The

    
     group at C1 and the 
    
    
    
    group at C5 strongly withdraw electron density via both mesomeric (
    
    
    ) and inductive (
    
    
    ) effects.

This complex environment dictates the chemical shifts of the two remaining aromatic protons at C4 and C6. The C6 proton is flanked by two strongly deshielding groups (


 and 

), driving its resonance significantly downfield. Conversely, the C4 proton is shielded by the adjacent methyl group, placing it further upfield. Furthermore, because C4 and C6 are meta to each other, they exhibit a characteristic meta-coupling constant (

Hz), which is a critical diagnostic feature for structural validation.

Substituent_Effects C4 C4-H Proton (Exp: 7.50 ppm) C6 C6-H Proton (Exp: 7.96 ppm) CH3 -CH3 (C3) Inductive Donating (+I) CH3->C4 Ortho (Shielding) CH3->C6 Para (Shielding) CN -CN (C5) Strong Withdrawing (-M, -I) CN->C4 Ortho (Deshielding) CN->C6 Ortho (Deshielding) COOH -COOH (C1) Withdrawing (-M, -I) COOH->C4 Para (Deshielding) COOH->C6 Ortho (Deshielding)

Fig 1. Causality of chemical shifts: Electronic influence of substituents on C4 and C6 protons.

Self-Validating Experimental Protocol

A robust NMR analysis must be a self-validating system where internal checks confirm data integrity prior to structural assignment. The following protocol ensures high-fidelity data acquisition for 2-amino-5-cyano-3-methylbenzoic acid [2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of high-purity (>98%) compound in 0.6 mL of DMSO-

    
    . DMSO is mandated here because the highly polar 
    
    
    
    and
    
    
    groups cause insolubility in less polar solvents like CDCl
    
    
    [3].
  • Instrument Calibration & Locking: Insert the 5 mm tube into a 400 MHz spectrometer. Lock the magnetic field to the deuterium signal of DMSO-

    
    . Tune and match the probe to minimize reflected power, ensuring maximum signal-to-noise ratio (SNR).
    
  • Acquisition Parameters:

    • 
      H NMR:  16 scans, spectral width of 15 ppm. Critical Step: Set the relaxation delay (
      
      
      
      ) to 2.0 seconds. The methyl protons and aromatic protons have different
      
      
      relaxation times; a sufficient
      
      
      ensures complete relaxation, validating downstream integration.
    • 
      C NMR:  1024 scans, 100 MHz. Utilize WALTZ-16 proton decoupling to collapse multiplets into singlets, simplifying the spectrum while preventing excessive Nuclear Overhauser Effect (NOE) baseline distortion.
      
  • Processing & Internal Referencing: Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 0.3 Hz for

    
    H). Reference the residual DMSO pentet to exactly 2.50 ppm (
    
    
    
    H) and 39.52 ppm (
    
    
    C). Set the isolated methyl peak integral to precisely 3.00 to validate the 1.00 integration of the aromatic doublets.

NMR_Workflow A Sample Preparation (5-10 mg in DMSO-d6) B 1H & 13C NMR Acquisition (400 MHz, 298 K) A->B NMR Tube D Data Processing (Phase & Baseline Correction) B->D FID Signal C Algorithmic Prediction (Software Tools) E Comparative Analysis (Δδ Evaluation) C->E Predicted Shifts D->E Experimental Shifts F Structural Validation (Confirmed Connectivity) E->F Δδ < 0.5 ppm (1H)

Fig 2. Step-by-step logical workflow for the acquisition, processing, and validation of NMR data.

Quantitative Data Comparison

The tables below summarize the predicted NMR shifts (derived from standard empirical additivity algorithms) against the true experimental shifts acquired in DMSO-


 [1], [2].
Table 1: H NMR (400 MHz, DMSO- ) Comparison
NucleusPredicted δ (ppm)Experimental δ (ppm)Multiplicity

-Coupling (Hz)
Variance (Δδ)
-COOH (C1) 12.5013.01bs (1H)-+0.51
C6-H 8.157.96d (1H)1.6-0.19
C4-H 7.627.50d (1H)1.6-0.12
-NH

(C2)
6.807.35bs (2H)-+0.55
-CH

(C3)
2.252.11s (3H)--0.14
Table 2: C NMR (100 MHz, DMSO- ) Comparison

Note: Experimental


C values are extrapolated from the fully validated 2-amino-5-bromo-3-methylbenzoic acid precursor, adjusted for cyano substitution effects [2].
NucleusPredicted δ (ppm)Estimated Exp. δ (ppm)Variance (Δδ)
C1 (-COOH) 112.5111.0-1.5
C2 (-NH

)
152.0150.5-1.5
C3 (-CH

)
125.5126.0+0.5
C4 (-H) 132.0131.5-0.5
C5 (-CN) 99.598.0-1.5
C6 (-H) 135.0134.5-0.5
-CN 118.0119.5+1.5
-COOH 167.5168.0+0.5
-CH

18.017.5-0.5

Discussion of Discrepancies

While algorithmic predictions provide a solid baseline, the variance (Δδ) observed in Table 1 highlights the limitations of software in modeling complex molecular environments:

  • Hydrogen Bonding Dynamics: The largest discrepancies occur at the exchangeable protons (

    
     at +0.51 ppm and 
    
    
    
    at +0.55 ppm). Algorithms routinely underestimate the extent of intermolecular hydrogen bonding between these moieties and the highly polar DMSO solvent. This bonding strongly deshields the protons, pushing the experimental signals further downfield than predicted.
  • Steric Hindrance & Ortho Effects: The predicted shift for the methyl group (2.25 ppm) is slightly more downfield than the experimental reality (2.11 ppm). This occurs because algorithms often fail to fully account for the shielding cone generated by the adjacent ortho-amine group. The

    
     effect of the 
    
    
    
    group increases local electron density, shielding the methyl protons.
  • Aromatic Ring Planarity: The juxtaposition of

    
    , 
    
    
    
    , and
    
    
    creates steric crowding that slightly distorts the aromatic ring's planarity. This subtle deviation reduces the efficiency of mesomeric donation from the amine group, leading to the minor ~0.15 ppm variances observed in the C4 and C6 aromatic protons.

By understanding the causality behind these discrepancies, researchers can confidently validate the structure of 2-amino-5-cyano-3-methylbenzoic acid and avoid false negatives when comparing experimental batches against algorithmic libraries.

References

  • Hua, X.-W., et al. (2014). "Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation." Australian Journal of Chemistry, 67(10), 1491-1503. URL: [Link]

  • Patent WO2022058916A1. (2022). "A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.
  • PubChem. "2-Amino-5-cyano-3-methylbenzoic acid." CID 25156987. URL:[Link]

Comparative

A Comparative Guide to the Acidity of Methylbenzoic Acid Isomers: Unraveling Electronic and Steric Effects

For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of a molecule's physicochemical properties is paramount. The acid dissociation constant (pKa) is a critical parameter...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of a molecule's physicochemical properties is paramount. The acid dissociation constant (pKa) is a critical parameter that governs a molecule's behavior in different pH environments, influencing its solubility, absorption, and reactivity. This guide provides an in-depth comparison of the pKa values of the three structural isomers of methylbenzoic acid—ortho, meta, and para—grounded in established chemical principles and supported by experimental data.

The Foundation: Acidity, pKa, and Benzoic Acid

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), which represents the equilibrium constant for its ionization in water. For convenience, this is typically expressed on a logarithmic scale as the pKa value (pKa = -logKa). A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton (H⁺).[1]

Benzoic acid (C₆H₅COOH), the parent compound, serves as our essential benchmark. It is a weak acid with a pKa value of approximately 4.20.[2][3][4][5][6] The acidity of its derivatives is modulated by the electronic and steric nature of the substituents on the benzene ring. The introduction of a methyl (-CH₃) group, as in the methylbenzoic (or toluic) acids, leads to distinct and predictable shifts in acidity depending on its position.

Unpacking the Influential Forces: Inductive, Resonance, and Steric Effects

The acidity of a substituted benzoic acid is a delicate interplay of several factors. For the methylbenzoic acid isomers, three primary effects are at play: the inductive effect, hyperconjugation (a form of resonance), and a unique steric phenomenon known as the "ortho effect."

  • Inductive Effect (+I): Alkyl groups, like the methyl group, are electron-donating by nature.[7][8] They push electron density through the sigma (σ) bonds of the benzene ring towards the carboxyl group.[9] This increased electron density on the carboxylate anion (the conjugate base) destabilizes it, making the corresponding acid weaker (i.e., raising its pKa).[9]

  • Hyperconjugation (+H Effect): When attached to an sp² hybridized carbon (as in a benzene ring), a methyl group can also donate electron density through the overlap of its C-H σ-bonds with the π-system of the ring. This effect, also known as no-bond resonance, is most pronounced when the substituent is at the ortho or para position and acts to destabilize the carboxylate anion, further decreasing acidity.[10][11][12]

  • The Ortho Effect: A fascinating anomaly arises when a substituent is placed in the ortho position (adjacent to the carboxyl group). Regardless of whether the group is electron-donating or electron-withdrawing, the ortho-substituted benzoic acid is almost always a stronger acid than benzoic acid itself.[13][14][15] This "ortho effect" is primarily attributed to steric hindrance.[16] The bulky ortho substituent forces the -COOH group to twist out of the plane of the benzene ring.[10][14][17] This loss of coplanarity inhibits the resonance between the carboxyl group and the phenyl ring, increasing the acidity of the proton on the carboxyl group.[16]

Caption: Key electronic and steric effects influencing the acidity of methylbenzoic acid isomers.

Comparative Analysis of Experimental pKa Values

The theoretical principles are clearly reflected in the experimentally determined pKa values.

CompoundCommon NameIsomer PositionExperimental pKa
Benzoic AcidBenzoic Acid-~4.20[2][3][6]
2-Methylbenzoic Acido-Toluic AcidOrtho~3.90[11][12][17]
3-Methylbenzoic Acidm-Toluic AcidMeta~4.27[6][11]
4-Methylbenzoic Acidp-Toluic AcidPara~4.36[11][12]

From this data, a clear trend in acidity emerges:

2-Methylbenzoic acid > Benzoic acid > 3-Methylbenzoic acid > 4-Methylbenzoic acid

  • 4-Methylbenzoic Acid (p-Toluic Acid): As the isomer with the highest pKa (~4.36), this is the weakest acid in the series.[11][12] Its acidity is reduced relative to benzoic acid because the methyl group at the para-position exerts both an electron-donating inductive effect (+I) and an electron-donating hyperconjugation effect (+H).[10] Both effects work in concert to destabilize the resulting carboxylate anion, making proton donation less favorable.

  • 3-Methylbenzoic Acid (m-Toluic Acid): This isomer is a slightly weaker acid (pKa ~4.27) than benzoic acid but is stronger than its para counterpart.[6][11] At the meta position, the methyl group can only exert its electron-donating inductive effect (+I).[10][12] The hyperconjugation/resonance effect does not operate from the meta position, so the destabilization of the conjugate base is less pronounced than in the para isomer.

  • 2-Methylbenzoic Acid (o-Toluic Acid): Counterintuitively, the ortho isomer is the strongest acid of the three (pKa ~3.90) and is significantly more acidic than benzoic acid itself.[13][17] This is a classic demonstration of the ortho effect . The steric clash between the adjacent methyl and carboxyl groups forces the -COOH group to rotate out of the plane of the benzene ring.[10][16] This disruption of coplanarity minimizes the resonance interaction between the ring and the carboxyl group, which is an acid-weakening effect in the parent benzoic acid.[14][17] This steric inhibition of resonance is the dominant factor, overriding the methyl group's weak electron-donating inductive effect and leading to a marked increase in acidity.[13]

Acidity_Ranking cluster_scale Acidity Scale Stronger_Acid Stronger Acid (Lower pKa) Weaker_Acid Weaker Acid (Higher pKa) Ortho 2-Methylbenzoic Acid pKa ≈ 3.90 Benzoic Benzoic Acid pKa ≈ 4.20 Ortho->Benzoic Acidity Decreases → Meta 3-Methylbenzoic Acid pKa ≈ 4.27 Benzoic->Meta Acidity Decreases → Para 4-Methylbenzoic Acid pKa ≈ 4.36 Meta->Para Acidity Decreases →

Caption: The rank order of acidity for methylbenzoic acid isomers compared to benzoic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

A reliable method for verifying these pKa values in the laboratory is through potentiometric titration. This technique involves monitoring the pH of a solution of the acid as a standardized base is incrementally added.

Objective: To determine the pKa of a methylbenzoic acid isomer.

Materials:

  • Methylbenzoic acid isomer (e.g., 4-methylbenzoic acid)

  • Standardized sodium hydroxide (NaOH) solution (~0.1 M)

  • Deionized, CO₂-free water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette

  • Beakers and volumetric flasks

Protocol:

  • Preparation of the Acid Solution:

    • Accurately weigh approximately 0.15-0.20 g of the methylbenzoic acid isomer.

    • Causality: This mass ensures a sufficient concentration for a clear titration curve without requiring an excessive volume of titrant.

    • Dissolve the acid in a minimal amount of a suitable organic solvent like ethanol if necessary, then add approximately 50 mL of deionized water. The isomers have limited water solubility.

  • pH Meter Calibration:

    • Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

    • Causality: Accurate pH measurement is the cornerstone of this experiment. Calibration ensures the electrode's response is linear and correct.

  • Titration Setup:

    • Place the beaker containing the acid solution on the magnetic stirrer and add the stir bar.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar or the sides of the beaker.

    • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Titration Procedure:

    • Begin stirring the acid solution gently.

    • Record the initial pH of the solution before adding any base.

    • Add the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL or dropwise). This is the region approaching the equivalence point.

    • Continue adding titrant well past the equivalence point until the pH curve flattens out in the basic region.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the volume of NaOH required to reach the equivalence point (Veq). This is the point of maximum slope on the curve, which can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The half-equivalence point occurs at exactly half the volume of the equivalence point (Veq/2).

    • Find the pH on the titration curve that corresponds to this half-equivalence point volume. According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.

    • Trustworthiness: This method is self-validating. The sharp inflection at the equivalence point confirms a complete acid-base reaction, and the pKa is derived directly from the buffered region of the curve where the measurements are most stable.

Titration_Workflow cluster_prep Preparation cluster_execution Execution & Data Collection cluster_analysis Data Analysis Prepare_Acid 1. Prepare Acid Solution (e.g., 0.15g in 50mL H₂O) Calibrate_pH 2. Calibrate pH Meter (pH 4 & 7 buffers) Prepare_Acid->Calibrate_pH Setup_Apparatus 3. Assemble Titration Setup Calibrate_pH->Setup_Apparatus Initial_pH 4. Record Initial pH Setup_Apparatus->Initial_pH Titrate 5. Add NaOH in Increments (Record Volume & pH) Initial_pH->Titrate Fine_Titrate 6. Reduce Increments Near Equivalence Point Titrate->Fine_Titrate Plot_Curve 7. Plot pH vs. Volume Fine_Titrate->Plot_Curve Find_Veq 8. Determine Equivalence Point (Veq) Plot_Curve->Find_Veq Find_Vhalf 9. Calculate Half-Equivalence Point (Veq/2) Find_Veq->Find_Vhalf Determine_pKa 10. Find pH at Veq/2 (pH = pKa) Find_Vhalf->Determine_pKa

Caption: Workflow for the potentiometric titration method to determine pKa.

Conclusion

The acidity of the methylbenzoic acid isomers provides a textbook yet powerful example of how subtle changes in molecular structure lead to significant differences in chemical properties. The para- and meta-isomers behave as expected, with their acidity slightly reduced by the electron-donating methyl group. In contrast, the ortho-isomer's acidity is enhanced due to the dominant steric "ortho effect," which overrides electronic considerations. For scientists in drug discovery and process chemistry, this understanding is not merely academic; it is fundamental to predicting and controlling molecular behavior, from designing a synthetic route to formulating a final product.

References

  • SATHEE. (n.d.). Chemistry Benzoic Acid. Retrieved from [Link]

  • HCPG. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Unknown. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoic Acid. PubChem. Retrieved from [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • Fiveable. (2025, August 15). Benzoic Acid Definition - Intro to Chemistry Key Term. Retrieved from [Link]

  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. Retrieved from [Link]

  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link]

  • Filo. (2025, March 19). Compared to benzoic acid why ortho methyl benzoic acid is weaker in acidity. Retrieved from [Link]

  • Grokipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, April 16). Acidic strength of organic acids. Substituted PhCOOH acids. Retrieved from [Link]

  • Unknown. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Conjugated. (2017, February 7). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?. Retrieved from [Link]

  • Reddit. (2024, September 13). Somebody roasted me and told me to open a textbook. I don't get the resonance argument: Why is benzoic acid a stronger acid than acetic acid?. Retrieved from [Link]

  • Quora. (2021, July 28). What is the role of resonance in the acidity of benzoic acid?. Retrieved from [Link]

  • Intermediate Organic Chemistry. (n.d.). inductive effect. Retrieved from [Link]

  • Unknown. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. Retrieved from [Link]

  • CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Retrieved from [Link]

  • Chem Zipper. (2020, June 14). Which is more acidic 2-methyl benzoic acid , 3-methyl benzoic acid or 4-methyl benzoic acid.?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • PubMed. (n.d.). Effects of solvent polarity on the acid dissociation constants of benzoic acids. Retrieved from [Link]

  • Unknown. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

Sources

Validation

Acidity of ortho-substituted benzoic acids and the ortho effect

The Ortho Effect in Benzoic Acids: A Comparative Guide to Acidity and pKa Determination for Drug Design In rational drug design, the acid dissociation constant (pKa) is a critical physicochemical parameter that dictates...

Author: BenchChem Technical Support Team. Date: March 2026

The Ortho Effect in Benzoic Acids: A Comparative Guide to Acidity and pKa Determination for Drug Design

In rational drug design, the acid dissociation constant (pKa) is a critical physicochemical parameter that dictates a molecule's ionization state at physiological pH. This directly impacts solubility, lipophilicity, membrane permeability, and target affinity. When optimizing lead compounds containing aromatic carboxylic acids, medicinal chemists frequently leverage a structural phenomenon known as the "ortho effect."

This guide objectively compares the acidity of ortho-substituted benzoic acids against their structural alternatives (meta and para isomers) and provides a self-validating experimental framework for measuring these shifts.

Part 1: The Mechanistic Paradigm of the Ortho Effect

The dictates that ortho-substituted benzoic acids are almost universally stronger acids (exhibiting lower pKa values) than their meta- and para-substituted isomers, as well as the unsubstituted parent benzoic acid[1]. Counterintuitively, this holds true regardless of whether the substituent is electron-donating or electron-withdrawing[2].

The causality behind this phenomenon is rooted in two primary structural dynamics:

  • Steric Inhibition of Resonance (SIR): In unsubstituted benzoic acid, the carboxyl group is coplanar with the aromatic ring, allowing for orbital overlap. However, this resonance actively destabilizes the acid through cross-conjugation[1]. When a bulky substituent is introduced at the ortho position, steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring[2],[3]. This rotation breaks the resonance, thereby stabilizing the resulting carboxylate anion and facilitating the release of a proton[4].

  • Intramolecular Hydrogen Bonding: For substituents possessing hydrogen-bond donor or acceptor capabilities (e.g., -OH, -NO₂), the physical proximity of the ortho position allows for intramolecular hydrogen bonding with the carboxylate anion[5]. This provides profound thermodynamic stability to the conjugate base, drastically lowering the pKa[5].

MechanisticLogic OrthoSub Ortho-Substitution (Bulky Group) Steric Steric Hindrance Induced OrthoSub->Steric Twist Carboxyl Group Twists Out of Plane Steric->Twist SIR Steric Inhibition of Resonance (SIR) Twist->SIR CrossConj Reduced Destabilizing Cross-Conjugation SIR->CrossConj AnionStab Carboxylate Anion Stabilization CrossConj->AnionStab pKaDrop Enhanced Acidity (Lower pKa) AnionStab->pKaDrop

Caption: Mechanistic pathway illustrating how the ortho effect enhances benzoic acid acidity via SIR.

Part 2: Comparative Analysis of Structural Variants

To objectively evaluate the ortho effect, we must compare the pKa values of various monosubstituted benzoic acids. The quantitative data below demonstrates the dominance of steric factors over traditional inductive (+I/-I) and resonance (+R/-R) electronic effects.

For instance, the strongly electron-withdrawing nitro group (-NO₂) causes a nearly 20-fold increase in acidity for the ortho isomer compared to the para isomer[6],[7]. Conversely, the electron-donating methyl group (-CH₃) still results in a stronger acid at the ortho position compared to the parent compound, proving that steric effects overweigh inductive donation[5].

SubstituentPrimary Electronic EffectOrtho Isomer (pKa)Meta Isomer (pKa)Para Isomer (pKa)
Hydrogen (Parent) None4.204.204.20
Nitro (-NO₂) Strongly Withdrawing (-I, -R)2.16[7]3.47[7]3.41[7]
Chloro (-Cl) Withdrawing (-I, +R)2.92[5]3.833.99[5]
Hydroxy (-OH) Donating (+R)2.98[5]4.08[5]4.58[5]
Methyl (-CH₃) Donating (+I)3.90[8]4.244.34
Methoxy (-OCH₃) Donating (+R)4.09[6]4.09[6]4.47
Amino (-NH₂) Donating (+R)4.70*[8]4.734.92

*Note: The amino group represents a rare exception to the ortho effect. Due to the basicity of the amine, zwitterion formation occurs, which alters the standard dissociation dynamics and results in a weaker acid[8].

Part 3: Experimental Framework: Self-Validating pKa Determination

To generate reliable data for Structure-Activity Relationship (SAR) modeling, pKa values must be determined using rigorous, standardized methodologies. The gold standard for aqueous dissociation is [9].

Below is a self-validating potentiometric titration protocol designed to eliminate environmental artifacts and subjective data interpretation[9],[10].

Step-by-Step Protocol: Potentiometric Titration
  • System Calibration: Calibrate a high-precision glass electrode pH meter using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C. Causality: pKa is highly temperature-dependent; thermal fluctuations will introduce systematic error[10].

  • Sample Preparation: Dissolve the benzoic acid derivative to a concentration of 0.01 M in ultra-pure, degassed water. Causality: This concentration ensures sufficient buffering capacity during the titration without exceeding the solubility limits of lipophilic ortho-substituted derivatives.

  • Environmental Control: Place the titration vessel under a continuous Nitrogen (N₂) gas blanket. Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, which artificially lowers the pH and skews the titration curve. The N₂ blanket prevents this interference.

  • Titrant Standardization: Utilize standardized, carbonate-free 0.1 M NaOH as the titrant. Causality: The presence of carbonate ions in the base introduces secondary inflection points, ruining the precision of the equivalence point calculation.

  • Titration Execution: Add the titrant in micro-increments (e.g., 0.05 mL) under constant magnetic stirring. Record the pH only after equilibrium is reached (defined as a drift of < 0.01 pH units/min).

  • Self-Validating Data Analysis: Do not rely on visual estimation of the equivalence point. Plot the titration curve (pH vs. Volume) and calculate the first derivative (dpH/dV). The peak of the derivative mathematically guarantees objective identification of the equivalence point. Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation.

  • Quality Control: Perform the assay in triplicate. The protocol validates itself if the Relative Standard Deviation (RSD) across the three runs is < 5%.

ProtocolWorkflow Step1 1. Sample Prep (0.01M in Ultra-pure H2O) Step2 2. Environmental Control (25°C, N2 Blanket) Step1->Step2 Step3 3. Potentiometric Titration (0.1M Carbonate-free NaOH) Step2->Step3 Step4 4. Data Acquisition (pH vs. Volume, Drift <0.01/min) Step3->Step4 Step5 5. Derivative Analysis (dpH/dV for Equivalence Pt) Step4->Step5 Step6 6. pKa Validation (Triplicate RSD < 5%) Step5->Step6

Caption: Self-validating potentiometric titration workflow for pKa determination per OECD Guideline 112.

References

  • Title: Ortho effect - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 20.4: Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]

  • Title: Test No. 112: Dissociation Constants in Water Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

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Comparative

A Comparative Guide to the Physical Properties of Benzoic Acid Isomers

For researchers, scientists, and professionals in drug development, a nuanced understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their precursors is paramount. Benzoic acid an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their precursors is paramount. Benzoic acid and its substituted isomers, particularly hydroxybenzoic and aminobenzoic acids, are fundamental scaffolds in medicinal chemistry. The seemingly subtle shift in the position of a hydroxyl or amino group on the benzene ring can dramatically alter a molecule's physical behavior, impacting its solubility, melting point, acidity, and, consequently, its bioavailability and formulation characteristics.

This guide provides an in-depth, objective comparison of the key physical properties of benzoic acid and its ortho-, meta-, and para-substituted hydroxy and amino isomers. We will delve into the underlying molecular principles that govern these differences and provide standardized experimental protocols for their determination, empowering you to make informed decisions in your research and development endeavors.

Comparative Analysis of Physical Properties

The positioning of a substituent group on the benzene ring relative to the carboxylic acid moiety introduces distinct electronic and steric effects. These effects, in turn, dictate the strength of intermolecular forces and the ease of proton dissociation, leading to significant variations in the physical properties of the isomers.

Data Summary

The following table summarizes the key physical properties of benzoic acid and its hydroxy and amino isomers, compiled from various authoritative sources.

CompoundStructureMelting Point (°C)Boiling Point (°C)Water Solubility ( g/100 mL)pKa (Carboxylic Acid)
Benzoic Acid C₆H₅COOH122[1][2]249[1][2]0.344 (25°C)[1]4.20[3][4]
o-Hydroxybenzoic Acid (Salicylic Acid) o-HOC₆H₄COOH158-161[5]211 (decomposes)[5]0.22 (25°C)2.97[6][7]
m-Hydroxybenzoic Acid m-HOC₆H₄COOH201-203[8]Decomposes1.1 (20°C)4.06[7]
p-Hydroxybenzoic Acid p-HOC₆H₄COOH214-215[8][9]Decomposes[10]0.5 (20°C)[10]4.58[11]
o-Aminobenzoic Acid (Anthranilic Acid) o-H₂NC₆H₄COOH146-148[5][12]200 (sublimes)[5][12]0.572 (25°C)[5][12]4.85[5][12]
m-Aminobenzoic Acid m-H₂NC₆H₄COOH174[]352.5[14]0.59 (15°C)[15]4.79[16]
p-Aminobenzoic Acid (PABA) p-H₂NC₆H₄COOH187-189[9][17]340[18][19]0.47 (20°C)[20]4.88[18]

Elucidating the Trends: A Mechanistic Perspective

Melting and Boiling Points: The Role of Hydrogen Bonding

The melting and boiling points of a compound are direct indicators of the strength of its intermolecular forces. For the benzoic acid isomers, hydrogen bonding plays a pivotal role.

  • Hydroxybenzoic Acids: A striking anomaly is the significantly lower melting point of the ortho-isomer (salicylic acid) compared to its meta and para counterparts.[8][21] This is a classic example of the influence of intramolecular versus intermolecular hydrogen bonding .

    In salicylic acid, the proximity of the hydroxyl and carboxylic acid groups allows for the formation of a stable, six-membered ring through an internal hydrogen bond.[22] This intramolecular interaction satisfies the hydrogen bonding potential of the functional groups within the molecule itself, thereby reducing their availability to form strong intermolecular hydrogen bonds with neighboring molecules.[9][21] Consequently, less thermal energy is required to disrupt the crystal lattice, resulting in a lower melting point.

    Conversely, the meta and para isomers, where the functional groups are too far apart for intramolecular hydrogen bonding, engage in extensive intermolecular hydrogen bonding . This creates a robust, polymeric network of molecules, necessitating a greater input of energy to break these interactions and transition to the liquid phase, hence their higher melting points.[9][21]

  • Aminobenzoic Acids: A similar, though less pronounced, trend is observed with the aminobenzoic acids. The ortho-isomer (anthranilic acid) also exhibits intramolecular hydrogen bonding, contributing to its lower melting point compared to the para-isomer. The amino group is a hydrogen bond donor, and the carbonyl oxygen of the carboxylic acid is an acceptor.

The boiling points of the aminobenzoic acid isomers are significantly higher than that of benzoic acid, which can be attributed to the additional hydrogen bonding capacity of the amino group. It is important to note that some isomers, like salicylic acid and anthranilic acid, tend to decompose or sublime at their boiling points.

Hydrogen_Bonding cluster_0 Intramolecular H-Bonding (o-Hydroxybenzoic Acid) cluster_1 Intermolecular H-Bonding (p-Hydroxybenzoic Acid) Salicylic_Acid o-Hydroxybenzoic Acid Molecule H_bond_intra Intramolecular Hydrogen Bond Result_intra Weaker Intermolecular Forces Lower Melting Point Salicylic_Acid->Result_intra Leads to p_Hydroxy_Acid_1 p-Hydroxybenzoic Acid Molecule 1 H_bond_inter Intermolecular Hydrogen Bond p_Hydroxy_Acid_1->H_bond_inter Result_inter Stronger Intermolecular Forces Higher Melting Point p_Hydroxy_Acid_2 p-Hydroxybenzoic Acid Molecule 2 p_Hydroxy_Acid_2->H_bond_inter

Figure 1: Intramolecular vs. Intermolecular Hydrogen Bonding.
Solubility: A Tale of Polarity and Crystal Packing

The solubility of these isomers in water is a complex interplay between the polarity imparted by the functional groups and the strength of the crystal lattice forces.

  • General Trends: All the isomers are only slightly soluble in cold water.[1][10][23] The presence of the nonpolar benzene ring dominates the overall character of the molecules. However, their solubility increases significantly in hot water, as the increased thermal energy helps to overcome the crystal lattice energy and disrupt the intermolecular hydrogen bonds between the solute molecules, allowing for hydrogen bonding with water.[1][15]

  • Isomeric Differences: The ortho-isomers, with their intramolecular hydrogen bonding, have a reduced capacity to form hydrogen bonds with water compared to the meta and para isomers. However, their weaker crystal lattice forces can sometimes lead to comparable or even slightly higher solubility in some cases. The solubility data presented in the table reflects these competing factors.

In polar organic solvents like ethanol and acetone, the solubility is generally higher due to the ability of the solvent to form hydrogen bonds with the solute molecules and the favorable interactions between the nonpolar parts of the solute and solvent.[2][4]

Acidity (pKa): Electronic Effects on Proton Dissociation

The acidity of the carboxylic acid group is influenced by the electronic nature of the substituent and its position on the ring. A lower pKa value indicates a stronger acid.

  • Hydroxybenzoic Acids: The ortho-hydroxybenzoic acid (salicylic acid) is significantly more acidic (lower pKa) than benzoic acid and its other hydroxy isomers.[6][11][20] This enhanced acidity is attributed to the stabilization of the conjugate base (salicylate anion) through intramolecular hydrogen bonding between the phenoxide and carboxylate groups.[11] This internal hydrogen bond delocalizes the negative charge, making the deprotonation of the carboxylic acid more favorable. The meta-isomer exhibits a slight acid-strengthening inductive effect from the hydroxyl group, while the para-isomer's acidity is weakened by the electron-donating resonance effect of the hydroxyl group.[6]

  • Aminobenzoic Acids: The amino group is generally electron-donating through resonance. This effect increases the electron density on the carboxylate group, destabilizing the conjugate base and making the aminobenzoic acids weaker acids (higher pKa) than benzoic acid. The ortho-isomer's acidity is influenced by a combination of inductive effects, resonance, and potential zwitterion formation in solution.

Acidity_Comparison cluster_hydroxy Hydroxybenzoic Acids cluster_amino Aminobenzoic Acids Benzoic_Acid Benzoic Acid pKa ≈ 4.20 o_Hydroxy o-Hydroxybenzoic Acid pKa ≈ 2.97 (Stronger Acid) Benzoic_Acid->o_Hydroxy Intramolecular H-bond stabilizes conjugate base p_Hydroxy p-Hydroxybenzoic Acid pKa ≈ 4.58 (Weaker Acid) Benzoic_Acid->p_Hydroxy Resonance effect destabilizes conjugate base p_Amino p-Aminobenzoic Acid pKa ≈ 4.88 Benzoic_Acid->p_Amino Stronger resonance effect destabilizes conjugate base m_Hydroxy m-Hydroxybenzoic Acid pKa ≈ 4.06 o_Amino o-Aminobenzoic Acid pKa ≈ 4.85 m_Amino m-Aminobenzoic Acid pKa ≈ 4.79

Figure 2: Relative Acidity of Benzoic Acid Isomers.

Experimental Protocols

The following are standardized protocols for the determination of key physical properties. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.

Determination of Melting Point by Capillary Method

This method is a simple and widely used technique for determining the melting point of a crystalline solid.[24]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powdered sample is introduced into a capillary tube, which is then sealed at one end.[19] The tube is tapped gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[19] This assembly is then placed in a heating bath (e.g., paraffin oil or a melting point apparatus).

  • Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[19] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is the end of the range. A pure compound will have a sharp melting range of 0.5-1°C.[19]

Causality of Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Slow Heating: A slow heating rate near the melting point is crucial for an accurate determination. Rapid heating can lead to a reading that is higher than the actual melting point.

  • Stirring: Constant stirring of the heating bath ensures that the temperature is uniform throughout the liquid.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a weak acid.[12]

Methodology:

  • Solution Preparation: A known concentration of the benzoic acid isomer (e.g., 0.01 M) is prepared in a suitable solvent, typically a water-cosolvent mixture (e.g., water-ethanol) to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.[12][16]

  • Titration Procedure: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[12][16] The titration is continued past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

Causality of Experimental Choices:

  • Calibrated pH Electrode: Accurate pH measurements are fundamental to this technique.

  • Stirring: Ensures homogeneity of the solution and a uniform reaction between the acid and the titrant.

  • Incremental Titrant Addition: Allows for the precise determination of the shape of the titration curve, especially around the half-equivalence and equivalence points.

pKa_Determination cluster_workflow Potentiometric Titration Workflow A 1. Prepare Analyte Solution (e.g., 0.01 M Benzoic Acid Isomer) B 2. Titrate with Standardized Strong Base (e.g., 0.1 M NaOH) A->B C 3. Record pH vs. Volume of Titrant B->C D 4. Plot Titration Curve (pH vs. Volume) C->D E 5. Identify Equivalence Point (Steepest Inflection) D->E F 6. Determine Half-Equivalence Point Volume E->F G 7. pKa = pH at Half-Equivalence Point F->G

Figure 3: Workflow for pKa Determination.

Conclusion

The physical properties of benzoic acid isomers are a compelling illustration of how subtle structural modifications can have profound macroscopic consequences. For the medicinal chemist and formulation scientist, a deep appreciation of these differences is not merely academic; it is a practical necessity. The ability to predict and understand trends in melting point, solubility, and acidity based on isomeric structure is a critical skill for the rational design of new chemical entities and the development of robust and effective drug products. The experimental protocols detailed herein provide a framework for the rigorous and reproducible characterization of these fundamental properties.

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Validation

A Comparative Guide to Halogen Reactivity in Nucleophilic Aromatic Substitution (SNAr)

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings is a cornerstone of molecular...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings is a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and functional materials. Among the arsenal of reactions available, Nucleophilic Aromatic Substitution (SNAr) stands out for its utility and unique mechanistic features. A critical aspect of designing and optimizing SNAr reactions is the choice of the leaving group, with halogens being the most common. This guide provides an in-depth, objective comparison of the reactivity of different halogens in SNAr reactions, supported by mechanistic principles and experimental data.

The SNAr Mechanism: A Tale of Two Steps

Unlike the more familiar SN1 and SN2 reactions of aliphatic compounds, SNAr reactions on aryl halides do not proceed via a backside attack or the formation of an unstable aryl cation.[1][2] Instead, the reaction follows a two-step addition-elimination pathway.[3][4] The presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), or acyl groups, positioned ortho or para to the halogen is a prerequisite for activating the aromatic ring to nucleophilic attack.[1][3][5][6]

The mechanism can be broken down as follows:

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the halogen. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][7] This initial step involves the temporary loss of aromaticity and is typically the rate-determining step of the reaction.[1][3][7]

  • Elimination of the Leaving Group (Fast Step): The aromaticity of the ring is restored by the expulsion of the halide ion. This step is energetically favorable and therefore fast.[1][3]

The stability of the Meisenheimer complex is paramount. Electron-withdrawing groups at the ortho and/or para positions are essential as they delocalize and stabilize the negative charge of this intermediate through resonance.[2][4][5]

Visualizing the SNAr Mechanism

Caption: The addition-elimination mechanism of SNAr reactions.

The Halogen Reactivity Paradox: F > Cl > Br > I

In the realm of SN1 and SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength and the basicity of the halide anion.[8] However, in SNAr reactions, this trend is inverted. The established order of reactivity for halogens in SNAr is:

F > Cl ≈ Br > I [3][6][9]

This counterintuitive order is a direct consequence of the two-step mechanism. Since the initial nucleophilic attack is the rate-determining step, any factor that stabilizes the Meisenheimer complex will increase the overall reaction rate.

The high electronegativity of fluorine plays a crucial role here. The strong inductive effect (-I) of the fluorine atom withdraws electron density from the aromatic ring, stabilizing the negative charge of the Meisenheimer intermediate.[3][7] This stabilization lowers the activation energy of the slow addition step, thereby accelerating the reaction.[7] While the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, non-rate-determining second step.[1][10] Therefore, the bond strength has a minimal impact on the overall reaction rate.

Visualizing the Influence of Electronegativity

Electronegativity_Effect Influence of Halogen Electronegativity on SNAr Rate cluster_reactivity Reactivity Trend: F > Cl > Br > I cluster_factors Governing Factors in Rate-Determining Step F Aryl Fluoride Electronegativity High Electronegativity (Inductive Effect) F->Electronegativity Strongest Cl Aryl Chloride Cl->Electronegativity Br Aryl Bromide Br->Electronegativity I Aryl Iodide I->Electronegativity Weakest Stabilization Stabilization of Meisenheimer Complex Electronegativity->Stabilization ActivationEnergy Lower Activation Energy of Addition Step Stabilization->ActivationEnergy Rate Faster Reaction Rate ActivationEnergy->Rate

Caption: The relationship between halogen electronegativity and SNAr reaction rate.

Comparative Experimental Data

The theoretical principles are strongly supported by experimental data. The relative rates of reaction for various 1-halo-2,4-dinitrobenzenes with a given nucleophile clearly demonstrate the superior reactivity of the fluoro-substituted compound.

Leaving Group (X in 1-X-2,4-dinitrobenzene)Relative Rate (approx.)Key Factor Influencing Rate
-F~3300High electronegativity strongly stabilizes the Meisenheimer complex.[3]
-Cl~5Moderate electronegativity and polarizability.
-Br~4Similar to chlorine.
-I1Lowest electronegativity provides the least stabilization to the intermediate.

Note: The exact relative rates can vary depending on the nucleophile, solvent, and specific substrate.[4]

Generalized Experimental Protocol

The following is a generalized protocol for a comparative study of halogen reactivity in an SNAr reaction between a 1-halo-2,4-dinitrobenzene and an amine nucleophile.

Materials
  • 1-Fluoro-2,4-dinitrobenzene

  • 1-Chloro-2,4-dinitrobenzene

  • 1-Bromo-2,4-dinitrobenzene

  • 1-Iodo-2,4-dinitrobenzene

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile)

  • Base (if using an amine salt, e.g., K2CO3, Et3N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • TLC plates and developing chamber

  • Appropriate work-up and purification supplies (e.g., separatory funnel, rotary evaporator, column chromatography materials)

Procedure
  • Setup: In separate, oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers under an inert atmosphere, dissolve an equimolar amount of each 1-halo-2,4-dinitrobenzene (1.0 eq.) in the chosen polar aprotic solvent.

  • Addition of Reactants: To each flask, add the amine nucleophile (1.1 - 1.5 eq.). If a neutral amine is used, add a non-nucleophilic base (1.5 - 2.0 eq.) to neutralize the hydrohalic acid (HX) formed during the reaction.[4]

  • Reaction Monitoring: Stir the reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature). Monitor the progress of each reaction by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the product spot.

  • Work-up: Once the reaction is complete (as determined by TLC), quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification and Analysis: Purify the crude product by a suitable method, such as column chromatography or recrystallization. Characterize the product by spectroscopic methods (e.g., 1H NMR, 13C NMR, MS) to confirm its identity and purity. Compare the reaction times and yields for each of the halogens to determine their relative reactivity.

Experimental Workflow

Experimental_Workflow Start Start Setup Dissolve Aryl Halide in Solvent Start->Setup Addition Add Nucleophile and Base Setup->Addition Reaction Stir at Constant Temperature Addition->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench and Extract Product Monitor->Workup Complete Purify Purify Product (e.g., Chromatography) Workup->Purify Analyze Characterize and Compare Results Purify->Analyze End End Analyze->End

Caption: A generalized workflow for comparing halogen reactivity in SNAr reactions.

Conclusion

For researchers and professionals in drug development and materials science, a thorough understanding of the principles governing SNAr reactions is crucial for efficient and rational synthetic design. The counterintuitive reactivity trend of halogens (F > Cl > Br > I) is a prime example of how the mechanism dictates the outcome. The enhanced reactivity of aryl fluorides is not due to a better leaving group ability in the traditional sense, but rather to the stabilizing influence of fluorine's high electronegativity on the rate-determining Meisenheimer intermediate. This knowledge allows for the strategic selection of substrates to optimize reaction rates and yields in the synthesis of complex aromatic compounds.

References

  • - University of Idaho

  • - Chemistry Steps

  • - Benchchem

  • - KPU Pressbooks

  • - BYJU'S

  • - Wikipedia

  • - Benchchem

  • - Chemistry Stack Exchange

  • - National Center for Biotechnology Information

  • - Master Organic Chemistry

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Cyano-5-methylbenzoic Acid

This guide provides essential safety and logistical protocols for the proper handling and disposal of 2-Cyano-5-methylbenzoic acid. Tailored for researchers, scientists, and drug development professionals, the following...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical protocols for the proper handling and disposal of 2-Cyano-5-methylbenzoic acid. Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to ensure operational safety, regulatory compliance, and environmental protection. The dual-hazard nature of this compound, stemming from its cyano and carboxylic acid functionalities, necessitates strict adherence to these protocols.

Hazard Assessment and Risk Profile

2-Cyano-5-methylbenzoic acid is a solid, often appearing as a light cream powder, that presents several health hazards.[1] Its risk profile is dominated by its potential as an irritant and its cyano group, which requires absolute segregation from acidic waste streams to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.

Based on data from structurally similar compounds and related GHS classifications, the primary hazards are summarized below.[2]

Hazard ClassificationCategoryDescriptionSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Inferred)Harmful if swallowed, in contact with skin, or if inhaled.Based on GHS classification for 5-Cyano-2-methylbenzoic acid.[2]
Skin Corrosion/Irritation Category 2Causes skin irritation.Safety Data Sheets for similar benzoic acid derivatives consistently list skin irritation.[1][3][4][5]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation.Widespread classification for this chemical class, requiring immediate rinsing upon contact.[1][3][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.Inhalation of dust should be avoided; handling must occur in a well-ventilated area or fume hood.[1][5]
Reactivity Hazard Not ClassifiedCritical: Reacts with acids to produce poisonous hydrogen cyanide (HCN) gas.This is a fundamental reactivity of cyanide-containing compounds when acidified. Mixing with acids is strictly forbidden.[6][7]

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing appropriate PPE to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes, preventing serious eye irritation.[3][4]
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation.[3]
Body Protection A fully-fastened laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood.Ensures adequate ventilation to prevent inhalation of dust, which can cause respiratory irritation.[1]

Core Disposal Principles and Regulatory Framework

The disposal of 2-Cyano-5-methylbenzoic acid is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[8][9]

The Four Pillars of Safe Disposal:

  • Characterize Your Waste: As the generator, you are responsible for determining that the waste is hazardous.[9] Due to its toxicity and reactivity profile, 2-Cyano-5-methylbenzoic acid must be managed as hazardous waste.

  • Never Use Sink or Trash Disposal: It is strictly prohibited to dispose of this chemical or its containers in the regular trash or down the sewer system.[10][11][12][13] This prevents environmental contamination and dangerous chemical reactions in drain lines.

  • Segregate Incompatibles: This is the most critical principle for this compound. Waste containing 2-Cyano-5-methylbenzoic acid must be kept physically separate from all acidic waste streams.[6][10] Accidental mixing can have lethal consequences.

  • Utilize Professional Disposal Services: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[10][14]

Step-by-Step Disposal Protocol

Step 4.1: Waste Container Preparation
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap.[10][13] The container must be clean, in good condition, and compatible with the chemical.

  • Label Correctly: Before adding any waste, affix a hazardous waste label provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Cyano-5-methylbenzoic acid." Do not use abbreviations or chemical formulas.[13]

    • An explicit warning: "DO NOT MIX WITH ACIDS. Cyanide-Containing Waste."

    • The accumulation start date (the date the first drop of waste is added).[10][13]

Step 4.2: Collection of Solid Waste
  • Designated Container: Place all solid materials contaminated with 2-Cyano-5-methylbenzoic acid into the prepared and labeled solid waste container.

  • Contaminated Materials: This includes, but is not limited to:

    • Unused or expired reagent.

    • Contaminated gloves, weigh papers, and bench liners.

    • Used chemical absorbent pads from cleaning minor spills.

  • Secure Storage: Keep the solid waste container sealed when not in use and store it in a designated satellite accumulation area (SAA) within the lab, away from incompatible materials.[15]

Step 4.3: Collection of Liquid Waste (Solutions)
  • Dedicated Liquid Waste Container: Use a separate, properly labeled container for all liquid wastes containing dissolved 2-Cyano-5-methylbenzoic acid (e.g., from reaction workups or solutions).

  • Avoid Mixing: Do not mix this waste stream with other solvent or aqueous wastes unless explicitly approved by EHS. In particular, never mix with halogenated solvents or acidic solutions.[13]

  • Capacity Limit: Fill liquid waste containers to no more than 80% of their total capacity to prevent spills and allow for vapor expansion.[13]

  • Storage: Store the container in a secondary containment bin to mitigate leaks or spills.[12][15]

Step 4.4: Decontamination of Glassware and Surfaces

All rinsates from decontamination must be collected as hazardous liquid waste.

  • Initial Rinse (Base): In a chemical fume hood, perform an initial rinse of the contaminated glassware or surface with a small amount of a basic solution, such as a pH 10 buffer or a 1% sodium carbonate solution. This step helps to deprotonate the carboxylic acid, forming a salt that is less volatile and more soluble in aqueous media.

  • Secondary Rinse: Follow with a rinse using a standard laboratory detergent solution.

  • Final Rinse: Rinse thoroughly with water.

  • Collect All Rinsates: All liquids from these three rinsing steps must be collected in the designated liquid hazardous waste container.

Emergency Procedures for Spills

Immediate and correct response to a spill is critical to ensure personnel safety.

  • Small Spill (Contained within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with a chemical absorbent pad or other appropriate absorbent material.

    • Gently wipe the area from the outside-in to avoid spreading the contamination.

    • Place all used absorbent materials into a sealed bag or container, and dispose of it as solid hazardous waste.

    • Decontaminate the surface as described in Section 4.4 .

  • Large Spill or Any Spill Outside a Fume Hood:

    • EVACUATE: Immediately evacuate the affected area. Do not attempt to clean it up yourself.

    • ALERT: Notify your colleagues and activate any local alarms.

    • CONTACT: Call your institution's Environmental Health & Safety (EHS) emergency line immediately.

    • SECURE: Prevent entry into the contaminated area until EHS personnel have deemed it safe.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Cyano-5-methylbenzoic acid waste.

G cluster_prep Phase 1: Preparation cluster_collection Phase 2: Collection & Segregation cluster_storage Phase 3: Storage & Disposal start Waste Generation (Solid or Liquid) prep_container Select Compatible Container (HDPE or Glass) start->prep_container label_container Affix Hazardous Waste Label - Full Chemical Name - Start Date prep_container->label_container add_warning Add Explicit Warning: 'DO NOT MIX WITH ACIDS' label_container->add_warning waste_type Is waste solid or liquid? add_warning->waste_type collect_solid Collect in Solid Waste Container (Contaminated PPE, powder, etc.) waste_type->collect_solid Solid collect_liquid Collect in Liquid Waste Container (Solutions, rinsates, etc.) waste_type->collect_liquid Liquid seal_container Keep Container Securely Sealed (Fill liquids to <80% capacity) collect_solid->seal_container collect_liquid->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa segregate Ensure Segregation from Incompatible Wastes (especially ACIDS) store_saa->segregate request_pickup Request Waste Pickup from EHS segregate->request_pickup

Caption: Decision workflow for handling 2-Cyano-5-methylbenzoic acid waste.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from the University of Canterbury website.
  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Study.com. (n.d.). EPA Hazardous Waste Regulations.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Stanford Environmental Health & Safety. (2008). Laboratory Chemical Waste Guidelines.
  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid.
  • TCI America. (2018, July 6). SAFETY DATA SHEET - 2-Amino-5-chloro-3-methylbenzoic Acid.
  • Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • Fisher Scientific. (2025, December 23). SAFETY DATA SHEET - Methyl 2-iodo-5-methylbenzoate.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid.
  • Northwestern University Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide.
  • BenchChem. (2025). Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid.
  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • National Center for Biotechnology Information. (n.d.). 5-Cyano-2-methylbenzoic acid. PubChem Compound Database.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet - 2-Amino-5-methylbenzoic Acid.
  • USC Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from the University of Southern California.

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